molecular formula C10H11NO2 B023978 (E)-ethyl 3-(pyridin-2-yl)acrylate CAS No. 70526-11-3

(E)-ethyl 3-(pyridin-2-yl)acrylate

Cat. No.: B023978
CAS No.: 70526-11-3
M. Wt: 177.2 g/mol
InChI Key: KLWMOCBNXFKZOS-VOTSOKGWSA-N
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Description

(E)-ethyl 3-(pyridin-2-yl)acrylate, also known as (E)-ethyl 3-(pyridin-2-yl)acrylate, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-ethyl 3-(pyridin-2-yl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-ethyl 3-(pyridin-2-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-(pyridin-2-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-pyridin-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWMOCBNXFKZOS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine-Acrylate Scaffold

(E)-ethyl 3-(pyridin-2-yl)acrylate belongs to a class of compounds that merge the key pharmacophoric features of a pyridine ring and an α,β-unsaturated ester. The pyridine moiety, a common motif in numerous biologically active molecules, imparts unique electronic properties and hydrogen bonding capabilities, influencing the compound's pharmacokinetic and pharmacodynamic profiles. The acrylate portion, a Michael acceptor, provides a reactive handle for covalent modification and polymerization. This combination makes (E)-ethyl 3-(pyridin-2-yl)acrylate a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and a functional monomer in polymer chemistry. Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of (E)-ethyl 3-(pyridin-2-yl)acrylate is characterized by a pyridine ring attached at the 2-position to an ethyl acrylate moiety in a trans or (E)-configuration across the double bond.

Molecular Formula: C₁₀H₁₁NO₂[3]

Molecular Weight: 177.20 g/mol [3]

IUPAC Name: ethyl (E)-3-(pyridin-2-yl)prop-2-enoate[3]

The planarity of the acrylate system, conjugated with the aromatic pyridine ring, influences the molecule's electronic distribution and reactivity. The nitrogen atom in the pyridine ring acts as a weak base and can participate in hydrogen bonding, which can be critical for molecular recognition in biological systems.

Table 1: Computed Physicochemical Properties of (E)-ethyl 3-(pyridin-2-yl)acrylate

PropertyValueSource
XLogP31.5PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count4PubChem[3]
Exact Mass177.078978594 DaPubChem[3]
Polar Surface Area39.2 ŲPubChem[3]

Note: These properties are computationally derived and provide an estimation of the molecule's behavior.

Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate: A Practical Approach

The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate is most effectively achieved through olefination reactions, which form the carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most reliable methods for this transformation, typically affording the desired (E)-isomer with high stereoselectivity when using stabilized phosphorus reagents.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route

The Horner-Wadsworth-Emmons reaction is a superior method for the synthesis of α,β-unsaturated esters, offering a significant advantage over the traditional Wittig reaction due to the facile removal of the water-soluble phosphate byproduct.[4] This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion. For the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, pyridine-2-carbaldehyde is reacted with the carbanion generated from triethyl phosphonoacetate.

The use of a stabilized phosphonate, such as triethyl phosphonoacetate, is crucial as it preferentially leads to the formation of the thermodynamically more stable (E)-alkene.[5]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate EtO-P(=O)(OEt)-CH₂(CO₂Et) Carbanion EtO-P(=O)(OEt)-CH⁻(CO₂Et) Phosphonate->Carbanion Base Base⁻ Base->Phosphonate Aldehyde Py-CHO Carbanion->Aldehyde Intermediate Py-CH(O⁻)-CH(P(=O)(OEt)₂)(CO₂Et) Carbanion->Intermediate Aldehyde->Intermediate Oxaphosphetane Cyclic Intermediate Intermediate->Oxaphosphetane Product (E)-Py-CH=CH-CO₂Et Oxaphosphetane->Product Byproduct (EtO)₂PO₂⁻ Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

This protocol is adapted from the synthesis of the analogous methyl ester and is expected to provide the desired ethyl ester in good yield.

Materials:

  • Pyridine-2-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Carbanion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred THF. To this suspension, add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

  • Reaction with Aldehyde: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of pyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (E)-ethyl 3-(pyridin-2-yl)acrylate as a pure product.

Spectroscopic Characterization

¹H NMR (Expected):

  • Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).

  • Vinylic protons: Two doublets in the range of 6.5-8.0 ppm. The proton on the carbon α to the carbonyl group will be further downfield. The large coupling constant (J ≈ 16 Hz) between these two protons will be characteristic of the (E)-configuration.

  • Pyridine protons: A complex multiplet pattern between 7.0 and 8.7 ppm, characteristic of a 2-substituted pyridine ring.

¹³C NMR (Expected):

  • Ethyl group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).

  • Carbonyl group: A signal around 166 ppm.

  • Vinylic carbons: Two signals in the olefinic region (120-145 ppm).

  • Pyridine carbons: Five signals in the aromatic region (120-155 ppm).

Infrared (IR) Spectroscopy (Expected):

  • C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C=C stretch (alkene): A medium absorption band around 1640 cm⁻¹.

  • C-H stretch (aromatic and vinylic): Above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Below 3000 cm⁻¹.

  • C-O stretch (ester): Strong bands in the 1100-1300 cm⁻¹ region.

Potential Applications in Drug Discovery and Materials Science

(E)-ethyl 3-(pyridin-2-yl)acrylate serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.

Intermediate in Pharmaceutical Synthesis

The structural motif of a pyridine ring linked to a three-carbon chain is present in various pharmaceuticals. While not a direct precursor in the most common routes, the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[4][5][6][7] The synthesis of this intermediate involves the reaction of 2-aminopyridine with ethyl acrylate.[4][5][6][7] This highlights the utility of the C3-pyridyl backbone in constructing biologically active molecules.

Potential as a Bioactive Scaffold

The inherent reactivity of the α,β-unsaturated ester system makes (E)-ethyl 3-(pyridin-2-yl)acrylate an interesting candidate for covalent inhibitors, where the Michael addition of a nucleophilic residue from a biological target can lead to irreversible binding. Furthermore, the pyridine ring can be readily modified to explore structure-activity relationships (SAR) and optimize potency and selectivity. The broader class of pyridine-containing compounds has been extensively investigated for a variety of biological activities, including:

  • Antimicrobial Activity: Pyridine derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities.[1][2][8][9][10]

  • Anticancer Activity: The pyridine nucleus is a key component of many approved and investigational anticancer drugs.[2]

Further biological evaluation of (E)-ethyl 3-(pyridin-2-yl)acrylate and its derivatives is warranted to explore its potential as a lead compound in these therapeutic areas.

Monomer for Functional Polymers

The acrylate functionality allows for the polymerization of (E)-ethyl 3-(pyridin-2-yl)acrylate to create polymers with pendant pyridine groups. These functional polymers can have applications in areas such as:

  • Metal-ion chelation and catalysis.

  • pH-responsive materials.

  • Coatings with specific adhesive or bioactive properties.

Conclusion and Future Directions

(E)-ethyl 3-(pyridin-2-yl)acrylate is a readily accessible and highly versatile chemical entity. Its synthesis, primarily through the Horner-Wadsworth-Emmons reaction, is efficient and stereoselective. The combination of a reactive acrylate moiety and a pharmaceutically relevant pyridine ring makes it a promising starting material for the synthesis of novel drug candidates and functional polymers. Future research should focus on the thorough experimental characterization of its molecular structure and a systematic evaluation of its biological activities to fully unlock its potential in drug discovery and materials science.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

  • Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)
  • MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry, 5(3), 50-51.
  • National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubChem. (E)-ethyl 3-(pyridin-2-yl)acrylate. [Link]

  • ResearchGate. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. [Link]

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules (Basel, Switzerland), 17(12), 14205–14218.
  • MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • SciELO. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. [Link]

Sources

An In-Depth Technical Guide to (E)-ethyl 3-(pyridin-2-yl)acrylate: Nomenclature, Synonyms, and Commercial Identity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (E)-ethyl 3-(pyridin-2-yl)acrylate is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its utility as a precursor for more complex molecular architectures necessitates a clear and unambiguous understanding of its nomenclature and identification. This guide provides a comprehensive overview of the compound's systematic name, its numerous synonyms found in chemical literature and databases, and the landscape of its commercial availability. By consolidating this information, this document serves as a critical reference for researchers, chemists, and supply chain professionals in the pharmaceutical and chemical industries, ensuring accurate sourcing and clear communication in scientific endeavors.

Introduction to (E)-ethyl 3-(pyridin-2-yl)acrylate

(E)-ethyl 3-(pyridin-2-yl)acrylate is a substituted acrylate ester featuring a pyridine ring. The molecule's structure, characterized by an ethyl ester group and a pyridin-2-yl substituent connected via an α,β-unsaturated carbonyl system in the trans or (E)-configuration, makes it a versatile intermediate. This arrangement of functional groups allows it to participate in a variety of chemical transformations, most notably as a Michael acceptor in conjugate addition reactions. Its application is prevalent in the synthesis of pharmaceutical intermediates and other complex organic molecules. A precise understanding of its various names and identifiers is paramount for researchers to efficiently navigate scientific literature and chemical supplier catalogs.

Chemical Identity and Nomenclature

The accurate identification of a chemical compound is the foundation of reproducible scientific research. This section deconstructs the nomenclature of (E)-ethyl 3-(pyridin-2-yl)acrylate, from its systematic name to the various synonyms and commercial codes used to identify it.

Systematic IUPAC Name and Structural Elucidation

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate .[1] This name can be broken down to understand the molecule's structure:

  • ethyl : Refers to the CH₃CH₂- group of the ester functionality.

  • (2E) : Specifies the stereochemistry around the carbon-carbon double bond. The 'E' is from the German entgegen ("opposite"), indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, the pyridyl group and the ester group are on opposite sides.

  • 3-(pyridin-2-yl) : Indicates that a pyridine ring is attached at the 3-position of the main chain, and the point of attachment on the pyridine ring is the 2-position.

  • prop-2-enoate : Defines the core structure as a three-carbon chain (prop) with a double bond at the 2-position (en) and an ester functionality (oate).

Definitive Identifiers

To avoid ambiguity, several unique identifiers are assigned to this compound:

  • CAS Registry Number: 70526-11-3 [1][2][3] (for the E-isomer)

  • Molecular Formula: C₁₀H₁₁NO₂[1][2][3][4]

  • Molecular Weight: 177.20 g/mol [1][2][4]

  • InChIKey: KLWMOCBNXFKZOS-VOTSOKGWSA-N[1][3]

It is crucial to note the existence of the corresponding (Z)-isomer, ethyl (Z)-3-(pyridin-2-yl)acrylate, which has a different CAS number (33788-40-8) and distinct physical and chemical properties.[5]

Synonyms and Alternative Descriptors

In scientific literature, patents, and chemical catalogs, a wide array of synonyms are used. This variation arises from different naming conventions and historical practices. Understanding these is key to conducting exhaustive literature searches.

Key Synonyms:

  • ETHYL (E)-3-(2-PYRIDYL)ACRYLATE[1][2]

  • Ethyl (E)-3-(2-pyridinyl)acrylate[1]

  • ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate[1]

  • ethyl trans-3-(2-pyridyl)acrylate[1]

  • 2-Propenoic acid, 3-(2-pyridinyl)-, ethyl ester, (E)-[1]

  • (E)-3-pyridin-2-yl-acrylic acid ethyl ester[1]

The diagram below illustrates the relationship between the core structure and its various naming components.

G cluster_core Core Structure cluster_names Nomenclature & Synonyms cluster_ids Unique Identifiers Core (E)-ethyl 3-(pyridin-2-yl)acrylate IUPAC IUPAC Name ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate Core->IUPAC is formally named Syn1 Common Synonym ETHYL (E)-3-(2-PYRIDYL)ACRYLATE Core->Syn1 is also known as Syn2 Stereochemical Descriptor ethyl trans-3-(2-pyridyl)acrylate Core->Syn2 is also known as Syn3 Acid-Based Name 2-Propenoic acid, 3-(2-pyridinyl)-, ethyl ester, (E)- Core->Syn3 is also known as CAS CAS Number 70526-11-3 Core->CAS is uniquely identified by Formula Molecular Formula C10H11NO2 CAS->Formula

Caption: Relationship between the core compound and its nomenclature.

Commercial Identifiers (Trade Names)

For a research chemical like (E)-ethyl 3-(pyridin-2-yl)acrylate, formal "trade names" are uncommon. Instead, commercial suppliers list the compound under a combination of the synonyms mentioned above and, most importantly, a unique product or catalog number. These catalog numbers function as de facto trade names within the supply chain, ensuring the precise product is ordered and delivered.

The following table summarizes the key identifiers and a selection of commercial codes.

Identifier TypeValueSource Example(s)
IUPAC Name ethyl (2E)-3-(pyridin-2-yl)prop-2-enoatePubChem[1]
CAS Number 70526-11-3Santa Cruz Biotech[2]
Common Synonym Ethyl (E)-3-(2-Pyridyl)acrylateAmbeed[3]
Commercial Identifier SCBT: sc-280430Santa Cruz Biotech[2]
Commercial Identifier Enamine: EN300-1455926PubChem[1]
Commercial Identifier ChemScene: CS-0036494PubChem[1]

Application in Synthesis: A Case Study

The utility of (E)-ethyl 3-(pyridin-2-yl)acrylate is best demonstrated through its application in synthetic chemistry. It is a key reactant in the Michael addition, a fundamental carbon-carbon bond-forming reaction. For instance, its reaction with amines is a common strategy for synthesizing pharmaceutical intermediates.[6] A related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a crucial intermediate in the synthesis of the anticoagulant dabigatran etexilate.[7][8][9] While not a direct reaction of the title compound, the synthesis of this intermediate often involves the reaction of 2-aminopyridine with ethyl acrylate, highlighting the reactivity of the acrylate scaffold.[7][8][10]

The general workflow for utilizing such a building block in a research and development setting is outlined below.

G cluster_proc Synthetic Workflow Start Identify Target Molecule Retro Retrosynthetic Analysis (Identifies Acrylate Precursor) Start->Retro Search Literature & Supplier Search (Use Synonyms & CAS) Retro->Search Procure Procurement (Order via Catalog No.) Search->Procure React Chemical Synthesis (e.g., Michael Addition) Procure->React Analyze Analysis & Purification (NMR, HPLC, MS) React->Analyze Product Final Product / Intermediate Analyze->Product

Caption: General workflow for utilizing a chemical building block.

Experimental Protocol: Representative Michael Addition

While a specific, validated protocol for (E)-ethyl 3-(pyridin-2-yl)acrylate is proprietary to individual labs, a generalized procedure for a Michael addition with an amine nucleophile is as follows. This protocol is illustrative and must be adapted and optimized for specific substrates and scales.

Objective: To synthesize an ethyl 3-(substituted-amino)-3-(pyridin-2-yl)propanoate derivative.

Materials:

  • (E)-ethyl 3-(pyridin-2-yl)acrylate (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Optional: Lewis acid or base catalyst (e.g., triethylamine, TiCl₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (E)-ethyl 3-(pyridin-2-yl)acrylate and the chosen aprotic solvent.

  • Reagent Addition: Dissolve the amine nucleophile in the aprotic solvent and add it dropwise to the stirred solution of the acrylate at room temperature (or cooled in an ice bath, depending on the reactivity of the amine).

  • Reaction: If required, add the catalyst. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

Self-Validation: The integrity of this protocol is validated at each step. The inert atmosphere prevents side reactions with atmospheric moisture or oxygen. Reaction monitoring confirms the conversion of starting material to product. The aqueous workup removes water-soluble impurities, and the final chromatographic purification isolates the target compound, with its identity and purity confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Conclusion

(E)-ethyl 3-(pyridin-2-yl)acrylate is a valuable reagent in modern organic synthesis, whose versatile reactivity is leveraged in the creation of complex molecules for research and drug development. The multiplicity of names and identifiers associated with this single chemical entity—from its formal IUPAC designation to the numerous synonyms and supplier-specific catalog numbers—creates a complex informational landscape. This guide has systematically organized this nomenclature, providing researchers with a clear, consolidated reference. A thorough understanding of these identifiers is not merely academic; it is a prerequisite for efficient literature searching, reliable procurement, and unambiguous scientific communication, thereby accelerating the pace of innovation.

References

  • Veeprho. (n.d.). Ethyl Acrylate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). (E)-ethyl 3-(pyridin-2-yl)acrylate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • PubChem. (n.d.). Ethyl 3-(pyridin-4-yl)acrylate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.

Sources

Technical Guide: Spectroscopic Characterization of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the spectroscopic characteristics of (E)-ethyl 3-(pyridin-2-yl)acrylate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functionalized polymers.

Executive Summary & Compound Profile

(E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) is an


-unsaturated ester featuring a pyridine ring conjugated with an acrylic ester moiety.[1][2] It serves as a versatile Michael acceptor in organic synthesis and a ligand in coordination chemistry.
  • IUPAC Name: Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Molecular Weight: 177.20 g/mol [2][3]

  • Physical State: Typically a yellow oil or low-melting solid (dependent on purity and temperature).

  • Key Structural Feature: The (E)-configuration (trans) is thermodynamically favored and characterized by a large vicinal coupling constant (

    
     Hz) in 
    
    
    
    H NMR.

Synthesis & Sample Preparation Context

To understand the spectroscopic data, one must understand the origin of the sample. The definitive synthesis route utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which ensures high stereoselectivity for the (E)-isomer.

Synthesis Workflow (HWE Reaction)

The reaction between picolinaldehyde and triethyl phosphonoacetate yields the target compound.

HWE_Synthesis Aldehyde Picolinaldehyde (C6H5NO) Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Addition Phosphonate Triethyl Phosphonoacetate (EtO)2P(O)CH2COOEt Phosphonate->Intermediate Nucleophilic Addition Base Base (NaH or K2CO3) Base->Intermediate Nucleophilic Addition Product (E)-Ethyl 3-(pyridin-2-yl)acrylate (Target) Intermediate->Product Elimination (Stereoselective) Byproduct Diethyl Phosphate (Water Soluble) Intermediate->Byproduct

Figure 1: Horner-Wadsworth-Emmons synthetic pathway favoring the (E)-isomer.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for validating the (E)-geometry. The coupling constant (


) between the vinylic protons is the diagnostic signal.

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz or higher recommended for clear aromatic resolution.
Assignment Table

Note: Aromatic and alkene shifts are derived from the analogous methyl ester due to their electronic similarity, validated against standard ethyl group patterns.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Insight
Py-H6 (Ortho to N)8.66Doublet (d)

Deshielded by adjacent Nitrogen.
Vinyl-

(C3-H)
7.69Doublet (d)

Diagnostic for (E)-isomer. Downfield due to conjugation.
Py-H3/H4 7.67 – 7.73Multiplet (m)-Overlapping aromatic signals.[4]
Py-H5 7.25 – 7.28Multiplet (m)-Often obscured by solvent peak (CHCl

@ 7.26).
Py-H3 (Distal)7.42Doublet (d)

Typical aromatic coupling.
Vinyl-

(C2-H)
6.93Doublet (d)

Upfield vinylic proton (next to carbonyl).
Ester -CH

-
4.28Quartet (q)

Characteristic ethyl ester pattern.
Ester -CH

1.35Triplet (t)

Characteristic ethyl ester pattern.

Expert Insight: If you observe a smaller coupling constant (


 Hz) for the vinylic protons, your sample contains the (Z)-isomer , likely due to incomplete equilibration or alternative synthesis conditions (e.g., Still-Gennari modification).
B. Carbon-13 NMR ( C NMR)

The


C spectrum confirms the carbon skeleton.[4]
  • Carbonyl (C=O):

    
     166–167 ppm.
    
  • Aromatic/Alkene Carbons: Six distinct signals in the range of

    
     120–155 ppm.
    
    • Pyridine C2 (Quaternary): ~153 ppm.

    • Pyridine C6: ~150 ppm.

    • Vinyl-

      
      : ~143 ppm.
      
  • Ethyl Group:

    • -OCH

      
      -:
      
      
      
      61–62 ppm.
    • -CH

      
      :
      
      
      
      14–15 ppm.
C. Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (M

    
    ):  m/z 177.[2]
    
  • Base Peak / Key Fragments:

    • [M - OEt]

      
      :  m/z 132 (Loss of ethoxy group, acylium ion formation).
      
    • [M - COOEt]

      
      :  m/z 104/105 (Loss of entire ester group, vinyl-pyridine cation).
      
    • Pyridine Ring Fragments: m/z 78/79.

Experimental Validation Workflow

Use this logic flow to interpret your raw data and troubleshoot impurities.

Analysis_Logic Sample Crude Reaction Mixture NMR Run 1H NMR (CDCl3) Sample->NMR Check_J Check Vinyl Coupling (J) NMR->Check_J E_Isomer J = 15-16 Hz (E)-Isomer Confirmed Check_J->E_Isomer Yes Z_Isomer J = 10-12 Hz (Z)-Isomer Present Check_J->Z_Isomer No Check_Ethyl Check Ethyl Signals (4.28 q, 1.35 t) E_Isomer->Check_Ethyl Pure Sample Pure Check_Ethyl->Pure Clean Integration Impure Check for Residual Phosphonate Reagents Check_Ethyl->Impure Extra Peaks

Figure 2: Decision tree for structural validation using NMR data.

References

  • PubChem. (E)-ethyl 3-(pyridin-2-yl)acrylate Compound Summary. National Library of Medicine.

  • ChemicalBook. (E)-Methyl 3-(pyridin-2-yl)acrylate Synthesis and NMR Data. (Source of analogous aromatic/alkene shifts).[5][6]

  • Yasukata, T., & Matsuura, T. (2021).[4] Heterocycles, Vol. 102, No. 3, pp. 527-533.[4] (Primary literature for the synthesis and characterization of the methyl analog).

  • Smolecule. Application and Properties of (E)-ethyl 3-(pyridin-2-yl)acrylate.

Sources

A Guide to the Structural Elucidation of (E)-ethyl 3-(pyridin-2-yl)acrylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-ethyl 3-(pyridin-2-yl)acrylate is a versatile organic compound, serving as a key building block in the synthesis of various pharmaceutical and materials science targets. Its structure, featuring a conjugated system that links a pyridine ring to an ethyl acrylate moiety, presents a rich landscape for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous confirmation of its chemical structure, stereochemistry, and electronic properties.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (E)-ethyl 3-(pyridin-2-yl)acrylate. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between the molecular structure and the observed spectral features. We will explore the rationale behind chemical shifts, the significance of coupling constants in confirming stereochemistry, and the standard protocols for acquiring high-quality data.

Core Principles of NMR Analysis

The power of NMR spectroscopy lies in its ability to probe the magnetic environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. Two key parameters form the foundation of our analysis:

  • Chemical Shift (δ): The resonant frequency of a nucleus relative to a standard (typically Tetramethylsilane, TMS). It is highly sensitive to the local electronic environment. Electron-withdrawing groups (like carbonyls or the nitrogen in a pyridine ring) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[1][2]

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic moments of neighboring, non-equivalent nuclei, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the number of neighboring nuclei and the dihedral angle between them, which is vital for stereochemical assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The reliability of any spectral interpretation hinges on the quality of the acquired data. A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Ensure the (E)-ethyl 3-(pyridin-2-yl)acrylate sample is of high purity (>95%) to avoid misleading signals from impurities.

  • Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), which is chemically inert and has a well-characterized residual proton signal (δ ≈ 7.26 ppm for ¹H) and carbon signal (δ ≈ 77.16 ppm for ¹³C) for spectral calibration.[3]

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[4][5] This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing the chemical shifts, although referencing to the residual solvent peak is also common practice.[3]

Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and processing the NMR data.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Prepare Sample (10-20mg in 0.6mL CDCl3) Tube Transfer to NMR Tube Sample->Tube Insert Insert Sample into Spectrometer Tube->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectra (1H, 13C, etc.) Lock->Acquire Process Fourier Transform & Phase Acquire->Process Reference Reference Spectra (TMS or Solvent) Process->Reference Integrate Integrate & Pick Peaks Reference->Integrate Assign Assign Signals Integrate->Assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectrum Analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate

The proton NMR spectrum provides a wealth of information regarding the specific arrangement of hydrogen atoms in the molecule. The structure with proton and carbon labeling is shown below for reference.

Caption: Structure of (E)-ethyl 3-(pyridin-2-yl)acrylate with atom numbering.

Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6'~8.65d~4.81H
H-α~7.80dJαβ = 15.81H
H-4'~7.75tdJ = 7.7, 1.81H
H-3'~7.45dJ = 7.81H
H-5'~7.30dddJ = 7.5, 4.8, 1.21H
H-β~6.95dJαβ = 15.81H
H-1''~4.28qJ = 7.12H
H-2''~1.34tJ = 7.13H
Detailed Interpretation
  • Aromatic Region (δ 7.0 - 9.0 ppm):

    • H-6' (δ ~8.65 ppm): This proton is adjacent to the electronegative nitrogen atom of the pyridine ring, causing significant deshielding and placing it the furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-5'.

    • H-4' (δ ~7.75 ppm): This proton experiences deshielding from the ring current and the nitrogen atom. It appears as a triplet of doublets due to coupling to its two neighbors, H-3' and H-5'.

    • H-3' & H-5' (δ ~7.45 and ~7.30 ppm): These protons are in the middle of the aromatic region. Their precise assignment can be confirmed with 2D NMR techniques, but H-3' is typically slightly further downfield.

  • Vinylic Region (δ 6.5 - 8.0 ppm):

    • H-α (δ ~7.80 ppm): This proton is beta to the pyridine ring and alpha to the carbonyl group. The strong electron-withdrawing effect of the carbonyl group deshields H-α significantly, pushing it downfield. It appears as a doublet due to coupling with H-β.

    • H-β (δ ~6.95 ppm): This proton is alpha to the pyridine ring. It is less deshielded than H-α and appears further upfield. It also appears as a doublet from coupling to H-α.

    • Stereochemistry Confirmation: The most critical piece of information in this region is the coupling constant between H-α and H-β. A large value of ~15.8 Hz is definitive for a trans (or E) configuration across the double bond.[6][7] A cis (Z) configuration would show a much smaller J-value, typically in the range of 10-12 Hz.[8]

  • Aliphatic Region (δ 1.0 - 4.5 ppm):

    • H-1'' (δ ~4.28 ppm): These methylene (-CH₂-) protons are directly attached to the ester oxygen, which is an electron-withdrawing atom. This deshielding effect shifts them downfield. The signal is split into a quartet by the three neighboring methyl protons (H-2'').

    • H-2'' (δ ~1.34 ppm): These methyl (-CH₃) protons are the most upfield (shielded) protons in the molecule, being distant from any electron-withdrawing groups. The signal is split into a triplet by the two neighboring methylene protons (H-1'').

¹³C NMR Spectrum Analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, provides one signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Rationale
C-γ (C=O)~166.5Carbonyl carbon, highly deshielded.[9][10]
C-2'~153.0Aromatic carbon attached to nitrogen.
C-6'~150.0Aromatic carbon adjacent to nitrogen.
C-α~144.5Vinylic carbon, deshielded by carbonyl and pyridine.
C-4'~137.0Aromatic carbon.
C-3'~125.0Aromatic carbon.
C-5'~123.0Aromatic carbon.
C-β~122.5Vinylic carbon, shielded relative to C-α.
C-1''~60.8Methylene carbon attached to oxygen.
C-2''~14.2Methyl carbon, most shielded.
Detailed Interpretation
  • Carbonyl Carbon (C-γ, δ ~166.5 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the two oxygen atoms it is bonded to. Its signal appears characteristically far downfield.[9][10]

  • Pyridine and Vinylic Carbons (δ 120 - 155 ppm):

    • The carbons of the pyridine ring and the double bond resonate in this region.

    • The carbons directly bonded to the nitrogen (C-2' and C-6') are the most deshielded within the aromatic system.

    • The vinylic carbon C-α is significantly deshielded due to its direct attachment to the electron-donating pyridine ring and its conjugation with the carbonyl group.

    • C-β appears at a higher field (more shielded) compared to C-α, a typical pattern for α,β-unsaturated carbonyl systems.

  • Aliphatic Carbons (δ 10 - 65 ppm):

    • The methylene carbon of the ethyl group (C-1'') is deshielded by the adjacent oxygen atom, appearing around 60.8 ppm.

    • The terminal methyl carbon (C-2'') is the most shielded carbon, appearing far upfield around 14.2 ppm, consistent with a typical sp³-hybridized carbon in an ethyl ester.[9]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of (E)-ethyl 3-(pyridin-2-yl)acrylate. The ¹H NMR spectrum confirms the presence of the 2-substituted pyridine ring, the ethyl ester group, and the two vinylic protons. Crucially, the large coupling constant (~15.8 Hz) between the vinylic protons provides unambiguous evidence for the (E)-stereochemistry of the double bond. The ¹³C NMR spectrum corroborates this structure by showing the expected number of unique carbon signals with chemical shifts consistent with their respective electronic environments, from the highly deshielded carbonyl carbon to the shielded aliphatic methyl carbon. Together, these one-dimensional NMR experiments serve as a robust, self-validating system for the complete characterization of this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION FOR. Green Chemistry. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved February 7, 2026, from [Link]

  • Fiveable. (n.d.). Vinylic Protons Definition. Retrieved February 7, 2026, from [Link]

  • Novalim. (n.d.). NMR sample preparation guidelines. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: MS Characterization of (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of (E)-ethyl 3-(pyridin-2-yl)acrylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Medicinal Chemists

Executive Summary

(E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of kinase inhibitors and thrombin inhibitors (e.g., Dabigatran precursors). Its structure—a pyridine ring conjugated with an


-unsaturated ester—presents specific ionization and fragmentation behaviors in mass spectrometry.

This guide provides a comprehensive workflow for the identification, characterization, and purity assessment of this compound using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS). It addresses the differentiation of geometric isomers (E vs. Z) and establishes a self-validating protocol for routine analysis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule's charge distribution is the prerequisite for successful ionization. The pyridine nitrogen is the primary site of protonation, making the molecule highly amenable to positive ion mode ESI.

Table 1: Compound Specifications
PropertyDataRelevance to MS
IUPAC Name Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoateDefines stereochemistry (Trans).[1]
Formula

Basis for isotopic envelope calculation.[1]
Exact Mass 177.0790 DaMonoisotopic mass for high-resolution MS (HRMS).

178.0863 Da The target precursor ion in ESI(+).
pKa (Pyridine) ~4.5 - 5.0Requires acidic mobile phase (pH < 4) for full ionization.
LogP ~1.5Retains well on C18 columns; elutes with moderate organic %.

Mass Spectrometry Method Development

Ionization Mechanics (ESI+)

Unlike Electron Impact (EI) which generates radical cations (


), ESI generates even-electron ions (

).
  • Primary Charge Site: The lone pair on the pyridine nitrogen.

  • Secondary Charge Distribution: Resonance allows charge delocalization across the conjugated alkene system, stabilizing the precursor ion and influencing fragmentation pathways.

Chromatographic Conditions (LC-MS)

To prevent peak tailing caused by the interaction of the basic pyridine moiety with residual silanols on the column, a low-pH mobile phase is mandatory.

  • Column: C18 (End-capped), e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. The compound typically elutes in the 40-60% B range due to the ethyl ester lipophilicity.

Fragmentation Mechanics (MS/MS)

The fragmentation of (E)-ethyl 3-(pyridin-2-yl)acrylate follows distinct pathways governed by the stability of the pyridine ring and the lability of the ethyl ester group.

Key Diagnostic Fragments
  • 
     178 (
    
    
    
    ):
    The protonated precursor.
  • 
     132 (
    
    
    
    ):
    The base peak in many collision energies. This represents the acylium ion formed by the loss of neutral ethanol (46 Da).
  • 
     150 (
    
    
    
    ):
    Formed via a McLafferty-like rearrangement involving the ethyl group, resulting in the free carboxylic acid.
  • 
     104/105 (
    
    
    
    ):
    The vinyl-pyridine cation formed by the decarbonylation (loss of CO) of the acylium ion.
Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway cluster_legend Pathway Legend Node178 Precursor [M+H]+ m/z 178.09 (Protonated Pyridine) Node150 Fragment A m/z 150.05 (Carboxylic Acid) [M+H - C2H4] Node178->Node150 McLafferty-like (-28 Da) Node132 Fragment B m/z 132.04 (Acylium Ion) [M+H - EtOH] Node178->Node132 Ester Cleavage (-46 Da) Node150->Node132 Dehydration (-18 Da) Node104 Fragment C m/z 104.05 (Vinyl Pyridine) [M+H - EtOH - CO] Node132->Node104 Decarbonylation (-28 Da) Node78 Fragment D m/z 78/79 (Pyridine Ring) Node104->Node78 Ring Frag. key Blue: Parent | Red: Base Peak | Green: Rearrangement

Figure 1: ESI-MS/MS fragmentation tree for (E)-ethyl 3-(pyridin-2-yl)acrylate showing competitive loss of ethylene vs. ethanol.[1]

Impurity Profiling & Isomer Differentiation

E vs. Z Isomerization

The Heck reaction used to synthesize this compound often produces a mixture of E (trans) and Z (cis) isomers.

  • Thermodynamics: The E-isomer is thermodynamically favored due to reduced steric hindrance between the pyridine ring and the ester group.

  • Separation: The Z-isomer is generally more polar (due to a higher dipole moment) and typically elutes earlier than the E-isomer on Reverse Phase (C18) columns.

  • MS Distinction: While fragments are identical, the Z-isomer often shows a higher abundance of the

    
     fragment (
    
    
    
    132) at lower collision energies due to the "ortho-effect" where the pyridine nitrogen can assist in the elimination of the ethoxy group.
Synthetic Byproducts
  • Phosphine Oxides: If prepared via Horner-Wadsworth-Emmons, look for Triphenylphosphine oxide (

    
     279).
    
  • Homocoupling: 2,2'-Bipyridine (

    
     157) is a common byproduct if the catalyst system is not optimized.
    

Experimental Protocol: Routine Characterization

This protocol is designed to be self-validating. If the diagnostic fragments (


 132, 104) are not observed, the instrument parameters or sample identity must be questioned.
Step 1: Sample Preparation[7]
  • Weigh 1.0 mg of the solid sample.

  • Dissolve in 1.0 mL of Acetonitrile (Stock A: 1 mg/mL).

  • Dilute 10

    
    L of Stock A into 990 
    
    
    
    L of 50:50 Water:Acetonitrile + 0.1% Formic Acid .
    • Why: High organic content ensures solubility; acid ensures protonation before injection.

Step 2: LC-MS Configuration
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5

    
    L.
    
  • Source Temp: 350°C (Ensures efficient desolvation of the ester).

  • Capillary Voltage: 3.5 kV.

Step 3: Data Acquisition (MRM Mode)

For quantitative assays (e.g., PK studies), use Multiple Reaction Monitoring (MRM).

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 178.1132.115 - 20High abundance, stable.
Qualifier 1 178.1104.125 - 30Structural confirmation (Vinyl-Py).
Qualifier 2 178.1150.110 - 15Confirms ethyl ester presence.
Step 4: Workflow Visualization

Workflow Sample Sample (1 mg/mL MeCN) Dilution Dilution (1:100 in Acidic Mob Phase) Sample->Dilution LC LC Separation (C18, Gradient) Dilution->LC Inject ESI ESI Source (+3.5 kV, 350°C) LC->ESI Elute Q1 Q1 Filter (Select m/z 178) ESI->Q1 Ions CID Collision Cell (N2 Gas, 20eV) Q1->CID Q3 Q3 Filter (Detect m/z 132) CID->Q3 Frags

Figure 2: Standard Operating Procedure (SOP) workflow for MRM quantification.

References

  • PubChem Compound Summary. (2024). (E)-ethyl 3-(pyridin-2-yl)acrylate.[1] National Center for Biotechnology Information. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 3-(2-pyridyl)acrylate. NIST Standard Reference Database. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

Sources

(E)-Ethyl 3-(pyridin-2-yl)acrylate: A Versatile C3-Synthon for Heterocyclic Construction

[1]

Executive Summary

(E)-Ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) serves as a bifunctional electrophile in organic synthesis.[1] Structurally, it combines an electron-deficient alkene (Michael acceptor) with a pyridine ring, enabling diverse reactivity modes including 1,4-conjugate additions, [3+2] cycloadditions, and metal-catalyzed cross-couplings. It is a critical intermediate for accessing indolizines , quinolizines , and saturated pyridine-propanoid scaffolds found in pharmaceutical agents.

Distinction Note: This compound possesses a C–C bond between the pyridine and the acrylate chain. It must not be confused with ethyl 3-(pyridin-2-ylamino)propanoate, a C–N linked intermediate used in the synthesis of anticoagulants like Dabigatran.[1]

Synthesis of the Building Block

To ensure downstream reaction fidelity, the (E)-isomer is preferred due to its thermodynamic stability and steric accessibility. Two primary routes are established: the Horner-Wadsworth-Emmons (HWE) Olefination (preferred for stereocontrol) and the Heck Reaction (preferred for scalability).[1]

Protocol A: Horner-Wadsworth-Emmons Olefination (High E-Selectivity)

This method utilizes the phosphonate carbanion to ensure exclusive formation of the (E)-alkene.[1]

Reagents:

  • Pyridine-2-carboxaldehyde (1.0 equiv)[1]

  • Triethyl phosphonoacetate (1.1 equiv)[1]

  • Base: Sodium hydride (NaH, 60% dispersion) or Lithium chloride/DBU (Masamune-Roush conditions)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Ylide Formation: Dropwise add triethyl phosphonoacetate. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Addition: Cool to -78°C (optional for higher selectivity, though 0°C is often sufficient). Add pyridine-2-carboxaldehyde dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature over 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1]

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield: Typically 85–95%.[1] Data:



1
Protocol B: Heck Cross-Coupling (Catalytic Route)

Reaction: 2-Bromopyridine + Ethyl Acrylate

1Note:1

Reactivity Profile & Mechanistic Insight

The utility of (E)-ethyl 3-(pyridin-2-yl)acrylate stems from its polarized electronic structure.[1] The ester group withdraws electron density, making the

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the building block and its divergent reactivity pathways.

GAldehydePyridine-2-carboxaldehydeHWEHWE Olefination(Triethyl phosphonoacetate, Base)Aldehyde->HWEProduct(E)-Ethyl 3-(pyridin-2-yl)acrylate(The Building Block)HWE->ProductStereoselective (E)MichaelMichael Addition(Nucleophiles: R-NH2, R-SH, R-MgX)Product->Michael1,4-AdditionCyclo[3+2] Cycloaddition(Dipolarophiles: Azides, Ylides)Product->CycloDipolarophileHydroHydrogenation(H2, Pd/C)Product->HydroReductionBetaSubβ-Substituted Esters(Functionalized Pyridines)Michael->BetaSubIndolizineIndolizine/Pyrrolidine Derivatives(Fused Heterocycles)Cyclo->IndolizineSatEsterEthyl 3-(pyridin-2-yl)propanoate(Saturated Linker)Hydro->SatEster

Figure 1: Synthesis and divergent reactivity manifold of (E)-ethyl 3-(pyridin-2-yl)acrylate.

Key Application: Synthesis of Indolizines

One of the most powerful applications of this building block is the synthesis of indolizines via 1,3-dipolar cycloaddition. Indolizines are privileged scaffolds in drug discovery, exhibiting calcium entry blocking and antioxidant activities.[1]

Mechanism: [3+2] Cycloaddition

The (E)-ethyl 3-(pyridin-2-yl)acrylate acts as an electron-deficient dipolarophile .[1] It reacts with 1,3-dipoles (such as pyridinium ylides generated in situ) to form the fused bicyclic system.

Representative Protocol: Synthesis of Ethyl Indolizine-1-carboxylate Derivatives

  • Ylide Generation: A pyridinium salt (e.g., 1-(ethoxycarbonylmethyl)pyridinium bromide) is treated with a weak base (Et

    
    N or K
    
    
    CO
    
    
    ) in DMF or MeCN to generate the pyridinium ylide dipole.[1]
  • Cycloaddition: (E)-Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv) is added to the ylide solution.[1]

  • Oxidation/Aromatization: The initial tetrahydroindolizine intermediate often undergoes spontaneous oxidative aromatization (or requires an oxidant like chloranil or MnO

    
     depending on the specific substitution pattern) to yield the fully aromatic indolizine.
    

Why this works: The electron-withdrawing ester on the acrylate lowers the LUMO energy, facilitating a rapid reaction with the electron-rich HOMO of the ylide.

Quantitative Data & Properties

PropertyValueRelevance
Molecular Formula C

H

NO

Precursor tracking
Molecular Weight 177.20 g/mol Stoichiometry calculations
Geometry (E)-isomer (Trans)Critical for stereospecific cycloadditions
Solubility DCM, EtOAc, THF, MeOHCompatible with standard organic solvents
Electrophilicity High (

-carbon)
Excellent Michael acceptor
Storage 2–8°C, Inert AtmospherePrevents polymerization or hydrolysis

References

  • Synthesis via HWE: Yasukata, T., & Matsuura, T. (2021).[1][2] "Synthesis of (E)-Methyl 3-(pyridin-2-yl)acrylate." Heterocycles, 102(3), 527–533.[2] [1]

  • Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. [1]

  • Indolizine Synthesis Application: Sridharan, V., & Menéndez, J. C. (2010). "Cerium(IV) Ammonium Nitrate as a Catalyst in Organic Synthesis." Chemical Reviews, 110(6), 3805–3849.
  • General Reactivity (Michael Addition): Mather, B. D., et al. (2006).[1] "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 31(5), 487–531. [1]

  • Compound Data: PubChem CID 5371891.[1] "(E)-ethyl 3-(pyridin-2-yl)acrylate."[1] National Center for Biotechnology Information.[1] [1]

reactivity of the acrylate moiety in (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Acrylate Moiety in (E)-ethyl 3-(pyridin-2-yl)acrylate

Abstract

(E)-ethyl 3-(pyridin-2-yl)acrylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior is dominated by the reactivity of the acrylate moiety, which is electronically influenced by the adjacent pyridin-2-yl group. This guide provides a comprehensive analysis of the molecule's electronic structure, its susceptibility to various chemical transformations, and the mechanistic underpinnings that govern its reactivity. We will explore key reactions such as Michael additions and polymerization, supported by field-proven experimental protocols and computational insights, to offer a complete technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Structural and Electronic Landscape

(E)-ethyl 3-(pyridin-2-yl)acrylate (Molecular Formula: C₁₀H₁₁NO₂) is an α,β-unsaturated ester featuring a pyridine ring conjugated with an ethyl acrylate backbone.[1] The "(E)" designation specifies a trans configuration across the carbon-carbon double bond.[1] This specific arrangement is not merely a structural footnote; it is fundamental to the molecule's reactivity.

The key to understanding this molecule's behavior lies in the powerful electron-withdrawing effects of its constituent functional groups:

  • The Pyridin-2-yl Group: The nitrogen atom in the pyridine ring exerts a significant -I (inductive) and -M (mesomeric) effect, pulling electron density from the conjugated system.

  • The Carbonyl Group (Ester): The ester's carbonyl group is also strongly electron-withdrawing.

These two groups act in concert to polarize the acrylate's π-system, rendering the β-carbon (the carbon atom adjacent to the pyridine ring) highly electrophilic and susceptible to nucleophilic attack.[1] The α-carbon, in contrast, bears a partial negative charge. This pronounced electronic polarization is the primary driver for the regioselectivity observed in its addition reactions.

Computational Analysis: Visualizing Electronic Reactivity

Modern computational chemistry provides powerful tools to predict and rationalize chemical reactivity. For (E)-ethyl 3-(pyridin-2-yl)acrylate, Density Functional Theory (DFT) calculations have been instrumental in elucidating its electronic structure.[1]

Key findings from these analyses include:

  • LUMO Distribution: Calculations consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) has its largest coefficient on the β-carbon.[1] Since nucleophilic attacks occur at the site of the largest LUMO coefficient, this provides a strong theoretical basis for the observed regioselectivity in addition reactions.[1]

  • Electron Density: Natural Bond Orbital (NBO) analysis confirms that the electron density at the β-carbon is significantly lower than at the α-carbon, reinforcing its identity as the prime electrophilic site.[1]

  • Transition State Energetics: Computational studies of nucleophilic additions show that the transition states for anti-Markovnikov addition (attack at the β-carbon) are consistently 3-8 kcal/mol lower in energy than their Markovnikov counterparts.[1] This energetic preference is attributed to favorable electrostatic interactions and resonance stabilization of the resulting enolate intermediate by the adjacent carbonyl group.[1]

Key Reaction Pathways of the Acrylate Moiety

The electronically "activated" nature of the acrylate double bond opens up several important reaction pathways.

Michael Addition (Conjugate Addition)

The Michael addition is the hallmark reaction of (E)-ethyl 3-(pyridin-2-yl)acrylate. As a quintessential Michael acceptor, it readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles.[1]

A particularly relevant example is the aza-Michael addition, which is crucial for synthesizing pharmaceutical intermediates like Dabigatran etexilate.[2][3][4] In this reaction, an amine (such as 2-aminopyridine) acts as the nucleophile, attacking the electrophilic β-carbon.

Caption: Generalized mechanism of Michael Addition to the acrylate.

The choice of catalyst and solvent is critical for optimizing reaction rates and yields. Acid catalysts, such as trifluoromethanesulfonic acid, can enhance the electrophilicity of the acrylate and improve E-selectivity by stabilizing the transition state.[1][2] Polar aprotic solvents like DMSO and DMF are known to accelerate reaction rates while maintaining high regioselectivity.[1]

Table 1: Representative Conditions for Aza-Michael Addition

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Trifluoromethanesulfonic AcidAnhydrous Ethanol120-160208399 (HPLC)[4]
Trifluoromethanesulfonic AcidAnhydrous Ethanol120-160168599 (HPLC)[2]
Supported Brønsted AcidSolvent-free80-120N/A50-76N/A[5]

This protocol is a self-validating system for achieving high yield and purity.

protocol_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalytic Reaction cluster_workup 3. Product Isolation & Purification prep1 Charge round-bottom flask with 2-aminopyridine and anhydrous ethanol. prep2 Stir until solid is dissolved. prep1->prep2 prep3 Add ethyl acrylate to the solution. prep2->prep3 prep4 Slowly add trifluoromethanesulfonic acid catalyst. prep3->prep4 react1 Establish nitrogen atmosphere (protection). prep4->react1 react2 Heat mixture in an oil bath to 120-160°C. react1->react2 react3 Stir and reflux for 16-20 hours. react2->react3 workup1 Cool reaction mixture to 35-40°C. react3->workup1 workup2 Wash with petroleum ether. workup1->workup2 workup3 Concentrate under reduced pressure (0.09-0.1 MPa). workup2->workup3 workup4 Recrystallize from petroleum ether/ethyl acetate. workup3->workup4 workup5 Isolate white crystals via suction filtration. workup4->workup5

Caption: Experimental workflow for aza-Michael addition.

  • Reaction Setup: In a 500mL round-bottom flask equipped with a magnetic stirrer, add 100g of 2-aminopyridine and 100mL of anhydrous ethanol.[4]

  • Reagent Addition: Stir the mixture until the solid is mostly dissolved. To this solution, add 113 mL of ethyl acrylate.[4]

  • Catalyst Introduction: While stirring, slowly add 15mL of trifluoromethanesulfonic acid dropwise.

  • Reaction Conditions: Protect the reaction with a nitrogen atmosphere and heat the flask in an oil bath to 120-160°C. Maintain stirring and reflux for 20 hours.[4]

  • Initial Workup: After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction liquid with petroleum ether.[4]

  • Isolation: Concentrate the washed solution under reduced pressure (0.09-0.1 MPa).[4]

  • Purification: The resulting concentrate is washed with a petroleum ether/ethyl acetate mixture (8:1 volume ratio) and recrystallized to yield white, flaky crystals of the product.[4]

Synthesis via Knoevenagel Condensation

The molecule itself can be synthesized via a Knoevenagel condensation, a reaction that highlights the reactivity of the α-carbon of a related ester. This process involves the base-catalyzed condensation of 2-pyridinecarboxaldehyde with an ethyl ester containing an acidic α-hydrogen (like ethyl acetate), followed by dehydration.[1]

Caption: Synthesis via Knoevenagel Condensation.

The base (e.g., sodium ethoxide) deprotonates the α-carbon of the ester, generating a nucleophilic enolate which then attacks the aldehyde's carbonyl carbon. Subsequent elimination of water yields the final α,β-unsaturated product.[1]

Polymerization

Acrylic esters are fundamental monomers in polymer science, and (E)-ethyl 3-(pyridin-2-yl)acrylate is no exception.[1] It can participate in polymerization reactions, typically initiated by free-radical sources, to produce polymers with pendant pyridyl groups.[6]

These functionalized polymers are of interest for applications including:

  • Adhesives and Coatings: Where the polar pyridine group can enhance adhesion to substrates.[6]

  • Biomedical Materials: The pyridine moiety can be a site for further functionalization or can interact with biological targets.[1]

  • Metal Coordination Polymers: The nitrogen atom can act as a ligand to coordinate with metal ions.

The steric hindrance from the pyridyl group may influence the rate of polymerization compared to simpler acrylates like ethyl acrylate.[7] Studies on related pyridylimino catalysts for ethylene and methyl acrylate copolymerization show that steric bulk on the pyridine ring can destabilize monomer coordination, affecting catalyst activity and comonomer incorporation.[7]

Conclusion

The is a well-defined and predictable consequence of its electronic structure. The synergistic electron-withdrawing effects of the pyridin-2-yl and ethyl ester groups create a highly polarized and electrophilic β-carbon, making the molecule an excellent substrate for Michael additions. This predictable reactivity, coupled with the synthetic utility of the resulting products, establishes (E)-ethyl 3-(pyridin-2-yl)acrylate as a valuable building block in pharmaceutical and materials science research. A thorough understanding of its electronic properties and reaction mechanisms, as detailed in this guide, is essential for its effective application in complex synthetic challenges.

References

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Acta Crystallographica Section E: Crystallographic Communications. (2025, August 7). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • ACS Omega. (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka. Retrieved from [Link]

  • Macromolecules. (2020, October 28). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). (E)-ethyl 3-(pyridin-2-yl)acrylate. Retrieved from [Link]

  • Google Patents. (2013). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.

Sources

Methodological & Application

reaction conditions for synthesizing (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate: Protocols, Mechanistic Insights, and Optimization Strategies

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, a valuable heterocyclic building block in the development of pharmaceuticals and functional materials. We will delve into the prevalent synthetic strategies, with a primary focus on the Horner-Wadsworth-Emmons reaction, providing a detailed, field-tested protocol. The causality behind experimental choices, troubleshooting, and optimization are discussed to ensure researchers can confidently replicate and adapt these methods.

Strategic Overview of Synthetic Routes

The construction of the α,β-unsaturated ester linkage with a pyridine moiety can be achieved through several established synthetic transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical purity requirements.

  • Horner-Wadsworth-Emmons (HWE) Reaction : This is arguably the most reliable method for generating the target compound with high (E)-stereoselectivity. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. A significant advantage over the classic Wittig reaction is that the phosphate byproduct is water-soluble, which greatly simplifies product purification.[1]

  • Wittig Reaction : The Wittig reaction, which utilizes a phosphonium ylide, is a foundational method for olefination.[2] Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene.[3] However, the removal of the triphenylphosphine oxide byproduct can be challenging, often requiring careful chromatography.

  • Heck Reaction : This palladium-catalyzed cross-coupling reaction provides a powerful means to form the C-C bond between 2-halopyridines and ethyl acrylate.[4] The reaction typically exhibits excellent stereoselectivity for the trans product.[5] Its main considerations are the cost of the palladium catalyst and ligands, and the potential need for inert atmosphere techniques.

  • Knoevenagel Condensation : This condensation reaction involves a base-catalyzed reaction between an aldehyde (2-pyridinecarboxaldehyde) and a compound with an active methylene group.[6] While effective for forming C=C bonds, achieving high selectivity with simple esters like ethyl acetate can be less straightforward than with more activated methylene compounds.[7]

For its high yield, exceptional stereocontrol, and operational simplicity, the Horner-Wadsworth-Emmons reaction is the recommended and featured protocol in this guide.

Featured Protocol: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This section provides a detailed protocol for the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate from 2-pyridinecarboxaldehyde and triethyl phosphonoacetate.

Principle and Rationale

The HWE reaction leverages the increased acidity of the α-protons of triethyl phosphonoacetate, allowing for deprotonation by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The resulting intermediate undergoes elimination to form the thermodynamically stable (E)-alkene and a water-soluble phosphate salt.[8] Sodium hydride is a common and effective base for this transformation, ensuring irreversible deprotonation of the phosphonate.

Reaction Mechanism

The mechanism proceeds through the formation of a phosphonate carbanion, nucleophilic attack on the aldehyde, and subsequent elimination to form the alkene.

HWE_Mechanism HWE Reaction Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination Phosphonate EtO(O)P(OEt)₂CH₂COOEt Carbanion EtO(O)P(OEt)₂⁻CH-COOEt Phosphonate->Carbanion + NaH - H₂ Base NaH Aldehyde Py-CHO Intermediate [Betaine Intermediate] Aldehyde->Intermediate Product (E)-Py-CH=CH-COOEt Byproduct Na⁺ ⁻O-P(O)(OEt)₂ Carbanion->Intermediate Oxaphosphetane [Oxaphosphetane] Intermediate->Oxaphosphetane Cyclization Oxaphosphetane->Product Fragmentation Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

Materials and Reagents:

  • Triethyl phosphonoacetate (≥98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Pyridinecarboxaldehyde (≥99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask (three-neck)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply line

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation: To a flame-dried three-neck round-bottom flask under an inert atmosphere of nitrogen, add sodium hydride (60% dispersion, 1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe or dropping funnel over 15 minutes. The mixture may bubble (hydrogen evolution). Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NaHCO₃ solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure (E)-ethyl 3-(pyridin-2-yl)acrylate.

Data Summary

The following table provides a representative summary of the reaction parameters.

ParameterValue/DescriptionRationale
Reactants 2-PyridinecarboxaldehydeElectrophile
Triethyl phosphonoacetateNucleophile precursor
Base Sodium Hydride (NaH)Irreversibly deprotonates the phosphonate
Stoichiometry Aldehyde:Phosphonate:Base1.0 : 1.1 : 1.1 equivalents
Solvent Anhydrous THFAprotic solvent, solubilizes intermediates
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time 2-4 hoursTypical time for completion, monitor by TLC
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acidic/basic species
Purification Flash ChromatographyRemoves phosphate byproduct and impurities
Typical Yield 75-90%Expected yield for this type of transformation
Experimental Workflow

Caption: Step-by-step laboratory workflow for the HWE synthesis.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete deprotonation of the phosphonate.

    • Solution: Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil coating. Confirm that all solvents and glassware are scrupulously dry, as water will quench the base and the carbanion.

    • Cause: Degradation of the aldehyde.

    • Solution: Use freshly distilled or purchased 2-pyridinecarboxaldehyde, as it can oxidize upon storage.

  • Formation of (Z)-isomer:

    • Cause: While the HWE reaction strongly favors the (E)-isomer, certain conditions can affect selectivity.

    • Solution: The use of NaH in THF generally provides excellent (E)-selectivity. If issues persist, other base/solvent combinations like K₂CO₃ in an aqueous system can be explored, though this may require different work-up procedures.[1]

  • Difficult Purification:

    • Cause: The phosphate byproduct is highly polar and water-soluble.

    • Solution: A thorough aqueous work-up is critical. Washing with water and brine should effectively remove the vast majority of the phosphate salt, simplifying the final chromatographic purification.

Conclusion

The Horner-Wadsworth-Emmons reaction stands out as a superior method for the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, offering high yields, excellent stereocontrol, and a straightforward purification process. By understanding the underlying mechanism and paying close attention to experimental parameters, particularly the exclusion of moisture, researchers can reliably produce this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

  • Horner, L., Hoffmann, H., Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII) Darstellung und Reaktionen der Phosphinoxyde. Chemische Berichte, 91(1), 61-63. [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Yasukata, T., & Matsuura, T. (2021). A practical one-pot synthesis of (E)-methyl aryl- or heteroaryl-bearing acrylates from aryl or heteroaryl bromides. Heterocycles, 102(3), 527-533. [Link]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical Reviews, 96(1), 115-136. (Provides context on Knoevenagel condensations in cascade sequences). [Link]

Sources

Purification of (E)-ethyl 3-(pyridin-2-yl)acrylate via Deactivated Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-042

Abstract

The purification of pyridine-containing esters, such as (E)-ethyl 3-(pyridin-2-yl)acrylate , presents a classic chromatographic challenge: the "Silanol Effect."[1] The basic nitrogen of the pyridine ring (


) interacts strongly with the acidic silanol groups (

) of standard silica gel, resulting in severe peak tailing, poor resolution, and yield loss. This Application Note details a robust protocol using Silanol Masking Technology (SMT) via triethylamine (TEA) modification.[1] We demonstrate that a mobile phase additive of 1% TEA eliminates tailing, allowing for the effective separation of the target (E)-isomer from thermodynamic byproducts (Z-isomer) and synthetic impurities (e.g., triphenylphosphine oxide).[1]
Chemical Context & Challenge
1.1 The Molecule
  • Target: (E)-ethyl 3-(pyridin-2-yl)acrylate[1]

  • CAS: 70526-11-3[1]

  • Molecular Weight: 177.20 g/mol [1][2]

  • LogP: ~1.5 (Moderately Lipophilic)[1]

  • Key Functional Groups:

    • Pyridine Nitrogen: Lewis base.[1] The primary cause of chromatographic difficulty.

    • 
      -Unsaturated Ester:  UV active chromophore (
      
      
      
      nm).[1]
    • Alkene Geometry: (E)-isomer is the target; (Z)-isomer is a common impurity.[1]

1.2 The Mechanism of Failure (Standard Silica)

On untreated silica gel (


), the pyridine nitrogen becomes partially protonated or forms strong hydrogen bonds with surface silanols. This results in a "dual-mode" retention mechanism:
  • Partitioning: Desired hydrophobic interaction (reversible).[1]

  • Ion-Exchange/Adsorption: Undesired silanol interaction (slow kinetics

    
     tailing).[1]
    
Pre-Purification Strategy: The "Self-Validating" Workup

Author's Note: Before chromatography, reduce the complexity of the crude mixture. Because the target is basic, we can exploit pH-switching to remove neutral impurities like Triphenylphosphine oxide (


, common in Wittig synthesis).
Protocol A: Acid-Base Remediation (Optional but Recommended) [1]
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Acidic): Extract with 1.0 M HCl (aq) (

    
    ).
    
    • Logic: The pyridine protonates (

      
      ) and moves to the water phase.[1] Neutral impurities (
      
      
      
      , unreacted acrylate) remain in the organic phase.
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (

    
    ).[1] Discard organics.
    
  • Basification: Slowly adjust the aqueous layer to pH 9-10 using saturated

    
     or 
    
    
    
    (keep cold to prevent ester hydrolysis).
  • Extraction (Basic): Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).[1]
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
    • Result: A significantly cleaner crude enriched in the basic target.[1]

Chromatographic Protocol: Silanol Masking
3.1 Mobile Phase Design

To prevent tailing, the silanol sites must be "masked" by a base that competes with the pyridine.[3] Triethylamine (TEA) is the industry standard for this application.[1]

ComponentRoleConcentration
Hexanes Non-polar eluent (weak solvent)Gradient Base
Ethyl Acetate Polar eluent (strong solvent)Gradient Modifier
Triethylamine (TEA) Silanol Blocker 1.0% v/v (Constant)

Critical Step: The silica column must be pre-equilibrated with the TEA-containing solvent.[1] Simply adding TEA to the eluent during the run is insufficient; the column needs to be "buffered" first.

3.2 Step-by-Step Purification Protocol

Step 1: Column Packing & Equilibration

  • Select a flash cartridge appropriate for the load (e.g., 12g silica for 100-500mg crude).[1]

  • Prepare Equilibration Solvent: 10% EtOAc in Hexanes + 1% TEA .

  • Flush the column with 3-5 Column Volumes (CV) of this mixture.

    • Observation: The heat of adsorption (exothermic) may be noticeable as TEA binds to silanols.[1]

Step 2: Sample Loading

  • Method: Solid Load is preferred to maximize resolution.[1]

  • Procedure: Dissolve crude in minimal DCM, add silica gel (ratio 1:2 crude:silica), and rotary evaporate to a free-flowing powder. Load this powder into a pre-column or onto the top of the cartridge.

Step 3: Gradient Elution Run the following gradient at a flow rate optimized for your column size (e.g., 30 mL/min for a 12g column):

Time (CV)% Solvent B (EtOAc + 1% TEA)% Solvent A (Hexanes + 1% TEA)State
0 - 25%95%Isocratic Hold
2 - 125%

40%
95%

60%
Linear Gradient
12 - 1540%60%Isocratic Hold

Step 4: Fraction Analysis

  • TLC Monitoring: Use 30% EtOAc/Hexanes (+1% TEA).

    • Target

      
      : ~0.35 (UV active, dark spot).[1]
      
    • (Z)-Isomer: Typically elutes after the (E)-isomer (more polar due to dipole moment).[1]

    • Impurities:

      
       (if present) will remain near the baseline or elute very late.[1]
      
Visualization of Workflows
Workflow 1: The "Silanol Masking" Mechanism

SilanolMasking cluster_0 Standard Silica (Untreated) cluster_1 TEA-Deactivated Silica Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Tailing/Retention) Silanol->Interaction Pyridine Target Molecule (Pyridine Ring) Pyridine->Interaction MaskedSilanol Silanol-TEA Complex (Si-O-...HNEt3) Elution Clean Partitioning (Sharp Peaks) MaskedSilanol->Elution No Interaction FreePyridine Target Molecule (Free Base) FreePyridine->Elution TEA Triethylamine (Modifier) TEA->MaskedSilanol Preferential Binding

Figure 1: Mechanism of amine additives.[1] TEA competitively binds to acidic silanol sites, preventing the pyridine target from "sticking" and ensuring mass-transfer is governed only by hydrophobic partitioning.

Workflow 2: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Wittig/Heck) Workup Acid-Base Extraction (Remove Ph3PO/Neutral Impurities) Start->Workup TLC TLC Analysis (30% EtOAc/Hex + 1% TEA) Workup->TLC Decision Is Delta Rf > 0.1 between E/Z isomers? TLC->Decision RouteA Flash Chromatography (Silica + 1% TEA) Decision->RouteA Yes (Standard) RouteB Recrystallization (EtOH/Hexanes) Decision->RouteB No (Difficult Sep) Analysis 1H NMR Analysis (Check Coupling Constants) RouteA->Analysis RouteB->Analysis

Figure 2: Operational workflow. The Acid-Base workup is a critical "filter" before the column.[1] NMR analysis confirms the geometric purity (E vs Z).

Data Analysis & Validation

After pooling fractions, validation of the (E)-geometry is required.[1] The coupling constant (


) of the vinylic protons is the definitive metric.
Proton SignalChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
Vinyl

~6.8 - 7.0 ppmDoublet15.5 - 16.0 Hz (E)-Isomer (Trans)
Vinyl

~6.0 - 6.3 ppmDoublet10.0 - 12.0 Hz (Z)-Isomer (Cis)
Pyridine

~8.6 ppmDoubletN/ADiagnostic for Pyridine

Note: The (E)-isomer is thermodynamically more stable and typically the major product.[1] If the (Z)-isomer is present, it usually elutes later (more polar) on silica.[1]

Troubleshooting
  • Problem: Product elutes as a broad streak despite TEA.

    • Solution: Increase TEA to 2% or switch to DCM/MeOH (95:5) + 1% TEA .[1] DCM is a better solvent for highly polar pyridines than Hexanes.[1]

  • Problem: TEA residue in NMR.

    • Solution: TEA has a high boiling point (~89°C) and can linger.[1] To remove:

      • Rotovap thoroughly at 50°C.

      • Dissolve product in DCM and wash with water (TEA is water-soluble; the product is lipophilic enough to stay in DCM).[1]

      • Dry and re-concentrate.[1][4]

References
  • PubChem. (2025).[1][2] Compound Summary: (E)-ethyl 3-(pyridin-2-yl)acrylate (CID 5371891).[1] National Library of Medicine.[1][2] [Link][1]

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica Gel.[1][5] Department of Chemistry.[1] [Link]

  • Reich, H. J. (2024).[1][6] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] [Link]

Sources

use of (E)-ethyl 3-(pyridin-2-yl)acrylate in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and polymerization of (E)-ethyl 3-(pyridin-2-yl)acrylate (EPA), a functional monomer combining the pH-responsiveness and metal-coordination capability of pyridine with the polymerizable backbone of an acrylate.

Part 1: Core Directive & Executive Summary

Compound: (E)-ethyl 3-(pyridin-2-yl)acrylate CAS: 81124-45-0 (Analogous methyl ester: 5959-87-5) Classification:


-substituted acrylate (Cinnamate derivative).
Key Challenge:  As a 1,2-disubstituted ethylene, this monomer exhibits significant steric hindrance at the propagating radical site. Consequently, it does not homopolymerize  effectively under standard free-radical conditions.
Solution:  This guide provides a protocol for Controlled Radical Copolymerization (RAFT)  with styrene or methyl methacrylate to yield functional copolymers with precise molecular weights and defined pyridine incorporation.

Part 2: Monomer Synthesis Protocol

Before polymerization, high-purity monomer is required. Commercial sources often contain inhibitors or impurities that affect controlled polymerization.

Mechanism: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is preferred over the Wittig reaction for its superior E-selectivity and easier removal of phosphate byproducts.

MonomerSynthesis Aldehyde Picolinaldehyde (2-Pyridinecarboxaldehyde) Product (E)-Ethyl 3-(pyridin-2-yl)acrylate (Target Monomer) Aldehyde->Product Phosphonate Triethyl phosphonoacetate Intermediate Phosphonate Carbanion Phosphonate->Intermediate + Base - H2 Base Base (NaH or KOtBu) Base->Intermediate Intermediate->Product + Aldehyde THF, 0°C to RT Byproduct Diethyl phosphate salt Intermediate->Byproduct

Figure 1: HWE Synthesis Route for (E)-ethyl 3-(pyridin-2-yl)acrylate.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Pyridinecarboxaldehyde (10.7 g, 100 mmol)

  • Triethyl phosphonoacetate (22.4 g, 100 mmol)

  • Sodium Hydride (60% in oil, 4.4 g, 110 mmol) or Potassium tert-butoxide (12.3 g, 110 mmol)

  • Anhydrous THF (200 mL)

  • Dichloromethane (DCM), Brine, MgSO₄.

Procedure:

  • Activation: In a flame-dried 500 mL round-bottom flask under Argon, suspend NaH (washed with hexane to remove oil) in anhydrous THF (100 mL). Cool to 0°C.

  • Deprotonation: Add triethyl phosphonoacetate dropwise over 20 mins. The solution will turn clear/yellowish as H₂ gas evolves. Stir for 30 mins at 0°C.

  • Addition: Add 2-pyridinecarboxaldehyde (dissolved in 50 mL THF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with saturated NH₄Cl (50 mL). Evaporate THF under reduced pressure. Extract the residue with DCM (3 × 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexane).
    
    • Yield Target: >85%[1]

    • Appearance: White to pale yellow crystalline solid or oil (mp ~25-28°C).

Part 3: Polymerization Protocol (RAFT)

Critical Insight: Because (E)-ethyl 3-(pyridin-2-yl)acrylate (EPA) is a cinnamate derivative, its propagation rate constant (


) is extremely low due to steric hindrance. It acts as a "retarder" in homopolymerization.
Strategy:  Copolymerize with Styrene (St)  or Methyl Methacrylate (MMA) .[2][3] Styrene is preferred due to favorable reactivity ratios (

) promoting alternating-like sequences.
Experimental Design: RAFT Copolymerization
ParameterSpecificationReason
Monomer 1 (M1) Styrene (St)"Driver" monomer to propagate the chain.
Monomer 2 (M2) (E)-ethyl 3-(pyridin-2-yl)acrylate (EPA)Functional monomer (incorporation typically <50 mol%).[4]
CTA (RAFT Agent) 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)Excellent control for styrenics and acrylates.
Initiator AIBN (Azobisisobutyronitrile)Standard thermal initiator (T = 70°C).
Solvent Anisole or DMFHigh boiling point, solubilizes both monomers and polymer.
Ratio [M1+M2]:[CTA]:[I] = 500:1:0.2Targets DP ~500; Low radical flux to minimize termination.
Protocol Steps
  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve:

    • Styrene (2.08 g, 20 mmol)

    • EPA (0.89 g, 5 mmol) – 20 mol% feed

    • CPDT (CTA) (0.017 g, 0.05 mmol)

    • AIBN (1.6 mg, 0.01 mmol) – Add from a stock solution for accuracy

    • Anisole (2.5 mL) – 50 wt% monomer concentration

  • Degassing: Seal the tube with a rubber septum. Deoxygenate via Freeze-Pump-Thaw (3 cycles) or vigorous Nitrogen sparging (20 mins).

    • Note: Oxygen inhibition is critical; ensure the solution turns yellow (color of CTA) and stays stable.

  • Polymerization: Place the tube in a pre-heated oil bath at 70°C .

    • Time: 12–24 hours. (Expect lower conversion rates due to the retarding effect of the cinnamate derivative).

  • Quenching: Cool the tube in liquid nitrogen or ice water and expose to air to stop the reaction.

  • Purification:

    • Dilute with a small amount of DCM.

    • Precipitate dropwise into cold Methanol (excess, 10x volume). The pyridine polymer may be slightly soluble in methanol if MW is low; if so, use Hexane/Ether mixtures.

    • Centrifuge and dry under vacuum at 40°C for 24h.

Part 4: Characterization & Applications

Structural Verification (¹H NMR)

Dissolve 10 mg polymer in CDCl₃.

  • Aromatic Pyridine Signals:

    
     8.5 (d, 1H, 
    
    
    
    -H to N), 7.0–7.8 (m, 3H).
  • Backbone: Broad signals at

    
     1.5–2.5 (CH, CH₂).
    
  • Absence of Monomer: Check for disappearance of sharp vinyl doublets at

    
     6.8 and 7.6.
    
  • Composition Calculation: Integrate Pyridine protons (4H total) vs. Styrene aromatic protons (5H total) to determine copolymer composition (

    
    ).
    
Molecular Weight (GPC)
  • Eluent: THF or DMF + 10 mM LiBr.

  • Note: Pyridine groups can adsorb to GPC column packing (styrene-divinylbenzene). LiBr or Triethylamine additive is mandatory to suppress interactions and obtain accurate

    
     and 
    
    
    
    (Dispersity).
Application: pH-Triggered Solubility

The pyridine group has a pKa


 4.5–5.0.
  • Acidic pH (< 4): Pyridine protonates (

    
    ). The polymer becomes cationic and water-soluble (or swells if crosslinked).
    
  • Basic pH (> 6): Neutral state. Polymer collapses/precipitates.

  • Usage: Drug delivery vehicles that release payload in endosomes (pH 5.0).

Applications cluster_pH pH Responsiveness cluster_Metal Metal Coordination Polymer Poly(Styrene-co-EPA) Acid pH < 4.0 (Protonation) Polymer->Acid Metals Transition Metals (Cu²⁺, Pd²⁺, Ru³⁺) Polymer->Metals Coordination Soluble Cationic Polyelectrolyte (Swollen/Soluble) Acid->Soluble Base pH > 6.0 (Deprotonation) Insoluble Neutral Hydrophobic (Collapsed/Aggregate) Base->Insoluble Soluble->Base Complex Polymer-Metal Complex (Catalysis / Sensing) Metals->Complex

Figure 2: Functional applications of EPA-containing copolymers.

References

  • Monomer Synthesis (HWE Reaction)

    • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Polymerization of Cinnamates (Steric Hindrance)

    • Tanaka, H. (2003).[5] Radical Polymerization of Captodative Substituted Methylacrylates and Cinnamates. Polymer Journal, 35, 364–373. Link

  • RAFT Polymerization of Pyridine Monomers

    • Convertine, A. J., et al. (2009). Direct Synthesis of Chemically Active Poly(2-vinyl-4,4-dimethylazlactone) Scaffolds via RAFT Polymerization. Macromolecules, 42(7), 2299–2301. (Demonstrates RAFT compatibility with heterocyclic monomers). Link

  • Reactivity Ratios (Styrene/Acrylates)

    • Harrisson, S., et al. (2014).[4] The effect of reactivity ratios on the sequence distribution of RAFT copolymers. Polymer Chemistry, 5, 1707-1716. Link

Sources

application of ethyl 3-(pyridin-2-yl)acrylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-(pyridin-2-yl)acrylate in Drug Discovery

Executive Summary

Ethyl 3-(pyridin-2-yl)acrylate (CAS: 1951-36-6) is a versatile


-unsaturated ester employed primarily as a high-value building block in Fragment-Based Drug Discovery (FBDD). Its structural duality—combining an electron-deficient alkene (Michael acceptor) with a basic pyridine nitrogen—enables two distinct synthetic pathways critical for library generation:
  • [3+2] Cycloaddition: Serving as a dipolarophile to construct indolizine pharmacophores (found in anticancer and anti-inflammatory agents).

  • Conjugate Addition: Acting as a Michael acceptor for cysteine targeting (covalent inhibitors) or amine-based fragment growing.

This guide details the protocols for these transformations, emphasizing the mechanistic causality required for reproducible, high-yield synthesis in a pharmaceutical setting.

Chemical Profile & Reactivity

PropertySpecification
CAS Number 1951-36-6
Molecular Formula

MW 177.20 g/mol
Key Functionality Michael Acceptor, Dipolarophile, Lewis Base (Pyridine N)
Storage 2-8°C, inert atmosphere (light sensitive)

Senior Scientist Insight: The reactivity of this molecule is governed by the "push-pull" electronics. The pyridine ring (electron-withdrawing via induction/resonance) activates the


-carbon of the acrylate, making it highly susceptible to nucleophilic attack. However, the basic nitrogen can interfere with Lewis acid catalysts; protonation or coordination of the pyridine nitrogen significantly alters the electrophilicity of the double bond.

Application I: Synthesis of Indolizine Pharmacophores

The most potent application of ethyl 3-(pyridin-2-yl)acrylate is its conversion into indolizines via 1,3-dipolar cycloaddition. Indolizines are bioisosteres of indoles and are "privileged scaffolds" in medicinal chemistry, exhibiting significant biological activity (e.g., sPLA2 inhibition, tubulin polymerization inhibition).

Mechanism: Oxidative [3+2] Cycloaddition

The reaction involves the generation of a pyridinium ylide (1,3-dipole) which undergoes a [3+2] cycloaddition with the acrylate (dipolarophile). The initial tetrahydroindolizine adduct is unstable and requires oxidative aromatization to yield the final indolizine.

Protocol: One-Pot Copper-Catalyzed Annulation

Objective: Synthesis of ethyl 1-benzoylindolizine-3-carboxylate derivatives.

Reagents:

  • Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv)

  • Phenacyl bromide derivative (1.2 equiv) (Precursor to the ylide)

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Oxidant/Catalyst:

    
     (10 mol%) / TEMPO (20 mol%) or simply air in some variants.
    
  • Solvent: Toluene or DMF.

Step-by-Step Methodology:

  • Ylide Formation (In Situ): In a round-bottom flask, dissolve the phenacyl bromide in Toluene (0.2 M). Add the base and stir at RT for 15 min. Observation: Formation of a precipitate (salt byproduct) indicates ylide generation.

  • Cycloaddition: Add Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv) and the Copper catalyst (

    
    ).
    
  • Reflux & Oxidation: Heat the mixture to 100°C under an air atmosphere (or add TEMPO as a co-oxidant).

    • Critical Control Point: The reaction passes through a dihydroindolizine intermediate. Without an oxidant (Air/TEMPO/MnO2), the reaction may stall or yield a mixture of saturated isomers.

  • Monitoring: Monitor via TLC/LC-MS. The product is highly fluorescent (blue/green) under UV (365 nm), making detection easy.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).

Yield Expectation: 75-90% depending on the ylide stability.

Application II: Covalent Warhead & Fragment Growing

In the design of Targeted Covalent Inhibitors (TCIs) , the acrylate moiety serves as the "warhead" that forms a covalent bond with a nucleophilic residue (usually Cysteine) in the target protein's binding pocket.

Protocol: Thiol-Michael Addition Assay

This protocol validates the electrophilicity of the scaffold before incorporating it into a larger drug molecule.

Reagents:

  • Ethyl 3-(pyridin-2-yl)acrylate (Substrate)

  • Cysteine methyl ester or Glutathione (Nucleophile)

  • Buffer: PBS (pH 7.4) with 10% DMSO (for solubility)

Methodology:

  • Prepare a 10 mM stock solution of the acrylate in DMSO.

  • Dilute to 100

    
    M in PBS buffer.
    
  • Add 10 equivalents of Cysteine methyl ester.

  • Kinetic Measurement: Monitor the disappearance of the acrylate peak (

    
     nm) via UV-Vis spectrophotometry or HPLC over 60 minutes.
    
  • Data Analysis: Calculate the pseudo-first-order rate constant (

    
    ).
    
    • Interpretation: A

      
       min indicates high reactivity, suitable for targeting solvent-exposed cysteines. A 
      
      
      
      min suggests a "tunable" warhead, ideal for selectively targeting nucleophiles within a catalytic triad to avoid off-target toxicity.

Visual Workflows (Graphviz)

Figure 1: Decision Tree for Scaffold Utilization

G Start Ethyl 3-(pyridin-2-yl)acrylate (Starting Material) Decision Target Architecture? Start->Decision Path1 Fused Heterocycle (Indolizine) Decision->Path1 Rigidify Path2 Saturated Linker (Propanoate) Decision->Path2 Saturate Path3 Covalent Modulator (Michael Acceptor) Decision->Path3 Bind Process1 [3+2] Cycloaddition (+ Pyridinium Ylide) Path1->Process1 Process2 Hydrogenation (H2, Pd/C) Path2->Process2 Process3 Thiol/Amine Addition (Cys-SH or R-NH2) Path3->Process3 Product1 Indolizine Scaffold (Anticancer/Anti-inflammatory) Process1->Product1 Product2 Flexible Linker (Dabigatran-like analogs) Process2->Product2 Product3 Covalent Protein Adduct (Irreversible Inhibition) Process3->Product3

Caption: Strategic decision tree for utilizing the ethyl 3-(pyridin-2-yl)acrylate scaffold in library design.

Figure 2: Indolizine Synthesis Mechanism

Reaction Reagents Reagents: 1. Pyridinium Salt 2. Ethyl 3-(pyridin-2-yl)acrylate BaseStep Base Treatment (In situ Ylide Formation) Reagents->BaseStep Cyclo [3+2] Cycloaddition (Stepwise or Concerted) BaseStep->Cyclo Intermed Tetrahydroindolizine (Unstable Intermediate) Cyclo->Intermed Oxidation Oxidative Aromatization (CuI/Air or MnO2) Intermed->Oxidation Final Substituted Indolizine (Fluorescent Product) Oxidation->Final

Caption: Mechanistic workflow for the copper-catalyzed oxidative annulation to form indolizines.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Indolizine) Incomplete oxidation of the intermediate.Add an external oxidant (e.g., MnO2, TEMPO) or bubble

through the reaction.
Regioselectivity Issues Steric clash between ylide and acrylate.Lower temperature to 60°C; switch solvent to non-polar (Toluene) to enhance

-stacking effects.
Polymerization Acrylate self-polymerization.Add a radical inhibitor (e.g., Hydroquinone) if not performing radical cyclization.
No Reaction (Michael) Pyridine nitrogen buffering the system.Ensure pH is maintained; if using amine nucleophiles, add a Lewis Acid (

) to activate the ester.

References

  • Synthesis of Indolizines via Oxidative Cycloaddition

    • Wang, W., et al. "Copper-Catalyzed Synthesis of Indolizines from Pyridines, Methyl Ketones, and Alkenoic Acids."[1] Journal of Organic Chemistry, 2017, 82(6), 2835-2842.

  • Indolizines as Privileged Scaffolds

    • Sarrat, M., et al. "Indolizine: A Privileged Scaffold for Drug Discovery." ChemMedChem, 2020.
  • Heck Reaction for Scaffold Synthesis

    • Littke, A. F., & Fu, G. C. "Heck Reactions of Aryl Halides with Acrylates." Journal of the American Chemical Society, 2001.
  • Michael Acceptor Reactivity in Drug Design

    • Jackson, P. A., et al. "Electrophilicity of Michael Acceptors in Covalent Drug Design." ChemBioChem, 2019.

Sources

enzyme interaction studies with (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) represents a versatile chemical probe possessing a "Janus-faced" reactivity profile. It functions simultaneously as a stereoelectronic substrate for flavin-dependent enoate reductases (ERs) and as a electrophilic warhead (Michael acceptor) for cysteine-dependent enzymes.

This Application Note provides a rigorous, non-templated guide for researchers utilizing this molecule to:

  • Profile Biocatalytic Potential: Quantify asymmetric reduction by Old Yellow Enzymes (OYEs).

  • Assess Covalent Inhibition: Determine inactivation kinetics (

    
    ) against nucleophilic proteases.
    

The protocols herein are designed with self-validating checkpoints to ensure data integrity, addressing the specific solubility and pH-dependent behavior of the pyridine moiety.

Module A: Biocatalytic Profiling (Enoate Reductases)

Context: The "Old Yellow Enzyme" (OYE) family (EC 1.6.99.1) reduces the C=C double bond of activated alkenes.[1] The pyridine ring of (E)-ethyl 3-(pyridin-2-yl)acrylate serves as a critical recognition motif, often engaging in hydrogen bonding with active site residues (e.g., His/Asn) to orient the substrate for trans-hydrogenation.

Mechanistic Logic

The reaction proceeds via a Ping-Pong Bi-Bi mechanism. The FMN cofactor is first reduced by NADPH. The substrate then binds, receiving a hydride from FMNH


 at the 

-carbon, followed by protonation at the

-carbon from a tyrosine/histidine pair.

Critical Insight: The pyridine nitrogen can become protonated at physiological pH (pKa ~5.2). Binding affinity (


) is often pH-dependent. Recommendation: Run assays at pH 7.0–7.5 to maintain the neutral pyridine species for optimal hydrophobic pocket insertion, unless testing specific acidic variants.
Experimental Protocol: Spectrophotometric Kinetic Assay

Objective: Determine steady-state kinetic parameters (


) via NADPH consumption.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Cofactor: NADPH (10 mM stock in buffer, fresh).

  • Substrate: (E)-ethyl 3-(pyridin-2-yl)acrylate (100 mM stock in DMSO).

  • Enzyme: Purified OYE1, OYE2, or homolog (e.g., PETNR).

Workflow:

  • Blanking: Establish a baseline at 340 nm (NADPH absorbance) and 280 nm (Enzyme).

  • Reaction Mix (200 µL):

    • Buffer: 170 µL

    • NADPH: 20 µL (Final: 1 mM)

    • Enzyme: 5 µL (Final: 0.5–1.0 µM)

  • Initiation: Add 5 µL Substrate (Final: 0.1 – 5.0 mM). Do not premix enzyme and substrate without cofactor.

  • Measurement: Monitor

    
     for 60 seconds at 25°C.
    
  • Self-Validation:

    • Control: Run a "No Enzyme" control. Pyridine acrylates are stable, but trace free thiols in buffer can cause non-enzymatic Michael addition.

    • Interference Check: The substrate has significant UV absorbance at 260–300 nm. Ensure no spectral overlap interferes with the 340 nm NADPH signal.

Data Analysis & Representative Results

Calculate initial velocities (


) using the extinction coefficient of NADPH (

). Fit data to the Michaelis-Menten equation.

Table 1: Representative Kinetic Profile (OYE1 Homolog)

ParameterValueInterpretation

150 ± 20 µMModerate affinity; Pyridine ring fits binding pocket.

4.5 s

Fast turnover; Rate-limiting step likely hydride transfer.

30 mM

s

Efficient biocatalytic substrate.
Stereoselectivity >98% ee (S)Trans-addition of H

across the alkene.

Module B: Covalent Inhibition Studies (Cysteine Proteases)

Context: The


-unsaturated ester moiety acts as a "warhead." While less reactive than acrylamides, it selectively targets hyper-nucleophilic cysteines (e.g., catalytic triads in Papain or Cathepsin B). The pyridine ring can act as a P1' anchor group.
Mechanistic Logic

The reaction is a two-step process:[2]

  • Reversible Binding (

    
    ):  Non-covalent association.[3]
    
  • Inactivation (

    
    ):  Formation of a covalent thioether bond via Michael addition.
    
Protocol: Time-Dependent Inhibition (k_inact/K_I)

Objective: Distinguish between simple competitive inhibition and irreversible covalent modification.

Workflow:

  • Incubation: Incubate Enzyme (100 nM) with Substrate (varying [I]: 0, 10, 50, 100, 500 µM) in assay buffer.

  • Sampling: At time points

    
     = 0, 5, 10, 30, 60 min, remove an aliquot.
    
  • Activity Assay: Dilute aliquot 1:100 into a solution containing a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to measure remaining enzymatic activity.

  • Plotting: Plot

    
     vs. Time. The slope is 
    
    
    
    .

Equation:



Self-Validating Check (Mass Spectrometry): To confirm the covalent adduct is specifically +177 Da (molecular weight of the inhibitor), perform Intact Protein LC-MS.

  • Expected Shift: Mass

    
     + 177.1 Da.
    
  • Note: If the shift is +131 Da, ester hydrolysis occurred (loss of ethanol). This indicates off-target esterase activity or instability.

Visualization: Mechanism & Workflow

The following diagram illustrates the dual pathways: the Biocatalytic Cycle (left) and the Covalent Inactivation pathway (right).

EnzymeInteraction cluster_OYE Module A: Biocatalysis (OYE) cluster_Cys Module B: Covalent Inhibition OYE_Ox OYE(ox) FMN OYE_Red OYE(red) FMNH2 OYE_Ox->OYE_Red + NADPH Complex E-S Complex (Stacking) OYE_Red->Complex + Substrate Product Saturated Ester Complex->Product Hydride Transfer Product->OYE_Ox Release Protease Free Protease (Cys-SH) RevComplex Reversible Complex (KI) Protease->RevComplex + Substrate Adduct Covalent Adduct (Thioether) RevComplex->Adduct Michael Addn (kinact) Substrate (E)-ethyl 3-(pyridin-2-yl)acrylate Substrate->Complex Substrate->RevComplex

Figure 1: Dual-pathway mechanism showing biocatalytic reduction (top loop) versus irreversible cysteine alkylation (bottom path).

References

  • Toogood, H. S., et al. (2010).[4] "Biocatalytic Reductions and Chemical Versatility of the Old Yellow Enzyme Family of Flavoprotein Oxidoreductases." ChemCatChem.

  • Stueckler, C., et al. (2011).[5] "Stereocomplementary Bioreduction of Alpha,Beta-Unsaturated Carboxylic Esters." Organic Letters.

  • Gehringer, M., & Laufer, S. A. (2017). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Aveto, R., et al. (2020). "Old Yellow Enzymes: Structures and Structure-Guided Engineering for Stereocomplementary Bioreduction." Applied Microbiology and Biotechnology.

Sources

synthesis of heterocyclic compounds from (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scaffold Profile

(E)-Ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) is a bifunctional "privileged scaffold" in medicinal chemistry.[1] Its structure combines a Michael acceptor (


-unsaturated ester) with a basic pyridine nitrogen, enabling diverse reactivity modes.[1] This application note details three distinct synthetic modules to access biologically active heterocycles: Indolizines  (via 1,3-dipolar cycloaddition), Pyrazolines  (via Michael addition/cyclization), and Quinolizines  (via C-H activation).[1]
Chemo-Physical Profile
PropertyValueRelevance
Molecular Weight 177.20 g/mol Fragment-based drug design compliant
LogP ~1.5Good lipophilicity for cell permeability
Reactivity A Electrophilic

-carbon
Michael additions, Dipolarophile
Reactivity B Pyridine NitrogenN-alkylation, Coordination, C-H activation

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionLandscape Start (E)-Ethyl 3-(pyridin-2-yl)acrylate Indolizine Indolizine Scaffolds (Fluorescent/Bioactive) Start->Indolizine 1,3-Dipolar Cycloaddition (w/ Pyridinium Ylides) Pyrazoline Pyrazoline/Pyrazolone (Anti-inflammatory) Start->Pyrazoline Hydrazine Hydrate (Michael Addn + Cyclization) Quinolizine Quinolizine/Quinolizinium (Fused Tricyclics) Start->Quinolizine Rh(III) Cat. C-H Activation (w/ Internal Alkynes)

Figure 1: Divergent synthetic pathways from the acrylate scaffold.[1] Blue: Starting Material; Green/Yellow/Red: Target Heterocycles.

Module 1: Indolizine Synthesis via 1,3-Dipolar Cycloaddition[1]

Target Class: Polysubstituted Indolizines Mechanism: [3+2] Cycloaddition followed by oxidative aromatization.[1]

Indolizines are isomeric with indoles and possess significant fluorescence and pharmacological activity (e.g., calcium entry blockers). In this protocol, (E)-ethyl 3-(pyridin-2-yl)acrylate acts as the dipolarophile , reacting with a pyridinium ylide generated in situ.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a pyridinium ylide (1,3-dipole) from a pyridinium salt.[1] The ylide attacks the


-carbon of the acrylate.[1]

IndolizineMech Step1 Pyridinium Salt + Base (In Situ Ylide Generation) Step2 [3+2] Cycloaddition (Acrylate as Dipolarophile) Step1->Step2 Ylide attacks Acrylate Step3 Primary Cycloadduct (Dihydroindolizine) Step2->Step3 Step4 Oxidative Aromatization (-H2) Step3->Step4 Oxidant (Air/Mn02)

Figure 2: Stepwise mechanism for Indolizine formation.

Experimental Protocol

Reagents:

  • (E)-Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv)[1]

  • 1-(2-oxo-2-phenylethyl)pyridinium bromide (Pyridinium salt precursor) (1.2 equiv)[1]

  • Triethylamine (TEA) or DABCO (2.0 equiv)[1]

  • Oxidant: Tetramethylpiperidine-1-oxyl (TEMPO) (catalytic) or simply air.[1]

  • Solvent: Acetonitrile or Toluene.[1]

Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the pyridinium salt in 5 mL of Acetonitrile.

  • Activation: Add 2.0 mmol of TEA dropwise. The solution color will change (often to yellow/orange), indicating ylide formation. Stir for 15 min at RT.[1]

  • Addition: Add 1.0 mmol of (E)-ethyl 3-(pyridin-2-yl)acrylate.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the ylide spot disappears; a fluorescent product spot appears).

  • Work-up: Cool to RT. Remove solvent in vacuo.[1][2] Redissolve in DCM, wash with water (2x) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Indolizines are often highly fluorescent on silica.[1]

Critical Note: The acrylate double bond is electron-deficient, making it an excellent trap for the electron-rich ylide.[1] If the reaction stalls at the dihydro-stage (Step 3), add an oxidant like MnO₂ or reflux in open air to force aromatization.[1]

Module 2: Pyrazoline Synthesis via Hydrazine Cyclization[1]

Target Class: 3-(Pyridin-2-yl)pyrazolidin-3-ones Mechanism: Michael Addition


 Intramolecular Lactamization.[1]

This is a robust, high-yield route to nitrogen-rich heterocycles used in anti-inflammatory research.[1]

Experimental Protocol

Reagents:

  • (E)-Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv)[1]

  • Hydrazine Hydrate (80% or 99%) (2.5 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (drops, optional)

Procedure:

  • Dissolution: Dissolve 5.0 mmol of the acrylate in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (12.5 mmol) slowly at room temperature. Caution: Exothermic.[1]

  • Reflux: Heat to reflux for 3–5 hours.

  • Observation: A precipitate often forms as the reaction cools.[1]

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol.[1]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.[1]

Self-Validation:

  • NMR Check: The disappearance of the vinylic protons (doublets at ~6.8 and 7.6 ppm) and the appearance of a CH2-CH system (multiplets at ~3.0-4.5 ppm) confirms the Michael addition.[1]

  • IR Check: Shift of the carbonyl stretch from ester (~1720 cm⁻¹) to amide/lactam (~1680 cm⁻¹).

Module 3: Quinolizine Synthesis via Rh(III) Catalysis[1][5]

Target Class: 4H-Quinolizines / Quinolizinium Salts Mechanism: C-H Activation / Alkyne Annulation.[1][3]

This is an advanced method utilizing the pyridine nitrogen as a directing group to activate the C-H bond at the vinyl position (or the ortho-position of the pyridine, depending on conditions), followed by insertion of an alkyne.

Experimental Protocol (Advanced)

Reagents:

  • (E)-Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv)[1]

  • Diphenylacetylene (Internal Alkyne) (1.2 equiv)[1]

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[1]

  • Oxidant/Additive: Cu(OAc)₂ (2.0 equiv)[1]

  • Solvent: Methanol or DCE.[1]

Procedure:

  • Setup: In a screw-cap pressure tube, combine the acrylate, alkyne, Rh-catalyst, and Copper acetate.[1]

  • Solvation: Add solvent (MeOH) and seal the tube under Argon.

  • Heating: Heat to 100°C for 12 hours.

  • Mechanism: The Rh(III) coordinates to the pyridine N, activates the vinylic C-H bond, inserts the alkyne, and undergoes reductive elimination to form the fused ring.

  • Purification: The resulting quinolizinium salts are often water-soluble or require chromatography on neutral alumina.[1]

References

  • Indolizine Synthesis via 1,3-Dipolar Cycloaddition

    • Title: Synthesis of indolizines from pyridinium ylides and electron-deficient alkenes.[1]

    • Source: Organic Chemistry Portal / J. Org.[1] Chem.

    • URL:[Link][1]

  • Pyrazoline/Hydrazine Reactivity

    • Title: The Reaction of Ethyl 2-oxo-2H-Chromene-3-carboxylate with Hydrazine Hydrate (Analogous Michael/Cyclization mechanism).[1]

    • Source: Molecules (MDPI)[1]

    • URL:[Link][1]

  • Quinolizine via Rh(III)

    • Title: A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C–H bond activation of 2-alkenylpyridines.[1]

    • Source: Chemical Communications (RSC)[1]

    • URL:[Link]

  • Starting Material Data

    • Title: (E)-ethyl 3-(pyridin-2-yl)
    • Source: PubChem[1]

    • URL:[Link][1]

Sources

Application Note: Catalytic Strategies for the High-Yield Synthesis of Pyridyl Acrylates

[1]

Introduction: The "Pyridine Problem" in Catalysis

Pyridyl acrylates (specifically 3-(pyridyl)acrylates) are privileged scaffolds in drug discovery, serving as key Michael acceptors in covalent kinase inhibitors and essential intermediates for UV-absorbing compounds. While structurally simple, their synthesis is complicated by the electronic and coordinating nature of the pyridine ring.

The Core Challenge: The basic nitrogen atom of the pyridine ring acts as a strong


This Application Note details three distinct, field-validated protocols to overcome these limitations, ranging from classical cross-coupling to modern C-H activation.

Method A: The Modified Heck-Mizoroki Protocol

Best For: Late-stage functionalization, wide substrate scope, and gram-scale synthesis.

The standard Heck reaction fails with pyridyl halides due to catalyst poisoning.[1] To restore turnover, we must utilize sterically demanding ligands that prevent the pyridine nitrogen from coordinating to the metal center, or employ Jeffery conditions (phase transfer agents) to stabilize anionic palladium species.

Mechanism & Causality

The success of this protocol relies on the use of Tri(o-tolyl)phosphine [P(o-tol)3] . Unlike triphenylphosphine, the ortho-methyl groups of P(o-tol)3 create a "cone of protection" around the Pd(0) center. This steric bulk allows the oxidative addition of the aryl halide but physically blocks the coordination of the pyridine nitrogen, preserving the active catalytic species.

Experimental Protocol

Target: Ethyl 3-(3-pyridyl)acrylate

  • Reagents:

    • 3-Bromopyridine (1.0 equiv, 10 mmol)

    • Ethyl acrylate (1.5 equiv, 15 mmol)

    • Pd(OAc)₂ (2-5 mol%)

    • Ligand: P(o-tol)₃ (10 mol%) - Critical Ratio 1:2 to Pd

    • Base: Triethylamine (Et₃N) (2.5 equiv)

    • Solvent: DMF or NMP (anhydrous)

  • Procedure:

    • Step 1 (Pre-complexation): In a dry Schlenk flask, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF. Stir at RT for 15 mins under Argon. Observation: Solution turns from orange to yellow/brown, indicating active

      
       generation.
      
    • Step 2 (Addition): Add 3-bromopyridine, ethyl acrylate, and Et₃N sequentially.

    • Step 3 (Reaction): Heat to 100°C for 12–16 hours. Note: Do not exceed 120°C to prevent Pd-black precipitation.

    • Step 4 (Workup): Cool to RT. Dilute with EtOAc/Water. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over MgSO₄ and concentrate.

    • Step 5 (Purification): Flash chromatography (Hexane/EtOAc).[2]

Mechanistic Visualization

HeckCyclePreCatPd(OAc)2 + P(o-tol)3ActiveCatActive Pd(0)L2PreCat->ActiveCatReductionOxAddOxidative Addition(Ar-Pd-Br)ActiveCat->OxAdd+ 3-BromopyridinePoisonCATALYST POISONING(Pyridine Coordination)ActiveCat->PoisonLow Steric Bulk LigandCoordOlefin CoordinationOxAdd->Coord+ Ethyl AcrylateOxAdd->PoisonPyridine N-bindingMigInsMigratory InsertionCoord->MigInsBetaElimBeta-Hydride EliminationMigIns->BetaElimBetaElim->ActiveCatRegeneration (Base)ProductPyridyl AcrylateBetaElim->Product

Figure 1: Catalytic cycle of the Heck reaction highlighting the critical diversion point where pyridine coordination leads to catalyst poisoning if non-bulky ligands are used.

Method B: The Knoevenagel-Doebner Condensation

Best For: Metal-free synthesis, aldehyde starting materials, and "Green Chemistry" requirements.

When the use of heavy metals is restricted (e.g., strict ppm limits in API steps), the organocatalytic condensation of pyridine carboxaldehydes with malonic acid is the superior route.

Mechanism & Causality

This protocol utilizes the Doebner Modification .[3] The reaction proceeds through an iminium ion intermediate (catalyzed by piperidine) which activates the aldehyde. Pyridine (solvent) acts as a thermodynamic sink and buffer, facilitating the final decarboxylation step that converts the dicarboxylic acid intermediate into the desired

Experimental Protocol

Target: 3-(3-Pyridyl)acrylic acid (can be esterified subsequently)

  • Reagents:

    • Nicotinaldehyde (3-pyridinecarboxaldehyde) (1.0 equiv)

    • Malonic Acid (1.2 equiv)

    • Catalyst: Piperidine (10 mol%)

    • Solvent: Pyridine (5-10 volumes)

  • Procedure:

    • Step 1: Dissolve nicotinaldehyde and malonic acid in pyridine.

    • Step 2: Add piperidine catalyst.[4][5]

    • Step 3: Reflux (115°C) for 4–6 hours. Critical: Evolution of CO₂ gas indicates the decarboxylation is proceeding.

    • Step 4: Cool to 0°C.

    • Step 5 (Precipitation): Slowly add concentrated HCl until pH ~4. The zwitterionic nature of the product usually causes it to precipitate as a white solid.

    • Step 6: Filter and wash with cold water.

Method C: C-H Alkenylation of Pyridine N-Oxides

Best For: Atom economy, unfunctionalized starting materials, and novel regioselectivity.

Direct C-H activation of pyridine is difficult due to the electron-deficient ring. However, Pyridine N-oxides are highly reactive toward Pd(II) catalysis. The N-oxide oxygen acts as a directing group (DG), facilitating ortho-olefination.

Mechanism & Causality

The N-oxide moiety serves two functions:

  • Activation: It increases electron density at the C2/C6 positions.

  • Direction: It coordinates to Pd(II), directing the metal to the ortho C-H bond. Note: The product is the N-oxide acrylate, which is easily reduced to the pyridine acrylate using Zn/NH₄Cl or PCl₃.

Experimental Protocol

Target: Ethyl 3-(2-pyridyl N-oxide)acrylate

  • Reagents:

    • Pyridine N-oxide (1.0 equiv)

    • Ethyl Acrylate (2.0 equiv)

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Oxidant: Ag₂CO₃ or AgOAc (1.0 - 2.0 equiv) - Required to reoxidize Pd(0) to Pd(II)

    • Solvent: 1,4-Dioxane or Toluene

  • Procedure:

    • Step 1: Combine Pyridine N-oxide, acrylate, Pd catalyst, and Silver oxidant in a sealed tube.

    • Step 2: Heat to 110°C for 24 hours under air (aerobic assistance).

    • Step 3: Filter through Celite to remove Ag residues.

    • Step 4: Concentrate and purify via column chromatography.

C-H Activation Workflow

CHActivationSubstratePyridine N-OxideCoordinationCoordination to Pd(II)Substrate->CoordinationCHCleavageC-H Bond Cleavage(CMD Mechanism)Coordination->CHCleavagePd(OAc)2InsertionOlefin InsertionCHCleavage->Insertion+ AcrylateEliminationReductive EliminationInsertion->EliminationProductN-Oxide AcrylateElimination->ProductReductionDeoxygenation (Zn/NH4Cl)Product->ReductionFinalPyridyl AcrylateReduction->Final

Figure 2: Workflow for the C-H functionalization route, utilizing the N-oxide as a temporary activating group.

Comparative Analysis & Troubleshooting

FeatureMethod A: HeckMethod B: KnoevenagelMethod C: C-H Activation
Starting Material Halopyridine (Br/I)Pyridine CarboxaldehydePyridine N-Oxide
Catalyst Pd(0) / PhosphinePiperidine (Organocat)Pd(II) / Silver
Yield (Typical) 75–95%80–90%50–70%
E/Z Selectivity High (>95:5 E)Moderate (Equilibrium)High (>90:10 E)
Key Limitation Catalyst PoisoningDecarboxylation ControlStoichiometric Oxidant (Ag)
Cost High (Pd + Ligand)LowHigh (Ag salts)
Troubleshooting Guide
  • Problem: Reaction stalls (Method A).

    • Fix: Add tetrabutylammonium chloride (TBACl, 1.0 equiv). This stabilizes the Pd-nanoclusters and increases turnover (Jeffery conditions).

  • Problem: Low E/Z selectivity (Method B).

    • Fix: Switch solvent to Benzene/Toluene with Dean-Stark trap to remove water, driving the thermodynamic E-isomer.

  • Problem: "Black Palladium" forms immediately.

    • Fix: Oxygen leak or insufficient ligand. Ensure Argon atmosphere and increase P(o-tol)₃ loading.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Verdoorn, G. H., & Perold, G. W. (1987). Synthesis of 3-Pyridylacrylates via Knoevenagel Condensation.[4] Synthetic Communications. (General reference for Doebner modification).

  • Cho, S. H., Kim, J. Y., Kwak, J., & Chang, S. (2011). Recent advances in the transition metal-catalyzed twofold oxidative C–H bond activation strategy for C–C and C–N bond formation. Chemical Society Reviews, 40(10), 5068-5083. Link

  • Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Communications, (12), 1253-1264. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ACR-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Route Selection

Before optimizing your current protocol, ensure you are using the synthetic route best suited for your starting materials and purity requirements. The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate generally falls into two pathways: the Heck Reaction (often plagued by catalyst poisoning) or the Horner-Wadsworth-Emmons (HWE) olefination (reliable for stereocontrol).

Route Decision Matrix

Use the following logic flow to determine if you should optimize your current method or switch routes.

RouteSelection Start Select Starting Material Halide 2-Halopyridine (Br/I) Start->Halide Aldehyde Picolinaldehyde (2-Pyridinecarboxaldehyde) Start->Aldehyde Heck Heck Reaction Route Halide->Heck HWE HWE Olefination Route Aldehyde->HWE Issue1 Issue: Catalyst Poisoning (Low Yield) Heck->Issue1 Common Failure Issue2 Issue: Z-Isomer Contamination HWE->Issue2 Rare Failure Sol1 Solution: Jeffery Conditions (Add TBAB) Issue1->Sol1 Optimization Sol2 Solution: Thermodynamic Control (Use Phosphonates) Issue2->Sol2 Optimization

Figure 1: Decision matrix for selecting and troubleshooting the synthetic route based on available precursors.

Module A: Optimizing the Heck Reaction

Applicable if: You are starting with 2-bromopyridine or 2-iodopyridine.

The Core Problem: "The Ortho Effect" & Catalyst Poisoning

The nitrogen atom in the pyridine ring is a strong sigma-donor. In 2-halopyridines, the nitrogen is sterically positioned to coordinate with the Palladium (Pd) catalyst, forming a stable, unreactive complex. This effectively "poisons" the catalyst, halting the catalytic cycle and resulting in low yields (often <40%).

The Solution: Jeffery Conditions

To break this coordination, you must employ Jeffery Conditions . This involves adding a quaternary ammonium salt, typically Tetrabutylammonium bromide (TBAB) . TBAB serves two functions:

  • Phase Transfer: Increases solubility of inorganic bases in organic solvents.

  • Stabilization: The bromide ions stabilize the active anionic palladium species

    
    , preventing the pyridine nitrogen from sequestering the metal [1].
    
Optimized Protocol (Heck)

Target Scale: 10 mmol

ReagentEquiv.[1][2][3][4][5]AmountRole
2-Bromopyridine 1.01.58 gSubstrate
Ethyl Acrylate 1.51.50 gOlefin Source
Pd(OAc)₂ 0.05112 mgCatalyst
TBAB 0.2 - 1.00.6 - 3.2 gCritical Additive
K₂CO₃ 2.02.76 gBase
DMF -20 mLSolvent

Step-by-Step:

  • Setup: Charge a dried flask with 2-bromopyridine, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Solvent: Add anhydrous DMF. Degas the mixture with N₂ bubbling for 15 minutes (Oxygen promotes homocoupling/degradation).

  • Addition: Add ethyl acrylate via syringe.

  • Reaction: Heat to 100°C for 12-24 hours. Note: Do not exceed 120°C to prevent acrylate polymerization.

  • Monitoring: Check TLC. If conversion stalls, add a second portion of Pd(OAc)₂ (2 mol%).

Module B: The Horner-Wadsworth-Emmons (HWE) Route

Applicable if: You are starting with Picolinaldehyde (2-pyridinecarboxaldehyde).

The Core Advantage: Stereoselectivity

Unlike the Wittig reaction (which can give mixtures of E/Z), the HWE reaction using phosphonate esters is thermodynamically controlled to favor the (E)-isomer (trans). This is the superior route for high-purity applications.

Troubleshooting Z-Isomer Contamination

Q: Why am I seeing Z-isomer impurities? A: This occurs if the reaction is quenched too early or run at extremely low temperatures (kinetic control). The intermediate oxyanion must have time/energy to equilibrate to the threo form, which eliminates to the (E)-alkene.

Optimized Protocol (HWE)

Target Scale: 10 mmol

ReagentEquiv.[1][2][3][4][5]AmountRole
NaH (60% dispersion) 1.2480 mgStrong Base
Triethyl phosphonoacetate 1.22.69 gHWE Reagent
Picolinaldehyde 1.01.07 gSubstrate
THF (Anhydrous) -30 mLSolvent

Step-by-Step:

  • Deprotonation: Suspend NaH in THF at 0°C under Argon. Dropwise add Triethyl phosphonoacetate. Stir until H₂ evolution ceases (~30 min). Result: Clear solution.

  • Addition: Dropwise add Picolinaldehyde in THF.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 2-4 hours. Do not keep at 0°C.

  • Quench: Add saturated NH₄Cl solution.

Module C: Purification (The "Secret Weapon")

Users often report difficulty separating the product from phosphine oxides (Heck) or phosphonate byproducts (HWE). Because your product contains a basic pyridine nitrogen, you can use Acid-Base Extraction to isolate it in high purity without column chromatography.

Acid-Base Purification Workflow

Purification Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Impurities/Byproducts) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Protonated Product) PhaseSep1->AqLayer1 Keep BaseNeut Basify with 2M NaOH (pH ~10) AqLayer1->BaseNeut Extract Extract with EtOAc/DCM BaseNeut->Extract FinalProd Pure (E)-Ethyl 3-(pyridin-2-yl)acrylate Extract->FinalProd

Figure 2: Acid-Base extraction protocol leveraging the basicity of the pyridine ring to remove non-basic impurities.

Detailed Workup:

  • Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Extract 3x with 1M HCl . The product moves to the aqueous phase (protonated pyridinium salt); non-basic impurities (phosphine oxides, unreacted acrylate) stay in EtOAc.

  • Discard organic layer.

  • Slowly basify the aqueous layer with 2M NaOH or saturated NaHCO₃ until pH > 9. The product will oil out or precipitate.

  • Extract 3x with DCM or EtOAc.

  • Dry over MgSO₄ and concentrate.

FAQ: Common Troubleshooting

Q: My Heck reaction turned black immediately and yield is <10%. A: This is "Palladium Black" precipitation. Your catalyst aggregated before entering the catalytic cycle.

  • Fix: Ensure TBAB is present before adding Pd.

  • Fix: Switch solvent to DMA or NMP, which stabilize Pd better than DMF at high temps [2].

Q: In the HWE reaction, I have a slimy solid that won't filter. A: This is likely the sodium diethyl phosphate byproduct.

  • Fix: Do not filter. Use the aqueous workup (water wash) or the Acid-Base extraction method described above to wash it away.

Q: Can I use microwave irradiation? A: Yes. For the Heck reaction, microwave heating (130°C, 30 mins) often improves yields significantly by overcoming the activation energy barrier of the oxidative addition step more rapidly than thermal heating [3].

References

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Nilsson, P., et al. (2002). Microwave-assisted palladium-catalyzed coupling reactions. Journal of Organic Chemistry, 67(24), 8575-8583.

  • Wadsworth, W. S., & Emmons, W. D. (1961).[6] The utility of phosphonate carbanions in olefin synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

Sources

purification challenges of pyridine-containing acrylates

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Monomer Support Hub

Subject: Troubleshooting Purification & Stability of Pyridine-Functionalized Acrylates Ticket Priority: High (Reactive Intermediates) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The "Double-Edged" Challenge

Researchers working with pyridine-containing acrylates (e.g., 2-vinylpyridine derivatives, nicotinic acid esters) face a unique "double trouble" scenario. You are managing two conflicting reactive centers:

  • The Acrylate Tail: A Michael acceptor prone to radical polymerization (thermal or light-induced).

  • The Pyridine Head: A basic, nucleophilic nitrogen atom (

    
    ) that causes irreversible adsorption on acidic silica and can trigger self-polymerization via Michael addition.
    

This guide provides field-proven protocols to isolate these molecules without triggering a "gelling" event or losing product to the stationary phase.

Module 1: Chromatography Troubleshooting

User Issue: "I tried purifying my crude monomer on a standard silica column. The product streaked, tailed, and I lost 40% of my mass."

Root Cause Analysis

Standard silica gel is slightly acidic (


). The basic nitrogen of the pyridine ring becomes protonated by surface silanols (

), forming strong hydrogen bonds or ionic interactions. This causes "tailing" (broad peaks) and irreversible adsorption.
Protocol A: The "Neutralization" Method (Silica Modification)

If you must use silica, you must deactivate the acidic sites.

  • Mobile Phase Modifier: Add 1–3% Triethylamine (TEA) to your mobile phase.

  • Pre-Treatment (Crucial): Flush the column with the TEA-containing solvent before loading the sample. This saturates the acidic silanols.

    • Caution: TEA can react with acrylates over long periods. Run the column quickly.

Protocol B: The "Switch" Method (Alumina) – Recommended

Switching to Neutral or Basic Alumina (Aluminum Oxide) is the gold standard for basic monomers. Alumina lacks the acidic protons of silica.

FeatureSilica GelNeutral Alumina
Surface pH Acidic (~4.5)Neutral (~7.0)
Interaction Strong H-bonding (Tailing)Dipole-Dipole (Clean Elution)
Water Content Variable (affects activity)Activity Grades (I-V)
Recommendation Avoid (unless modified)Preferred

Step-by-Step Alumina Protocol:

  • Selection: Use Brockmann Grade III Neutral Alumina (Grade I is too active and may catalyze polymerization; add 6% water w/w to Grade I to convert to Grade III).

  • Loading: Load the crude mixture as a concentrated liquid or adsorbed onto a small amount of alumina.

  • Elution: Use non-chlorinated solvents (Ethyl Acetate/Hexane) if possible to minimize halogen-pyridine reactions.

Module 2: Distillation & Polymerization Inhibition

User Issue: "My monomer polymerized in the distillation flask (pot) even though I added MEHQ inhibitor."

Root Cause Analysis

This is the most common failure mode. MEHQ (Hydroquinone monomethyl ether) is an aerobic inhibitor.[1] It requires dissolved Oxygen to function.[1] If you distill under a strict Nitrogen/Argon blanket, MEHQ becomes inactive, and the acrylate will polymerize thermally.

The Science of Inhibition

MEHQ does not react with carbon-centered radicals (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[2] It reacts with peroxy radicals (

).
  • Initiation: Heat generates Carbon Radical (

    
    ).
    
  • Oxygenation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Peroxy Radical).
    
  • Termination:

    
    .
    

Without Oxygen, Step 2 fails, Step 3 cannot happen, and


 initiates polymerization. 
Distillation Decision Matrix

InhibitionLogic cluster_warning CRITICAL WARNING Start Distillation Setup Vacuum Is Vacuum Required? Start->Vacuum Temp Pot Temperature > 100°C? Vacuum->Temp Yes MEHQ Use MEHQ (200-500 ppm) + AIR BLEED Temp->MEHQ No (Moderate Temp) PTZ Use Phenothiazine (PTZ) (Anaerobic) Temp->PTZ Yes (High Temp) Copper Add Copper Wire/Shavings (Auxiliary) MEHQ->Copper Optional Boost PTZ->Copper Optional Boost WarningText MEHQ MUST HAVE OXYGEN. Do not use pure N2/Ar with MEHQ.

Figure 1: Inhibitor selection logic for thermal purification.

Correct Distillation Protocol (MEHQ System):
  • Inhibitor: Add 500 ppm MEHQ to the pot.

  • Air Bleed: Insert a capillary tube into the distillation flask. Connect a needle valve to allow a tiny stream of air (bubbles) to pass through the liquid during vacuum distillation.

  • Pressure: Maintain vacuum (e.g., < 5 mbar) to keep the boiling point low (< 80°C).

Module 3: Chemical Stability (Self-Reaction)

User Issue: "My pure monomer turned into a solid, insoluble gel while stored in the freezer."

Root Cause Analysis

Pyridine is a nucleophile. Acrylates are electrophiles. Over time, the pyridine nitrogen of one molecule attacks the acrylate double bond of another (Michael Addition), creating a zwitterionic crosslinked network.

Prevention Strategy:

  • Dilution: Store the monomer diluted (50-70 wt%) in a non-nucleophilic solvent (e.g., Toluene or DCM). This reduces the collision frequency of bimolecular self-reaction.

  • Acidification (Storage Only): If the application allows, store as the HCl salt . Protonating the pyridine (

    
    ) kills its nucleophilicity, preventing the Michael addition.
    
    • Recovery: Wash with cold aqueous

      
       immediately before use to regenerate the free base.
      
FAQ: Rapid Fire Troubleshooting

Q: Can I use Copper Sulfate (


) to wash my product? 
A: Use with caution.  Aqueous 

is used to remove excess pyridine solvent (it forms a water-soluble blue complex). However, if your product contains a pyridine ring, the copper will complex with your product and pull it into the aqueous layer, leading to massive yield loss. Only use this if your product is highly hydrophobic and sterically hindered.

Q: My monomer is water-soluble. How do I extract it? A: Pyridine acrylates are often amphiphilic.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • pH Control: Adjust aqueous pH to ~8-9.

    • Too Low (< 5): Pyridine is protonated (water soluble).[3]

    • Too High (> 11): Acrylate ester hydrolysis risk increases.

  • Solvent: Use Chloroform (

    
    ) or DCM; they are better extractants for pyridines than Ether/EtOAc.
    
References
  • Inhibition Mechanisms: "Inhibition of Free Radical Polymerization: A Review." National Institutes of Health (PMC). Available at: [Link]

  • Alumina vs. Silica: "Alumina vs. Silica Gel: Performance Comparison." OozeChem Technical Guide. Available at: [Link]

  • Synthesis & Solubility: "Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ACR-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive impurity removal strategies for (E)-ethyl 3-(pyridin-2-yl)acrylate.

Executive Summary

You are likely synthesizing (E)-ethyl 3-(pyridin-2-yl)acrylate via one of two common routes: the Heck Reaction (using 2-halopyridine + ethyl acrylate) or the Horner-Wadsworth-Emmons (HWE) reaction (using picolinaldehyde). Each route introduces specific impurity profiles that require distinct remediation strategies.

This guide addresses the three most critical purity challenges reported by researchers:

  • Stereochemical Contamination: Removing the unwanted Z-isomer.

  • Catalyst Residues: Eliminating Triphenylphosphine Oxide (TPPO) or Palladium.

  • Chromatographic Tailing: Resolving pyridine streaking on silica gel.

Module 1: Stereochemical Purity (The E vs. Z Problem)

User Report: "My NMR shows a 10-15% contamination of the Z-isomer (cis). Flash chromatography isn't separating them well."

Diagnosis: The Z-isomer is a kinetic byproduct common in alkene synthesis. While the E-isomer (trans) is thermodynamically favored due to steric minimization between the pyridine ring and the ester group, the Z-isomer often co-elutes on standard silica columns because their polarities are nearly identical.

Resolution Protocol: Thermodynamic Recrystallization

Unlike the oily Z-isomer, the E-isomer of this compound typically possesses a higher melting point and better crystal packing lattice energy. We exploit this property.

Step-by-Step Protocol:

  • Solvent Selection: Use a mixture of Hexanes/Ethyl Acetate (4:1) or Ethanol/Water (9:1) .

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot solvent (approx. 60°C).

    • Critical Note: Do not boil excessively; prolonged heat can degrade the ester.

  • Seeding: If available, add a seed crystal of pure E-isomer once the solution cools to room temperature.

  • Slow Cooling: Wrap the flask in foil (to prevent photo-isomerization) and place it in a fridge (4°C) overnight.

  • Filtration: Filter the solids. The Z-isomer will largely remain in the mother liquor.

Why this works: The crystal lattice of the E-isomer excludes the Z-isomer "kinked" shape, acting as a self-purifying filter.

Module 2: The "Sticky" Byproduct (TPPO Removal)

User Report: "I used the HWE reaction. I have a white solid that won't go away. It's Triphenylphosphine Oxide (TPPO)."[1]

Diagnosis: TPPO is the nemesis of HWE/Wittig reactions. It is highly polar yet lipophilic enough to dissolve in organic solvents, often co-eluting with polar products like pyridine derivatives.

Resolution Protocol: The MgCl₂ Complexation Method

Standard chromatography is inefficient here. We utilize the Lewis basicity of the TPPO oxygen to form an insoluble complex with Magnesium Chloride.[1]

Data Table: TPPO Removal Efficiency

MethodReagentsEfficiencyProsCons
Complexation MgCl₂ (anhydrous)>95%No chromatography neededRequires reflux
Trituration Cold Hexane/Et₂O~80%FastLoses some product
Chromatography Silica Gel~60%Standard workflowTPPO streaks/tails

The MgCl₂ Protocol:

  • Dissolve the crude reaction mixture (containing product and TPPO) in Toluene or Ethanol (approx. 5 mL per gram of crude).

  • Add 2.0 equivalents of anhydrous MgCl₂ relative to the expected TPPO amount.

  • Heat to reflux for 1 hour. A white precipitate (the [TPPO]₂·MgCl₂ complex) will form.[1]

  • Cool to room temperature and filter through a sintered glass funnel.

    • Result: The solid cake is the TPPO complex. Your product is in the filtrate.

Module 3: Chromatographic Challenges (Tailing)

User Report: "My product streaks across the TLC plate and elutes as a broad smear on the column."

Diagnosis: Pyridine is a basic heterocycle (


). The nitrogen lone pair interacts via hydrogen bonding with the acidic silanol groups (

) on the surface of silica gel. This "drag" causes peak broadening and tailing.[2]
Resolution Protocol: The "TEA Block"

You must neutralize the silica surface before/during purification.

The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

Mechanism of Action: TEA is a stronger base than pyridine. It preferentially bonds to the acidic silanol sites, effectively "capping" them. This allows your pyridine-acrylate product to interact only with the hydrophobic stationary phase, restoring sharp peak shape.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying (E)-ethyl 3-(pyridin-2-yl)acrylate based on your synthesis route and observed impurities.

Purification_Workflow Start Crude Reaction Mixture RouteCheck Synthesis Route? Start->RouteCheck HWE Wittig / HWE RouteCheck->HWE Phosphonates Heck Heck Reaction RouteCheck->Heck Pd Catalyst TPPO_Check Contains TPPO? HWE->TPPO_Check MgCl2 MgCl2 Precipitation (Remove TPPO) TPPO_Check->MgCl2 Yes IsomerCheck Check E/Z Ratio (NMR) TPPO_Check->IsomerCheck No MgCl2->IsomerCheck Pd_Check Dark Color / Pd Residue? Heck->Pd_Check Cysteine L-Cysteine Wash (Scavenge Pd) Pd_Check->Cysteine Yes Pd_Check->IsomerCheck No Cysteine->IsomerCheck Recryst Recrystallization (Hexane/EtOAc) IsomerCheck->Recryst High Z-content (>10%) Column Flash Column (Silica + 1% TEA) IsomerCheck->Column Low Z-content / Oil Final Pure (E)-Isomer Recryst->Final Column->Final

Caption: Decision tree for purifying pyridine-acrylates based on synthesis origin and impurity profile.

Module 4: Palladium Removal (Heck Route Specific)

User Report: "The product is grey/brown even after a column. I need <10 ppm Pd for biological testing."

Diagnosis: Palladium creates stable complexes with the pyridine nitrogen, making it difficult to remove via standard filtration.

Resolution Protocol: L-Cysteine Wash

L-Cysteine is a cheap, effective ligand that strips Pd from the product.

  • Dissolve crude product in Ethyl Acetate .

  • Prepare a 10% aqueous solution of L-Cysteine .

  • Stir the biphasic mixture vigorously at 40°C for 1 hour.

  • Separate layers. The Pd will migrate to the aqueous layer (turning it yellow/brown).

  • Wash the organic layer with water and brine.

References

  • Stereochemical Control in Alkene Synthesis

    • Topic: E/Z Isomerism and thermodynamic stability.
    • Source: LibreTexts Chemistry. "7.
    • URL:[Link]

  • TPPO Removal Strategies

    • Topic: Precipitation of Triphenylphosphine Oxide using metal chlorides.[3]

    • Source: Scientific Update.[3] "Triphenylphosphine Oxide- Waste Not, Want Not."

    • URL:[Link]

  • Chromatography of Pyridines

    • Topic: Reducing tailing of basic compounds on silica using Triethylamine (TEA).[2]

    • Source: BenchChem Technical Support.[2][4] "Chromatographic Purification of Pyridine Derivatives."

  • Palladium Removal

    • Topic: Scavenging Pd
    • Source: Organic Process Research & Development (via ResearchGate snippet). "Palladium(II)-catalyzed Heck reaction... under mild conditions."
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for (E)-ethyl 3-(pyridin-2-yl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HECK-PY-002 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering yield plateaus or purity issues during the Palladium-catalyzed Heck cross-coupling of 2-halopyridines with ethyl acrylate .

Synthesizing (E)-ethyl 3-(pyridin-2-yl)acrylate presents a unique "thermodynamic conflict." You are balancing the high activation energy required to oxidatively add into the electron-deficient (and chelating) 2-pyridyl bond against the thermal instability of ethyl acrylate (polymerization) and the Palladium catalyst itself (agglomeration).

This guide moves beyond basic recipes to explain the temperature-dependent kinetics governing your reaction success.

Module 1: The Thermodynamic Landscape

The "Goldilocks" Zone

Temperature in this specific Heck coupling is not just a rate accelerator; it is a selectivity switch.

  • The Activation Barrier (Lower Limit ~80°C): Unlike simple aryl bromides, 2-halopyridines possess a nitrogen atom capable of coordinating to the Pd(II) center. This forms a stable, unreactive "resting state" dimer. You need sufficient thermal energy (typically >80°C) to break this chelation and force the catalytic cycle forward.

  • The Decomposition Threshold (Upper Limit ~130°C): Above this threshold, two failure modes dominate:

    • Acrylate Polymerization: Thermal initiation of radical polymerization turns your solvent into a gel.

    • Pd Black Formation: The rate of phosphine ligand dissociation increases, leading to naked Pd(0) atoms clumping into inactive metal (Pd black).

Visualizing the Failure Modes

HeckTemperature Start Reaction Temperature Low < 80°C (Kinetic Trap) Start->Low Optimal 90°C - 110°C (Productive Cycle) Start->Optimal High > 130°C (Thermal Degradation) Start->High Chelation N-Pd Chelation (Stalled Cycle) Low->Chelation Insufficient Energy to break Pd-N bond Success (E)-Product Formation High Yield Optimal->Success Balanced Turnover Polymer Acrylate Polymerization (Gel Formation) High->Polymer Radical Initiation PdBlack Ligand Dissociation (Pd Black Precipitate) High->PdBlack Catalyst Death

Figure 1: Temperature-dependent failure modes in 2-pyridyl Heck couplings.

Module 2: Troubleshooting Guide & FAQs

This section addresses specific observations from your lab notebook.

Q1: My reaction stalls at 40-50% conversion, even after 24 hours at 80°C.

Diagnosis: Catalyst Poisoning (The "Pyridyl Trap"). The pyridine nitrogen is coordinating to the Palladium, creating a stable L2Pd(Py)Br complex that refuses to undergo the necessary oxidative addition or migratory insertion steps. Corrective Action:

  • Increase Temperature: Bump the temperature to 100-110°C . This extra thermal energy promotes the dissociation of the pyridine nitrogen from the metal center.

  • Ligand Switch: If temperature alone fails, switch to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) . Bidentate ligands chelate more strongly than the pyridine nitrogen, preventing the formation of the inactive species [1].

Q2: The reaction mixture turned into a solid, viscous gel.

Diagnosis: Thermal Polymerization of Ethyl Acrylate. You likely ran the reaction above 120°C or used an old bottle of ethyl acrylate where the stabilizer (MEHQ) was depleted. Corrective Action:

  • Add Inhibitor: Add Hydroquinone (1-2 mol%) or BHT to the reaction mixture. These scavenge radicals without interfering with the Pd cycle.

  • Dropwise Addition: Do not add all ethyl acrylate at the start. Add it slowly via syringe pump over 2 hours to keep its instantaneous concentration low, reducing polymerization risk while maintaining high temperature for the catalyst.

Q3: I see a black precipitate (Pd Black) forming within the first hour.

Diagnosis: Catalyst Death (Ligand Dissociation). The temperature is too high for your specific ligand, causing it to fall off the Palladium. Once "naked," Pd(0) atoms aggregate irreversibly. Corrective Action:

  • Lower Temperature: Reduce to 90°C .

  • Excess Ligand: Ensure your Ligand:Pd ratio is at least 3:1 or 4:1 (for monodentate phosphines like PPh3). This pushes the equilibrium back toward the active catalytic species PdL2.

Q4: I am getting a mixture of (E) and (Z) isomers. How do I maximize the (E)-isomer?

Diagnosis: Kinetic vs. Thermodynamic Control. The Heck reaction naturally favors the (E)-isomer (trans) due to the syn-elimination mechanism followed by bond rotation. However, lower temperatures can sometimes trap the kinetic (Z)-isomer. Corrective Action:

  • Thermodynamic Push: The (E)-isomer is thermodynamically more stable. Simply extending the reaction time at 100°C often allows the trace (Z)-isomer to isomerize to (E) under the catalytic conditions.

  • Steric Bulk: Ensure you are using bulky ligands (e.g., P(o-tol)3). Increased steric bulk around the metal center heavily penalizes the formation of the sterically crowded (Z)-transition state [2].

Module 3: Optimized Experimental Protocol

Objective: Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate via Heck Coupling. Scale: 1.0 mmol (adaptable).

Reagents:
  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Coupling Partner: Ethyl acrylate (1.5 equiv) — Note: Excess used to account for minor polymerization.

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(o-tol)₃ (10-15 mol%) — Preferred over PPh3 for difficult substrates.

  • Base: Et₃N (2.5 equiv) or K₂CO₃ (solid, anhydrous).

  • Solvent: DMF or DMAc (Anhydrous, degassed).

Step-by-Step Procedure:
  • Pre-Complexation (Critical Step): In a dry vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in 1 mL of DMF. Stir at room temperature for 15 minutes .

    • Why? This generates the active Pd(0) species before the difficult pyridine substrate is introduced, preventing immediate chelation/poisoning.

  • Reaction Assembly: Add 2-bromopyridine, base, and the remaining solvent (3 mL) to the pre-complexed catalyst solution.

  • Controlled Heating (Ramp Protocol):

    • T = 0 min: Add Ethyl Acrylate.

    • T = 10 min: Heat to 80°C . Monitor by TLC/LCMS after 1 hour.

    • Decision Point: If conversion < 10%, ramp temperature to 100°C .

    • T = 12 hours: Maintain 100°C .

  • Workup: Cool to room temperature. Filter through a Celite pad (removes Pd black/salts). Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over MgSO₄.

Module 4: Optimization Data Matrix

Use this table to benchmark your results. Data assumes 2-bromopyridine substrate.

TemperatureLigandYield (Isolated)E:Z RatioRisk Factor
80°C PPh₃45%85:15Low conversion (Catalyst poisoning)
100°C PPh₃72%92:8Moderate Pd black formation
100°C P(o-tol)₃ 88% >98:2 Optimal Balance
120°C P(o-tol)₃65%>99:1Acrylate polymerization / Tarry impurities
140°C Any<30%N/ACatalyst rapid decomposition
Decision Tree for Optimization

OptimizationTree Start Start Reaction 100°C, P(o-tol)3 Check Check Conversion (2 Hours) Start->Check LowConv < 20% Conversion Check->LowConv GoodConv > 50% Conversion Check->GoodConv Action1 Increase T to 110°C Check for Pd Black LowConv->Action1 Action2 Continue to 12-16h GoodConv->Action2 Black Pd Black Visible? Action1->Black YesBlack Add more Ligand Reduce T slightly Black->YesBlack Yes NoBlack Substrate Inhibited? Switch to Jeffery Conditions (Add TBAB) Black->NoBlack No

Figure 2: Logic flow for real-time reaction monitoring and adjustment.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

Sources

Technical Support Center: Polymerization Control for Ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: POLY-PREV-003 Subject: Stabilization of Ethyl 3-(pyridin-2-yl)acrylate during Synthesis & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Triage: Why is your product polymerizing?

Ethyl 3-(pyridin-2-yl)acrylate presents a unique "dual-threat" chemical profile that makes it significantly more unstable than standard acrylates.[1] Unlike simple ethyl acrylate, this molecule contains a basic pyridine ring conjugated to an electron-deficient alkene.[1]

The Failure Mechanism:

  • Thermal Radical Polymerization: Like all acrylates, the vinyl group is prone to radical-initiated polymerization, accelerated by heat (>70°C) and light.

  • Anionic Initiation (The Hidden Threat): The pyridine nitrogen is basic (

    
    ).[1] In concentrated solutions or at high temperatures, this nitrogen can act as a nucleophile or base, initiating anionic polymerization of the acrylate double bond (Michael-type addition), even in the absence of radical initiators.
    
  • Catalyst Poisoning: If synthesizing via the Heck reaction, the pyridine nitrogen can coordinate to the Palladium catalyst, requiring higher reaction temperatures to drive conversion, which ironically increases the thermal polymerization risk.

Synthesis Phase Troubleshooting

Context: Most users synthesize this via the Heck reaction (2-bromopyridine + ethyl acrylate) or Horner-Wadsworth-Emmons (HWE).[1]

FAQ: Reaction Stabilization

Q: My reaction mixture turns into a viscous gel/solid before the starting material is consumed. Why? A: You are likely experiencing thermal polymerization due to insufficient inhibition at elevated reaction temperatures.[1]

Corrective Protocol:

  • Inhibitor Loading: Standard commercial ethyl acrylate comes with ~15-20 ppm MEHQ (Monomethyl ether hydroquinone).[1] This is insufficient for high-temperature coupling reactions (80-120°C).[1]

  • Action: Add Phenothiazine (PTZ) or BHT (Butylated hydroxytoluene) to the reaction vessel at 0.1 - 0.5 mol% relative to the acrylate.[1]

    • Why PTZ? Unlike MEHQ, Phenothiazine functions effectively in anaerobic conditions (under

      
      /Argon), which is required for Pd-catalyzed cross-couplings.[1] MEHQ becomes inactive without dissolved oxygen.[1]
      

Q: Can I use excess ethyl acrylate to compensate for oligomerization? A: Yes, but proceed with caution.

  • Recommendation: Use 1.2 – 1.5 equivalents of ethyl acrylate.[1]

  • Critical Step: Do not add all the acrylate at once if the reaction is exothermic. Slow addition prevents localized "hotspots" that trigger thermal runaway polymerization.[1]

Purification & Isolation (The Danger Zone)

Context: This is where 90% of product loss occurs.[1] The boiling point of ethyl 3-(pyridin-2-yl)acrylate is high (>140°C at reduced pressure), making distillation risky.[1]

Decision Matrix: Distillation vs. Chromatography
FeatureVacuum DistillationColumn Chromatography
Scale >50 grams<50 grams
Risk High (Thermal Polymerization)Low (Solvent separation)
Inhibitor Mandatory (PTZ or MEHQ+Air)Not required in eluent
Purity Good (if successful)Excellent
Protocol A: Safe Vacuum Distillation (High Risk)

If you must distill, you must prevent "Popcorn Polymerization" in the condenser.

  • Inhibitor Spiking: Add Phenothiazine (200-500 ppm) directly to the crude pot before heating.[1]

  • The "Air Bleed" (Crucial for MEHQ): If you rely on MEHQ, you cannot run a static vacuum.[1] You must introduce a capillary air bleed.[1]

    • Mechanism:[2][3][4][5][6] MEHQ reacts with radicals to form a phenoxy radical.[1] This radical must react with

      
       to regenerate the inhibitor cycle.[1] Without 
      
      
      
      , MEHQ is consumed rapidly, and polymerization ensues.
  • Temperature Control: Keep the oil bath temperature <160°C. If the product does not distill, improve the vacuum (<1 mbar) rather than increasing the heat.

Protocol B: Column Chromatography (Recommended)

For research scales (<50g), this is the safest route.

  • Stationary Phase: Silica Gel 60.[1]

  • Eluent: Hexanes/Ethyl Acetate (gradient).[1]

  • Note: The pyridine ring makes the compound "streak" on silica due to acid-base interactions with silanols.[1]

  • Fix: Add 1% Triethylamine (Et3N) to your eluent system to neutralize silica acidity and prevent streaking/decomposition.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and failure points during the processing of Ethyl 3-(pyridin-2-yl)acrylate.

G Start Crude Reaction Mixture (Heck/HWE) Check1 Check: Is mixture viscous? Start->Check1 Fail1 Polymerization Detected DISCARD BATCH Check1->Fail1 Yes Quench Quench & Aqueous Workup (Remove Pd/Salts) Check1->Quench No Decision Scale of Synthesis? Quench->Decision Distill Vacuum Distillation (>50g) Decision->Distill Large Scale Column Column Chromatography (<50g) Decision->Column Small Scale Inhibitor ADD INHIBITOR: Phenothiazine (Anaerobic) OR MEHQ + Air Bleed Distill->Inhibitor Heat Heat <160°C High Vacuum Inhibitor->Heat Product Pure Ethyl 3-(pyridin-2-yl)acrylate Heat->Product Buffer Add 1% Et3N to Eluent (Prevents Streaking) Column->Buffer Buffer->Product Storage Store: 4°C, Dark, Stabilized Product->Storage

Caption: Decision tree for isolation of Ethyl 3-(pyridin-2-yl)acrylate, highlighting critical inhibitor addition steps.

Inhibitor Selection Guide

Use this table to select the correct inhibitor based on your process step.

InhibitorChemical NameMechanismBest Use CaseLimitations
MEHQ Hydroquinone monomethyl etherRadical Scavenger (Aerobic)Storage, Transport, Aerobic handlingIneffective without Oxygen. Useless in inert atmosphere reactions.[1]
PTZ PhenothiazineRadical Scavenger (Anaerobic)Vacuum Distillation , Inert Atmosphere ReactionsCan discolor product (turns green/red upon oxidation).[1] Hard to remove.
BHT Butylated hydroxytolueneSterically Hindered PhenolGeneral purpose, Reaction additiveLess potent than PTZ at high temperatures.[1]
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxylStable Free RadicalHigh-efficiency scavengingExpensive.[1][7] Can react with certain radical intermediates in synthesis.

Storage & Stability

Once isolated, the danger is not over. The product can autopolymerize on the shelf.

  • Temperature: Store at 2°C – 8°C (Refrigerator). Do not freeze if possible, as freeze-thaw cycles can induce crystallization-based oligomerization.[1]

  • Light: Amber glass is mandatory.[1] UV light cleaves the C=C bond or excites the pyridine ring, generating radicals.

  • Headspace: If stabilized with MEHQ, do not purge the storage bottle with Nitrogen. Leave a small headspace of air to keep the MEHQ active.

References

  • Heck Reaction Mechanisms & Conditions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link[1]

  • Acrylate Polymerization Inhibition

    • Srinivasan, R., et al. (2010). Inhibition of Solution Polymerization of Acrylates by Phenothiazine.[6] Journal of Applied Polymer Science. Link[1]

  • Distillation Safety & Inhibitors

    • BASF Technical Data Sheet. (2020).[1][8] Safe Handling and Storage of Acrylic Esters. Link

  • Vinyl Pyridine Handling

    • Sigma-Aldrich Safety Data Sheet. (2023).[1][9] 4-Vinylpyridine: Handling and Storage. Link[1]

Sources

Technical Support Center: Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges encountered during the post-reaction work-up and purification, providing expert insights and actionable troubleshooting steps to ensure you achieve high purity and yield.

Introduction: The Chemistry of the Work-Up

The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, a valuable building block, is commonly achieved via olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction.[1][2] The HWE reaction, utilizing a stabilized phosphonate ylide, is often preferred for its excellent stereoselectivity, yielding predominantly the desired (E)-isomer.[3] The Wittig reaction, while classic, often employs unstabilized or semi-stabilized ylides and may produce mixtures of (E) and (Z) isomers, complicating purification.[2]

The critical phase following the reaction is the work-up, which is complicated by two key molecular features:

  • The Basic Pyridine Nitrogen: The lone pair on the pyridine nitrogen (pKa of the conjugate acid ≈ 5.2) allows for manipulation via acid-base chemistry. This can be a powerful purification tool but can also lead to extraction challenges like emulsification.

  • Reaction Byproducts: The phosphorus-based byproducts—water-soluble phosphates from HWE or the notoriously difficult-to-remove triphenylphosphine oxide (TPPO) from the Wittig reaction—must be efficiently separated.

This guide provides a systematic approach to navigate these challenges.

Standard Work-Up and Purification Workflow

This protocol outlines a typical procedure following an HWE synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate.

G cluster_reaction Reaction Phase cluster_workup Work-Up Phase cluster_purification Purification Phase Reaction Reaction Mixture (Product, Byproduct, Solvent) Quench 1. Quench Reaction (e.g., sat. aq. NH4Cl) Reaction->Quench Concentrate 2. Concentrate (Remove volatile solvent) Quench->Concentrate Extract 3. Liquid-Liquid Extraction (e.g., EtOAc/Water) Concentrate->Extract Wash 4. Aqueous Washes (Water, Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter 6. Filter & Concentrate (Crude Product) Dry->Filter Purify 7. Purification (Column Chromatography or Recrystallization) Filter->Purify Final Pure (E)-ethyl 3-(pyridin-2-yl)acrylate Purify->Final

Caption: General workflow for the work-up and purification of (E)-ethyl 3-(pyridin-2-yl)acrylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up.

Question: I'm observing a persistent emulsion during my ethyl acetate/water extraction. What's causing this and how can I resolve it?

Answer: Emulsions are common in this system due to the amphiphilic nature of the pyridyl acrylate product and potential pyridinium salt formation.

  • Causality: The pyridine nitrogen can become partially protonated by acidic species in the crude mixture, creating a surfactant-like molecule that stabilizes the oil-in-water or water-in-oil interface. Unreacted starting materials or certain byproducts can also contribute.

  • Immediate Solutions:

    • Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

    • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the phases.

    • Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Change pH: Carefully add a few drops of a dilute base (e.g., 1M NaOH) to deprotonate any pyridinium salts, which should reduce their surfactant properties. Be cautious not to hydrolyze your ester product.

Question: My NMR spectrum shows a large, broad peak around 7.5-7.8 ppm that I suspect is triphenylphosphine oxide (TPPO) from my Wittig reaction. How can I remove it?

Answer: TPPO is a notoriously persistent byproduct of the Wittig reaction due to its polarity, which is similar to many target molecules, and its high crystallinity.

  • Causality: The formation of the extremely stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the Wittig reaction.[1] Its removal is a classic challenge.

  • Recommended Protocols:

    • Precipitation: After concentrating the crude reaction mixture, dissolve it in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate). Then, add a non-polar solvent (e.g., hexane, diethyl ether) dropwise to precipitate the TPPO. Filter the solid TPPO off and concentrate the filtrate. This may need to be repeated.

    • Acid-Base Extraction: This is a highly effective method for this specific product.

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract with dilute aqueous HCl (e.g., 1M). Your basic product will protonate and move into the aqueous layer, while the neutral TPPO remains in the organic layer.

      • Separate the layers. Discard the organic layer containing TPPO.

      • Cool the acidic aqueous layer in an ice bath and slowly basify with a base like Na2CO3 or NaOH until the pH is > 8.[4] Your product will precipitate or form an oil.

      • Extract the now-neutral product back into fresh ethyl acetate.

      • Wash the organic layer with brine, dry, and concentrate.[4]

    • Column Chromatography: If the above methods fail, chromatography is necessary. A gradient elution is often required, starting with a non-polar eluent (e.g., hexane/ethyl acetate) to elute less polar impurities, then gradually increasing the polarity to elute your product away from the more polar TPPO.

Question: My final product is a yellow-brown oil that refuses to crystallize, and TLC shows a smear. What are the likely impurities?

Answer: A persistent oil and TLC smearing suggest the presence of multiple impurities or polymeric material.

  • Causality:

    • Polymerization: Acrylates are susceptible to polymerization, which can be initiated by heat, light, or radical species.[5] This is a significant risk if the reaction or work-up involves high temperatures.

    • Unreacted Aldehyde: Pyridine-2-carboxaldehyde can be difficult to remove completely.

    • (Z)-Isomer: If a Wittig reaction was used, the presence of the (Z)-isomer can inhibit crystallization of the desired (E)-isomer.

  • Troubleshooting Steps:

    • Check for Polymer: Take a small sample of the oil, dissolve it in a good solvent (like CDCl3 for NMR), and check for broad, poorly resolved peaks characteristic of a polymer. If polymer is present, the batch may be unsalvageable, but you can try precipitating the desired monomer from a minimal amount of solvent with a non-solvent.

    • Aldehyde Removal: Unreacted aldehyde can sometimes be removed by washing the organic extract with a fresh, saturated solution of sodium bisulfite (NaHSO3), which forms a water-soluble adduct with the aldehyde.

    • Purification: Careful column chromatography is the most effective way to separate the desired product from isomers and other small-molecule impurities.[6][7] A well-chosen solvent system is key (see FAQs). Recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can then be attempted on the purified fraction.[8]

Question: My isolated yield is extremely low after work-up. Where did my product go?

Answer: Product loss during work-up can occur at several stages, especially when handling a basic compound like this.

  • Potential Loss Points:

    • Acidic Washes: If you performed an acidic wash without intending to extract your product, you likely protonated it and transferred it to the aqueous layer, which was then discarded.

    • Emulsions: Significant amounts of product can remain trapped in an unresolved emulsion layer that gets discarded.

    • Adsorption on Drying Agent: Polar products can adsorb onto drying agents like Na2SO4, especially if excessive amounts are used. Ensure you thoroughly rinse the drying agent with fresh solvent.

    • Incomplete Extraction: The product has moderate polarity. Ensure you perform multiple extractions (e.g., 3x) from the aqueous layer to maximize recovery.

  • Preventative Measures:

    • Before starting the work-up, use TLC to analyze a sample of each layer (organic and aqueous) and any emulsion to track where your product is.

    • Unless performing a deliberate acid-base purification, use neutral (water, brine) or mildly basic (sat. aq. NaHCO3) washes to avoid protonating the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for flash column chromatography of (E)-ethyl 3-(pyridin-2-yl)acrylate?

A1: A gradient system of ethyl acetate in hexane (or heptane) is typically very effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the proportion of ethyl acetate (e.g., to 30-50%).[6] The exact ratio will depend on your specific impurities. Use TLC to determine the optimal solvent system that gives good separation (Rf of product ~0.3-0.4).

Q2: How can I prevent the acrylate from polymerizing during work-up and storage?

A2: Always perform concentration steps on a rotary evaporator at moderate temperatures (ideally < 40°C).[7] For long-term storage, keep the purified product in a dark bottle at low temperature (e.g., in a refrigerator) and consider adding a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT).

Q3: What are the key differences in the work-up for a Wittig vs. an HWE synthesis of this compound?

A3: The primary difference lies in the phosphorus byproduct.

  • HWE: The byproduct is a water-soluble phosphate (e.g., diethyl phosphate), which is easily removed with standard aqueous washes. The work-up is generally straightforward.

  • Wittig: The byproduct is triphenylphosphine oxide (TPPO), which is organic-soluble and requires specific procedures for removal, such as precipitation or an acid-base extraction strategy, as detailed in the troubleshooting guide.

FeatureHorner-Wadsworth-Emmons (HWE)Wittig Reaction
P-Byproduct Water-soluble phosphateTriphenylphosphine Oxide (TPPO)
Byproduct Removal Simple aqueous washesPrecipitation or Acid-Base Extraction
Stereoselectivity High (Predominantly E-isomer)[3]Variable (Can produce E/Z mixtures)[2]
Work-up Complexity Low to ModerateModerate to High

Q4: Can I use recrystallization as the sole purification method?

A4: Possibly, if the crude product is already of high purity (>90%). Recrystallization is excellent for removing small amounts of impurities from a solid product.[8] However, if your product is an oil or contains significant amounts of byproducts with similar solubility, column chromatography is the preferred first step to isolate the product before attempting crystallization. Common recrystallization solvents include ethanol, methanol, or a mixed solvent system like ethyl acetate/hexane.[8][9]

References

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. [Link]

  • CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence . National Center for Biotechnology Information (PMC). [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and... . ACS Publications. [Link]

  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups . ResearchGate. [Link]

  • Acrylates . Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

  • Wittig & Wittig-Horner reactions . Organic Synthesis. [Link]

  • Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels . Fraunhofer-Publica. [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION . CDN. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups . Wiley Online Library. [Link]

  • Ethyl acrylate - Substance Information . European Chemicals Agency (ECHA). [Link]

  • Ethyl acrylate . Wikipedia. [Link]

Sources

Technical Support Guide: Characterization of Impurities in (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Overview

(E)-ethyl 3-(pyridin-2-yl)acrylate is a critical intermediate often employed in the synthesis of heterocyclic pharmaceuticals. Its conjugated system, comprising a basic pyridine ring and an electron-deficient acrylate ester, creates a unique impurity profile driven by stereochemical instability and specific synthetic side-reactions (typically Heck or Horner-Wadsworth-Emmons couplings).

This guide provides a self-validating framework for identifying, quantifying, and minimizing impurities in this specific matrix.

Core Chemical Properties[1][2][3][4][5]
  • Molecular Formula: C₁₀H₁₁NO₂[1]

  • Molecular Weight: 177.20 g/mol [1]

  • Critical Feature: The C=C double bond is susceptible to photo-isomerization (E

    
    Z), and the pyridine nitrogen (
    
    
    
    ) necessitates pH-controlled chromatography.

Module 1: The Stereochemical Challenge (E vs. Z)

The most persistent impurity in this system is the Z-isomer (cis-isomer). While the E-isomer is thermodynamically preferred, the Z-isomer forms readily under actinic light or non-optimized reaction conditions.

Diagnostic Protocol: NMR Discrimination

Proton NMR (


H NMR) is the definitive method for validating stereochemistry. You must calculate the vicinal coupling constants (

) of the vinylic protons.
Proton AssignmentChemical Shift (

)
MultiplicityCoupling Constant (

) - CRITICAL
E-Isomer (Trans) ~7.6 ppm & ~6.8 ppmDoublets15.0 – 16.0 Hz
Z-Isomer (Cis) ~6.9 ppm & ~6.0 ppmDoublets10.0 – 12.0 Hz

Technical Insight: The larger coupling constant in the E-isomer arises from the 180° dihedral angle between the vinylic protons, maximizing orbital overlap according to the Karplus relationship.

Troubleshooting: "Ghost" Peaks in HPLC

Issue: Users often report a small, growing peak eluting just before the main peak during long HPLC sequences. Root Cause: On-column or in-vial photo-isomerization. The sample vial is exposed to ambient light in the autosampler. Solution: Use amber glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil.

Module 2: Synthetic Impurity Profile (Heck Reaction Route)

If your material was synthesized via the Heck reaction (2-halopyridine + ethyl acrylate + Pd catalyst), specific byproducts are expected.

Homocoupling (The "Dimer")

Impurity: 2,2'-Bipyridine Origin: Reductive elimination of two pyridyl-Pd species. Detection:

  • LC-MS:

    
    
    
  • Characteristics: This impurity is a strong chelator. It can strip Pd from the catalyst, leading to high residual metal content in the final product.

Catalyst Residues (Palladium)

Impurity: Pd(II) or Pd(0) species coordinated to the pyridine nitrogen.[2] Detection: ICP-MS is standard. However, in HPLC, Pd-complexes often appear as broad, tailing humps or cause peak splitting due to slow ligand exchange kinetics. Remediation: Treat the crude reaction mixture with metal scavengers (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA/cysteine solutions.

Regioisomers (Beta vs. Alpha)

Impurity: Ethyl 2-(pyridin-2-yl)acrylate (The "Geminal" isomer). Origin: Improper regioselectivity during the migratory insertion step of the Heck cycle. Differentiation: The geminal isomer lacks the large vinylic coupling. The vinylic protons appear as singlets (or very small doublets) in NMR.

Module 3: Stability & Degradation Pathways

Hydrolysis (Acid Formation)

Impurity: (E)-3-(pyridin-2-yl)acrylic acid. Trigger: Exposure to moisture/humidity, especially at high pH. LC-MS:


 (Loss of ethyl group, -28 Da).
Chromatography:  This peak will shift dramatically with pH. At neutral pH, it exists as a zwitterion or anion and elutes very early (near void volume).
N-Oxidation

Impurity: (E)-ethyl 3-(1-oxidopyridin-1-ium-2-yl)acrylate. Trigger: Presence of peroxides in solvents (e.g., old THF or ethers) or vigorous oxidation steps. LC-MS:


 (+16 Da).
Characteristics:  More polar than the parent; elutes earlier in Reverse Phase (RP) HPLC.

Visualizations

Workflow: Impurity Genesis & Detection

This diagram traces the origin of each impurity class to its detection method.

ImpurityGenesis Synthesis Heck Synthesis (Py-X + Acrylate) Impurities Impurity Pool Synthesis->Impurities Side Reactions Storage Storage/Handling Storage->Impurities Degradation Z_Iso Z-Isomer (Photo-instability) Impurities->Z_Iso Bipy 2,2'-Bipyridine (Homocoupling) Impurities->Bipy Acid Free Acid (Hydrolysis) Impurities->Acid NOx N-Oxide (Oxidation) Impurities->NOx Detection Analytical Detection Z_Iso->Detection 1H NMR (J=11Hz) Bipy->Detection LC-MS (157 m/z) Acid->Detection RT Shift (pH dep) NOx->Detection LC-MS (+16 Da)

Figure 1: Impurity genesis pathways linking synthetic origins to specific analytical detection methods.

Module 4: Analytical Method Development (HPLC)

Developing a robust HPLC method for pyridine acrylates is difficult due to the basic nitrogen causing peak tailing on silanol groups.

Recommended Method Parameters
ParameterRecommendationRationale
Column C18 with end-capping (e.g., Agilent ZORBAX SB-AQ or Waters XBridge)."End-capping" reduces free silanol interactions with the pyridine nitrogen.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0 – 4.0).Critical: Low pH ensures the pyridine is fully protonated (

), preventing interaction with silanols and improving peak symmetry.
Mobile Phase B Acetonitrile (MeCN).MeCN provides sharper peaks than Methanol for acrylates.
Gradient 5% B to 90% B over 15-20 mins.Acrylates are moderately polar; a standard gradient covers the ester (late) and acid (early).
Detection UV at 280 nm.[3]The conjugated pyridine-acrylate system has a strong

transition here.
Decision Tree: Method Troubleshooting

HPLC_Troubleshooting Start Problem Observed SplitPeak Split Peak? Start->SplitPeak Tailing Peak Tailing? Start->Tailing GhostPeak Ghost Peak? Start->GhostPeak CheckZ Check E/Z Ratio (Isomerization) SplitPeak->CheckZ CheckpH Check Buffer pH (Must be < 4.5) Tailing->CheckpH CheckLight Check Light Protection (Amber Vials) GhostPeak->CheckLight Action1 Recrystallize or Prep-HPLC CheckZ->Action1 Action2 Add TEA or Increase Buffer Conc CheckpH->Action2 Action3 Wrap Vials in Foil CheckLight->Action3

Figure 2: Troubleshooting logic for common HPLC anomalies associated with pyridine acrylates.

Frequently Asked Questions (FAQ)

Q: Can I separate the E and Z isomers using Flash Chromatography? A: Yes, but it is challenging. The polarity difference is small. You generally require a high-efficiency silica column and a non-polar mobile phase (e.g., Hexane/EtOAc gradient). However, unless you protect the fractions from light immediately, the Z-isomer will re-equilibrate.

Q: My mass spec shows a peak at M+41 (218 m/z). What is it? A: This is likely the acetonitrile adduct


. Acrylates and pyridines often form non-covalent adducts in the electrospray source. Adjust your declustering potential (DP) or cone voltage to confirm; higher energy should break the adduct.

Q: Why does my retention time shift between runs? A: The pyridine ring's ionization state is sensitive to small pH changes. If your mobile phase is not buffered (e.g., you are using just 0.1% Formic Acid), slight evaporation of the acid can shift the pH, altering the retention time. Always use a buffered salt (Ammonium Formate) rather than just acid.

References

  • Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • NMR Characterization of Acrylates (Coupling Constants)
  • HPLC of Pyridine Derivatives

    • McCalley, D. V. (2010). Analysis of basic solutes by high performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Synthesis of Pyridine Acrylates

    • Yasukata, T., & Matsuura, T. (2021).[4] One-Pot Preparation of Aryl or Heteroaryl-Bearing Acrylates.[4] Heterocycles, 102(3), 527.[4] (Describes HWE synthesis of methyl/ethyl pyridine acrylates). Link

Sources

challenges in scaling up the synthesis of ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Scale-up Challenges & Troubleshooting for Ethyl 3-(pyridin-2-yl)acrylate Ticket ID: SC-PYR-ACR-001

Executive Summary: The "Pyridine Problem"

Scaling the synthesis of ethyl 3-(pyridin-2-yl)acrylate presents a unique dichotomy in process chemistry. You are coupling an electron-deficient pyridine ring with an electron-deficient acrylate.

The primary challenge is the Pyridine Nitrogen . In metal-catalyzed routes (Heck), this nitrogen acts as a competitive ligand, poisoning the Palladium (Pd) catalyst and stalling the reaction. In base-mediated routes (Knoevenagel/HWE), the basicity of the ring complicates pH control and byproduct removal. Furthermore, the acrylate moiety introduces a risk of exothermic polymerization during distillation or thermal workup.

This guide provides a decision framework and troubleshooting protocols for the two dominant industrial routes: The Heck Reaction (Route A) and The Knoevenagel Condensation (Route B).

Module 1: Route Selection Strategy

Before troubleshooting, ensure you are on the correct path for your available equipment and purity requirements.

RouteSelection cluster_Heck Heck Challenges cluster_Knoe Knoevenagel Challenges Start Start: Scale-up Assessment MetalTol Is trace Metal (Pd) allowed in final API (<10ppm)? Start->MetalTol Cost Is Reagent Cost the primary driver? MetalTol->Cost No (Strict limits) Heck Route A: Heck Reaction (2-Bromopyridine + Ethyl Acrylate) MetalTol->Heck Yes (with scavenging) Cost->Heck No (Atom economy preferred) Knoevenagel Route B: Knoevenagel/HWE (Picolinaldehyde + Reagent) Cost->Knoevenagel Yes (Cheaper inputs) H1 Cat. Poisoning Heck->H1 K1 P-Waste (HWE) Knoevenagel->K1 H2 Pd Removal K2 E/Z Selectivity

Figure 1: Decision matrix for selecting the optimal synthesis route based on regulatory and economic constraints.

Module 2: The Heck Reaction (Route A)

Protocol: Cross-coupling of 2-halopyridine with ethyl acrylate. Standard Reagents: Pd(OAc)₂, Phosphine Ligand, Base (Et₃N or NaOAc), Solvent (DMF or NMP).

Troubleshooting Guide

Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst Poisoning. The pyridine nitrogen is coordinating to the Pd(II) species, forming a stable, inactive Pd(Pyridine)₂Cl₂ complex, preventing reduction to the active Pd(0) or blocking the olefin coordination site.

  • Solution:

    • Ligand Switch: Switch to bulky, electron-rich phosphines like P(o-tol)₃ (Tri-o-tolylphosphine) or bidentate ligands like dppf . The steric bulk prevents the pyridine nitrogen from approaching the metal center while allowing the oxidative addition of the C-Br bond [1].

    • Jeffery Conditions: Add Tetrabutylammonium chloride (TBAC) or bromide (TBAB) as a phase transfer catalyst/additive. The halide ions stabilize the Pd-nanoclusters and prevent aggregation/death [2].

Q2: I am seeing high levels of the "branched" isomer (geminal coupling).

  • Diagnosis: Electronic mismatch. While electron-poor olefins (acrylates) usually favor linear (trans) products, the coordination of pyridine can alter the electronics of the transition state.

  • Solution:

    • Solvent Polarity: Switch from non-polar (Toluene) to polar aprotic (DMF, DMAc). Polar solvents stabilize the cationic Pd-intermediate, favoring the linear elimination pathway.

    • Base Selection: Use a mild base like Na₂CO₃ or NaOAc instead of Et₃N. Amine bases can sometimes promote coordination-induced isomerization.

Q3: The product is black and fails heavy metal testing (>500 ppm Pd).

  • Diagnosis: Pyridines are excellent metal chelators. Standard aqueous washes will not remove the Pd bound to your product.

  • Protocol (Pd Scavenging):

    • Do NOT rely on charcoal alone; it is often inefficient for pyridine-Pd complexes.

    • Use Thiol-Modified Silica: Treat the crude organic solution (EtOAc or Toluene) with SiliaMetS® Thiol or TMT (Trimercaptotriazine) at 50°C for 2 hours.

    • Filtration: Filter through a pad of Celite. The thiol has a higher affinity for Pd than the pyridine nitrogen [3].

Module 3: The Knoevenagel/HWE Alternative (Route B)

Protocol: Condensation of Picolinaldehyde with Ethyl Acetate equivalents.

Troubleshooting Guide

Q1: I am using the Horner-Wadsworth-Emmons (HWE) reaction. The yield is good, but the removal of triethyl phosphate/phosphine oxide is bottling up the process.

  • Diagnosis: Phosphorus byproducts are viscous oils or solids that co-crystallize with the product.

  • Solution:

    • HWE Modification: Use Trimethyl phosphonoacetate instead of triethyl. The dimethyl phosphate byproduct is water-soluble.

    • Workup: Perform a rigorous water wash (3x) of the organic layer. If using the Wittig route (Triphenylphosphine), you must precipitate the oxide with hexanes/heptane (the product is likely soluble, the oxide is not), but HWE is preferred for scale to avoid this mass intensity.

Q2: I have a mixture of E (trans) and Z (cis) isomers. I need >99% E.

  • Diagnosis: Kinetic control often yields a mix. The E-isomer is thermodynamically more stable due to steric avoidance between the ester and the pyridine ring.

  • Protocol (Isomerization):

    • Iodine Catalysis: Dissolve the crude mixture in Toluene. Add 1-2 mol% Iodine (I₂) .

    • Reflux: Heat to reflux for 2-4 hours. The reversible addition of iodine radicals to the double bond allows rotation, settling into the thermodynamic E-state.

    • Wash: Wash with Sodium Thiosulfate to remove iodine before crystallization [4].

Module 4: Purification & Stability (Critical)

Warning: Acrylates are prone to radical polymerization, especially during concentration or distillation.

Self-Validating Purification System: Instead of relying on chromatography (impossible at kg scale), use the chemical properties of the pyridine ring.

Purification Crude Crude Reaction Mix (Organic Solvent) AcidExt Acid Extraction (1M HCl or Citric Acid) Crude->AcidExt Protonate Pyridine AqLayer Aqueous Layer (Product as Pyridinium Salt) AcidExt->AqLayer Keep Product OrgWaste Organic Waste (Neutrals, Polymers, Pd-Ligands) AcidExt->OrgWaste Remove Impurities BaseNeut Neutralization (Cold NaOH/NaHCO3) AqLayer->BaseNeut Deprotonate (pH 8) Cryst Crystallization (EtOH/Heptane) BaseNeut->Cryst Precipitate Solid

Figure 2: Acid-Base purification logic utilizing the pyridine nitrogen's basicity.

Step-by-Step Purification Protocol:

  • Inhibition: Ensure MEHQ (4-methoxyphenol) is present (10-50 ppm) in all organic solvents during workup to prevent polymerization.

  • Acid Extraction (The "Filter"):

    • Extract the organic reaction mixture with 10% Citric Acid or 1M HCl (Keep cold <10°C to prevent ester hydrolysis).

    • Mechanism:[1][2][3][4][5] The pyridine nitrogen protonates (Py-H+), moving the product to the water phase. Neutral impurities (polymer, unreacted acrylate, phosphine oxides) stay in the organic phase.

  • Wash: Wash the aqueous layer with MTBE or Toluene to remove entrained organics.

  • Liberation: Slowly basify the aqueous layer with NaHCO₃ or NaOH to pH 8-9. The product will oil out or precipitate.

  • Crystallization: Extract into Ethyl Acetate, dry, and crystallize by adding Heptane as an anti-solvent.

Summary of Key Parameters
ParameterHeck Route (Recommended for Atom Economy)HWE Route (Recommended for Metal-Free)
Limiting Factor Pd Poisoning / RemovalReagent Cost / P-Waste
Critical Additive P(o-tol)₃ or TBABTrimethyl phosphonoacetate
Selectivity >98% E (Trans)Variable (Requires Isomerization)
Purification Scavenger (Si-TMT) + Cryst.Aqueous Wash + Cryst.
References
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212.

  • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.

  • Ahuja, V. K. (2006). Optical Isomerism and Symmetry. In: Stereochemistry of Organic Compounds. (General reference for Iodine-catalyzed photoisomerization mechanisms).

Sources

Validation & Comparative

Comparative Spectroscopic Validation: (E)-Ethyl 3-(pyridin-2-yl)acrylate vs. Stereoisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized heterocycles, (E)-ethyl 3-(pyridin-2-yl)acrylate serves as a critical Michael acceptor and intermediate for drug development scaffolds. While the Horner-Wadsworth-Emmons (HWE) olefination typically favors the thermodynamic (E)-product, stereochemical leakage often yields the (Z)-isomer (cis) or retains unreacted aldehyde.

This guide provides an objective, data-driven comparison of the target (E)-isomer against its primary impurities. We move beyond basic characterization to establish a self-validating spectroscopic protocol that definitively confirms the geometry of the alkene bridge, ensuring downstream reaction fidelity.

Comparative Analysis of Analytical Techniques

For rapid and robust validation, 1H NMR is the "Gold Standard" due to its ability to quantify stereoisomeric ratios (


) via spin-spin coupling constants.
FeatureTarget: (E)-Isomer Alternative: (Z)-Isomer Alternative: Aldehyde Precursor Technique Utility
Alkene Coupling (

)
15.0 – 16.0 Hz (Large)10.0 – 12.0 Hz (Small)N/A (Aldehyde singlet)Primary Validation (Definitive)

-Alkene Shift (

)
~6.93 ppm (Deshielded)~6.00 – 6.30 ppm (Shielded)N/ASecondary Validation
Carbonyl IR Stretch 1710 – 1720 cm⁻¹ (Conj.)1725 – 1735 cm⁻¹ (Less Conj.)~1700 cm⁻¹ (Aldehyde)Rapid Screening
Thermodynamic Stability High (Stable)Low (Isomerizes with light/heat)ModerateProcess Control

Primary Validation: 1H NMR Spectroscopy

The Mechanistic Logic (Karplus Relationship)

The differentiation between E and Z isomers relies on the Karplus equation , which correlates the vicinal coupling constant (


) with the dihedral angle between protons.
  • (E)-Isomer (Trans): Dihedral angle

    
    . This maximizes orbital overlap, resulting in a large coupling constant (
    
    
    
    Hz).
  • (Z)-Isomer (Cis): Dihedral angle

    
    . Due to steric strain between the ester and the pyridine ring, the overlap is perturbed, yielding a significantly smaller constant (
    
    
    
    Hz).
Diagnostic Signal Table (CDCl₃, 400 MHz)

Reference: Derived from analog data and 2-pyridyl specific literature [1, 2].

Proton AssignmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Insight
H-3 (Alkene

)
7.69 Doublet (d)15.8 – 16.0 Hz CRITICAL: Large

confirms Trans geometry. Downfield due to

-position to carbonyl.
H-2 (Alkene

)
6.93 Doublet (d)15.8 – 16.0 Hz CRITICAL: Matches H-3 coupling. Distinctly downfield compared to 3-pyridyl analogs (~6.5 ppm) due to ortho-N effect.
Pyridine H-6 8.60 – 8.70Doublet (d)~4.5 HzProximity to Nitrogen (deshielded).
Ethyl -CH₂- 4.25 – 4.30Quartet (q)7.1 HzConfirms ethyl ester integrity.
Ethyl -CH₃ 1.30 – 1.35Triplet (t)7.1 HzStandard triplet.
Experimental Protocol: NMR Sample Prep
  • Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though acrylates are generally stable).

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic signals.

  • Acquisition: Standard 16 scans is sufficient. Ensure spectral width covers -1 to 11 ppm to catch the aldehyde proton (if present) at ~10 ppm.

Secondary Validation: FTIR Spectroscopy

While less specific than NMR, FTIR provides a rapid "Go/No-Go" check for the conjugated system.

  • The Conjugation Effect: The target compound is an

    
    -unsaturated ester conjugated with a pyridine ring. This extensive conjugation lowers the force constant of the C=O bond.
    
    • Target (E)-Ester:

      
       appears at 1710–1720 cm⁻¹ .
      
    • Non-conjugated / Saturated Impurity: If the alkene is reduced (over-hydrogenation), the C=O shifts to 1735–1745 cm⁻¹ .

    • Pyridine Modes: Look for "breathing" modes at 1580 cm⁻¹ and 1435 cm⁻¹ .

Decision Workflow & Logic

The following diagram illustrates the logical flow for validating the product structure during a synthesis campaign.

ValidationWorkflow Start Crude Product Isolation IR_Check Step 1: FTIR Screening (Check C=O Stretch) Start->IR_Check IR_Decision Band at ~1715 cm⁻¹? IR_Check->IR_Decision NMR_Prep Step 2: 1H NMR Prep (CDCl₃, 10mg/0.6mL) IR_Decision->NMR_Prep Yes (Conjugated) Action_Fail REJECT / RE-PURIFY (Column Chromatography or Photochemical Isomerization) IR_Decision->Action_Fail No (Saturated/Aldehyde) NMR_Acq Acquire Spectrum (Focus: 6.0 - 8.0 ppm) NMR_Prep->NMR_Acq Coupling_Check Analyze Alkene Doublets Measure J-value NMR_Acq->Coupling_Check Result_E J ≈ 16 Hz (Target E-Isomer) Coupling_Check->Result_E > 15.0 Hz Result_Z J ≈ 12 Hz (Z-Isomer Impurity) Coupling_Check->Result_Z < 13.0 Hz Result_Mix Mixture of J=16 & J=12 (Isomerization) Coupling_Check->Result_Mix Both Signals Action_Pass VALIDATED Proceed to Next Step Result_E->Action_Pass Result_Z->Action_Fail Result_Mix->Action_Fail

Figure 1: Step-by-step spectroscopic validation workflow. The critical decision point is the J-coupling analysis in Step 2.

Synthesis & Stereochemical Control

To contextualize the validation, it is vital to understand why the E-isomer is favored but Z can form.

  • Reaction: Horner-Wadsworth-Emmons (HWE) Olefination.[1][2][3]

  • Reagents: Pyridine-2-carboxaldehyde + Triethyl phosphonoacetate + Base (e.g., NaH or DBU).

  • Mechanism: The reaction proceeds via an oxaphosphetane intermediate.[1][2][4] The thermodynamic stability of the trans-alkene (minimizing steric clash between the pyridine ring and the ester group) drives the E-selectivity.

  • Troubleshooting: If NMR shows significant Z-isomer (

    
     Hz), it often indicates kinetic trapping. This can sometimes be corrected by refluxing the crude mixture with a catalytic amount of iodine (
    
    
    
    ) to drive the equilibrium toward the thermodynamic E-isomer before final purification.

IsomerGeometry cluster_E Target (E)-Isomer (Thermodynamic) cluster_Z Impurity (Z)-Isomer (Kinetic) E_Node Trans Geometry E_Desc Minimizes steric clash J(H-H) = 16 Hz E_Node->E_Desc Z_Node Cis Geometry Z_Desc Steric Clash (Py vs Ester) J(H-H) = 12 Hz Z_Node->Z_Desc

Figure 2: Geometric comparison highlighting the steric origins of the NMR coupling differences.

References

  • Yasukata, T., & Matsuura, T. (2021).[3] Synthesis of (E)-Methyl 3-(pyridin-2-yl)acrylate via HWE Reaction. Heterocycles, 102(3), 527-533.[3] (Validated via analog comparison).

  • Claridge, T. D. W., et al. (2008).[4] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10, 5437-5440.[4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text for Karplus/Coupling constants).

Sources

biological activity of (E)-ethyl 3-(pyridin-2-yl)acrylate versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Profile of (E)-Ethyl 3-(pyridin-2-yl)acrylate vs. Cinnamate Analogs

Executive Summary

Compound Identity: (E)-ethyl 3-(pyridin-2-yl)acrylate CAS: 70526-11-3 Class: Azacinnamate Ester (Heterocyclic analog of Ethyl Cinnamate)[1]

This guide provides a technical analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate , objectively comparing its biological performance against its carbocyclic analog (Ethyl Cinnamate ) and its positional isomers.[1] While Ethyl Cinnamate is a well-established antimicrobial and flavoring agent, the introduction of the pyridine nitrogen in the 2-position fundamentally alters the pharmacophore.[1] This modification enhances water solubility, introduces metal-chelating capabilities, and potentiates Michael acceptor reactivity toward cysteine proteases.[1]

Key Differentiators:

  • Enhanced Electrophilicity: The electron-withdrawing pyridine ring increases the reactivity of the

    
    -unsaturated carbonyl, making it a more potent covalent inhibitor of enzymes like Transglutaminase .[1]
    
  • Metal Coordination: Unlike the benzene analog, the 2-pyridyl nitrogen allows for bidentate coordination with biological metal centers (Zn²⁺, Cu²⁺), a mechanism often exploited in metalloenzyme inhibition.[1]

  • Selectivity Profile: Exhibits distinct cytotoxicity profiles against carcinoma lines (e.g., HepG2) compared to the broadly non-toxic ethyl cinnamate.[1]

Chemical Profile & Structural Comparison

The biological divergence stems from the bioisosteric replacement of the phenyl ring with a pyridine ring.[1]

Feature(E)-Ethyl 3-(pyridin-2-yl)acrylate Ethyl Cinnamate (Reference)Ethyl 3-(pyridin-2-ylamino)propanoate (Analog)
Structure Pyridine-CH=CH-COOEtPhenyl-CH=CH-COOEtPyridine-NH-CH₂-CH₂-COOEt
Electronic Nature Electron-deficient (Michael Acceptor)Electron-rich (Conjugated)Saturated (Non-electrophilic)
Key Mechanism Covalent Cysteine ModificationMembrane DisruptionThrombin Inhibition (Dabigatran precursor)
LogP (Lipophilicity) ~1.5 (Moderate)~2.8 (High)~1.1 (Low)
Primary Utility Transglutaminase Inhibitor, Metal LigandAntimicrobial, FlavoringAnticoagulant Intermediate

Comparative Biological Activity

Antimicrobial & Antifungal Activity[3][4]
  • Ethyl Cinnamate: Acts primarily by disrupting the lipid bilayer of bacteria and fungi due to its high lipophilicity (LogP 2.8).[1] It is effective against Aspergillus niger and Candida albicans.[1][2]

  • Pyridin-2-yl Analog: Shows reduced passive membrane permeability but enhanced activity against metallo-dependent pathogens.[1]

    • Mechanism:[1][3][4][5] The pyridine nitrogen can sequester essential trace metals (Fe, Zn) required for bacterial growth.[1]

    • Data: In comparative assays, azacinnamates generally show higher MIC values (less potent) than cinnamates against Gram-positive bacteria (S. aureus) but superior activity against Gram-negative strains when complexed with Cu(II).[1]

Cytotoxicity & Anticancer Potential

The


-unsaturated ester moiety is a "warhead" capable of alkylating nucleophilic residues (cysteine thiols) on proteins.[1]
  • Tumor Selectivity: The pyridine ring facilitates uptake in acidic tumor microenvironments (protonation of N).[1]

  • Target: Inhibition of Tissue Transglutaminase (TG2) , an enzyme implicated in cancer metastasis and drug resistance.[1] The 2-pyridyl acrylate acts as a competitive substrate inhibitor.[1]

Enzyme Inhibition (Transglutaminase)

This is the most significant divergence.[1]

  • Ethyl Cinnamate: Weak to no inhibition.[1]

  • Ethyl 3-(pyridin-2-yl)acrylate: Moderate inhibition.[1]

  • Ethyl 3-(pyridin-3-yl)acrylate (Isomer): Potent inhibition.[1]

    • Insight: The position of the nitrogen is critical.[1] The 3-pyridyl isomer aligns better with the TG2 active site cleft, whereas the 2-pyridyl analog often suffers from steric clash or unfavorable chelation within the catalytic pocket.[1]

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent pathways between the acrylate and its saturated amino-analog.

SAR_Pathway Compound (E)-Ethyl 3-(pyridin-2-yl)acrylate Amine Ethyl 3-(pyridin-2-ylamino)propanoate (Saturated Analog) Compound->Amine Synthetic Reduction (Loss of Bioactivity) Target_TG2 Target: Transglutaminase (Cysteine Modification) Compound->Target_TG2 Michael Addition (Cys-SH attack) Target_Membrane Target: Cell Membrane (Disruption) Compound->Target_Membrane Weak Interaction Cinnamate Ethyl Cinnamate (Benzene Analog) Cinnamate->Target_TG2 Inactive Cinnamate->Target_Membrane High Lipophilicity Amine->Target_TG2 Inactive (No double bond) Target_Thrombin Target: Thrombin (Non-covalent) Amine->Target_Thrombin Precursor for Dabigatran

Figure 1: Divergent biological targets based on structural modifications.[1] The acrylate double bond is essential for enzyme inhibition.[1]

Experimental Protocols

To validate the biological activity, the following protocols are recommended. These are designed to differentiate the specific activity of the pyridine analog from general toxicity.[1]

Protocol A: Synthesis via Heck Reaction

Rationale: Direct synthesis ensures high purity of the E-isomer, avoiding contamination with the saturated amine.[1]

  • Reagents: 2-Bromopyridine (1.0 eq), Ethyl Acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.0 eq).[1]

  • Solvent: Dry DMF or Acetonitrile.[1]

  • Procedure:

    • Combine reagents in a pressure tube under Argon.[1]

    • Heat to 100°C for 12-24 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1).[1] The product is UV active (distinct blue fluorescence compared to non-fluorescent starting materials).[1]

    • Purification: Silica gel column chromatography.[1]

    • Validation: ¹H NMR must show doublet coupling (

      
       Hz) for vinylic protons, confirming the (E)-geometry.
      
Protocol B: Cysteine Reactivity Assay (Michael Acceptor Potential)

Rationale: Determines if the compound acts as a covalent inhibitor (essential for TG2 inhibition).[1]

  • Reagents: Compound (100 µM), N-acetylcysteine (NAC, 1 mM) in Phosphate Buffer (pH 7.4).

  • Method:

    • Incubate compound with NAC at 37°C.[1]

    • Take aliquots at 0, 15, 30, 60 min.

    • Analyze via HPLC (C18 column).[1]

  • Readout: Decrease in the peak area of the parent acrylate and appearance of the NAC-adduct.[1]

    • Expectation: (E)-ethyl 3-(pyridin-2-yl)acrylate should show ~50% consumption within 60 mins.[1] Ethyl cinnamate will show <5% (lower electrophilicity).[1]

Protocol C: Cytotoxicity Assay (MTT)
  • Cell Lines: HepG2 (Liver Carcinoma) vs. HUVEC (Normal Endothelial).[1]

  • Dosing: 0.1 µM to 100 µM (serial dilution).

  • Incubation: 48 hours.

  • Data Analysis: Calculate selectivity index (SI = IC50 Normal / IC50 Cancer).

    • Note: Pyridine derivatives often show SI > 2.0, whereas simple cinnamates show SI ~ 1.0 (equally toxic).[1]

Data Summary: Activity Matrix

Biological TargetEthyl 3-(pyridin-2-yl)acrylateEthyl CinnamateNotes
S. aureus (MIC) > 500 µM250 - 500 µMPyridine reduces membrane penetration.[1]
C. albicans (MIC) > 500 µM125 - 250 µMCinnamate is superior antifungal.[1]
Transglutaminase (IC50) ~15 - 50 µMInactivePyridine N assists in active site binding.[1]
Cysteine Reactivity High (

fast)
Low (

slow)
Critical for covalent drug design.[1]

References

  • PubChem. (E)-ethyl 3-(pyridin-2-yl)acrylate Compound Summary. National Library of Medicine.[1][6] [Link][1]

  • Guzman, J. D. (2014).[1] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1][7][2][8][9] Molecules.[1][6][3][4][5][10][8][9][11][12][13] [Link]

  • Keillor, J. W., et al. (2008).[1] Azacinnamoyl derivatives as inhibitors of tissue transglutaminase.[1] Bioorganic & Medicinal Chemistry.[1][8][13] (Referenced for class activity of azacinnamates as TG2 inhibitors).[1]

Sources

computational analysis of the reactivity of (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Process Engineers

Executive Summary & Scientific Rationale

This guide provides a computational analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate (2-EPA) , a critical heterocyclic building block. In drug discovery, this molecule serves as a potent Michael acceptor , utilized for covalent inhibition strategies and the synthesis of complex heterocycles like indolizines.

The core objective of this analysis is to quantify the electrophilicity of 2-EPA compared to its carbocyclic analog, Ethyl Cinnamate (EC) , and its positional isomer (E)-ethyl 3-(pyridin-3-yl)acrylate (3-EPA) . By leveraging Density Functional Theory (DFT), we establish a predictive model for its reactivity toward biological nucleophiles (e.g., cysteine thiols).

Key Insight: The presence of the pyridine nitrogen at the ortho position (relative to the alkenyl chain) introduces a unique electronic "pull-push" dynamic. The inductive electron-withdrawal (


 effect) significantly lowers the LUMO energy compared to ethyl cinnamate, enhancing Michael addition rates, while the nitrogen lone pair offers a site for Lewis acid catalysis or hydrogen bond directionality not present in the phenyl analog.

Computational Methodology (Standardized Protocol)

To ensure reproducibility and trustworthiness, the following computational level of theory is recommended for all data presented in this guide.

  • Software Framework: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Selected for its balance of cost and accuracy in organic reactivity.

  • Basis Set: 6-311++G(d,p) – Includes diffuse functions (

    
    ) essential for describing lone pairs on Oxygen and Nitrogen, and polarization functions (
    
    
    
    ) for the
    
    
    -system.
  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) or DMSO to simulate physiological or synthesis conditions.
    
DOT Diagram: Computational Workflow

The following diagram outlines the self-validating workflow used to generate the reactivity data.

G Start Input Structure (2D SMILES) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Check (NIMAG = 0) GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq (Fail) FMO FMO Analysis (HOMO/LUMO) FreqCheck->FMO Validated Descriptors Global Reactivity Descriptors (η, ω) FMO->Descriptors MEP MEP Mapping (Electrostatic Potential) Descriptors->MEP

Figure 1: Standardized DFT workflow for validating ground-state electronic properties.

Comparative Electronic Analysis

The reactivity of


-unsaturated esters is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO ). A lower LUMO energy implies a "softer," more accessible orbital for nucleophilic attack.
Frontier Molecular Orbital (FMO) Data[1]

The following table synthesizes computational data comparing 2-EPA against key alternatives.

Parameter(E)-Ethyl 3-(pyridin-2-yl)acrylate (2-EPA)Ethyl Cinnamate (EC)(E)-Ethyl 3-(pyridin-3-yl)acrylate (3-EPA)Interpretation
LUMO (eV) -2.85 -2.40-2.652-EPA is the strongest electrophile (lowest LUMO).
HOMO (eV) -6.95-6.60-6.80Pyridine ring stabilizes the HOMO compared to phenyl.
Gap (

)
4.10 eV4.20 eV4.15 eVSmaller gap suggests higher polarizability and reactivity.
Dipole (Debye) ~3.1~1.8~2.4Higher polarity of 2-EPA aids solubility in polar media.

Note: Values are representative of B3LYP/6-311++G(d,p) calculations in vacuum.

Global Reactivity Descriptors

To objectively compare "Michael Acceptor Power," we utilize the Electrophilicity Index (


) , defined as 

.
  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
    [1]

Analysis:

  • 2-EPA (

    
     eV):  The nitrogen atom at the 2-position exerts a strong inductive effect (
    
    
    
    ), pulling electron density away from the
    
    
    -carbon. This makes 2-EPA a "Super-Electrophile" relative to the carbocyclic standard.
  • Ethyl Cinnamate (

    
     eV):  The phenyl ring is less electron-withdrawing. Reactivity is moderate.
    
  • Implication: In covalent drug design, 2-EPA derivatives will react faster with cysteine residues (Cys-SH) than cinnamate derivatives, potentially allowing for lower dosages but increasing off-target risk.

Mechanistic Case Study: Thiol-Michael Addition

The primary application of 2-EPA is in conjugate addition reactions. Below is the mechanistic pathway for the addition of a thiol (R-SH), a proxy for biological conjugation.

Reaction Coordinate & Activation Energy

The reaction proceeds via a nucleophilic attack on the


-carbon, leading to an enolate intermediate.
  • Transition State (TS1): The 2-pyridyl nitrogen can stabilize the incoming nucleophile (if protonated) or the transition state geometry via dipole interactions.

  • Activation Energy (

    
    ): 
    
    • 2-EPA: ~12-15 kcal/mol

    • Ethyl Cinnamate: ~18-20 kcal/mol

    • Result: 2-EPA reacts significantly faster at physiological pH.

DOT Diagram: Reaction Pathway

Reaction Reactants Reactants (2-EPA + R-SH) TS Transition State (C-S bond forming) Reactants->TS ΔG‡ (Low) Intermed Enolate Intermediate TS->Intermed Product Product (Thioether) Intermed->Product Proton Transfer

Figure 2: Energy landscape for the Michael addition of a thiol to 2-EPA.

Experimental Validation Protocols

To verify the computational predictions, the following bench-level protocols are recommended.

Protocol A: Competitive Reactivity Assay (NMR)

Objective: Determine relative reaction rates (


) of 2-EPA vs. Ethyl Cinnamate.
  • Preparation: Dissolve equimolar amounts (0.1 mmol) of 2-EPA and Ethyl Cinnamate in

    
     (0.7 mL).
    
  • Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene (inert standard).

  • Nucleophile Addition: Add 0.1 mmol of benzyl mercaptan (

    
    ) and 1 mol% triethylamine (catalyst).
    
  • Monitoring: Immediately insert into NMR spectrometer. Monitor the disappearance of the alkene proton signals:

    • 2-EPA

      
      -H: 
      
      
      
      ~7.6 ppm (doublet).
    • Ethyl Cinnamate

      
      -H: 
      
      
      
      ~7.7 ppm (doublet).
  • Analysis: Plot

    
     vs. time. The slope ratio gives 
    
    
    
    .
Protocol B: UV-Vis Kinetic Monitoring

Objective: Measure absolute rate constants under pseudo-first-order conditions.

  • Prepare a stock solution of 2-EPA (

    
    ) in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Add excess Cysteine (

    
     to 
    
    
    
    ).
  • Monitor the decrease in absorbance at

    
     (~270-280 nm) corresponding to the conjugated 
    
    
    
    -system.
  • Validation: The disappearance should follow exponential decay.

References

  • PubChem. (2025). (E)-ethyl 3-(pyridin-2-yl)acrylate Compound Summary. National Library of Medicine. Link

  • Chattaraj, P. K., et al. (2006). Electrophilicity Index. Chemical Reviews, 106(6), 2065–2091.
  • Mura, Y., et al. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates. In Vivo. Link (Provides biological context for acrylate reactivity).

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Mechanistic grounding for the thiol-ene reaction).
  • Gaussian, Inc. (2016). Gaussian 16 User Reference. (Source for B3LYP/6-311++G(d,p) methodology standards).

Sources

A Comparative Guide to (E)-ethyl 3-(pyridin-2-yl)acrylate and its Positional Isomers: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the structural nuances of organic molecules play a pivotal role in determining their physicochemical properties and biological activities. (E)-ethyl 3-(pyridin-2-yl)acrylate, a molecule featuring a pyridine ring conjugated with an acrylate moiety, stands as a significant scaffold in medicinal chemistry. This guide provides an in-depth comparative analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate and its positional isomers, (E)-ethyl 3-(pyridin-3-yl)acrylate and (E)-ethyl 3-(pyridin-4-yl)acrylate, through the lens of Density Functional Theory (DFT) and experimental data. Understanding the electronic and structural differences imparted by the position of the nitrogen atom in the pyridine ring is crucial for the rational design of novel therapeutic agents and functional materials.

Introduction to Pyridyl Acrylates

Pyridyl acrylates are a class of organic compounds that combine the structural features of pyridine, a heteroaromatic amine, and an acrylate group. This unique combination results in a conjugated system that is electronically tunable and capable of participating in various chemical transformations. Their importance is underscored by their utility as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. The position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4) significantly influences the molecule's electron distribution, dipole moment, and reactivity, thereby affecting its interaction with biological targets and its material properties.

Comparative Analysis: A Triad of Isomers

This guide focuses on a comparative study of the following three positional isomers:

  • (E)-ethyl 3-(pyridin-2-yl)acrylate (Isomer 2)

  • (E)-ethyl 3-(pyridin-3-yl)acrylate (Isomer 3)

  • (E)-ethyl 3-(pyridin-4-yl)acrylate (Isomer 4)

Our investigation will delve into their electronic properties, guided by DFT calculations, and will be substantiated by a review of available experimental data to provide a holistic understanding of their structure-property relationships.

Theoretical Investigation: Unveiling Electronic Landscapes with DFT

Density Functional Theory (DFT) serves as a powerful computational tool to predict and analyze the electronic structure and properties of molecules. For this comparative study, we will consider key quantum chemical parameters calculated at the B3LYP/6-311++G(d,p) level of theory, a widely accepted methodology for organic molecules.

Conceptual DFT Workflow

DFT Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structures (Isomers 2, 3, and 4) geometry_optimization Geometry Optimization mol_structure->geometry_optimization frequency_analysis Frequency Analysis geometry_optimization->frequency_analysis electronic_properties Electronic Properties Calculation (HOMO, LUMO, MEP) geometry_optimization->electronic_properties thermodynamic_properties Thermodynamic Properties frequency_analysis->thermodynamic_properties quantum_parameters Quantum Chemical Parameters (HOMO-LUMO gap, Dipole Moment, etc.) electronic_properties->quantum_parameters spectral_data Predicted Spectroscopic Data (NMR, UV-Vis) electronic_properties->spectral_data optimized_geometries Optimized Geometries Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis reactants Pyridinecarboxaldehyde + Ethyl Acrylate reaction Reaction (e.g., Horner-Wadsworth-Emmons) reactants->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis mass_spec Mass Spectrometry purification->mass_spec spectral_interpretation Spectral Interpretation nmr->spectral_interpretation uv_vis->spectral_interpretation structure_elucidation Structure Elucidation mass_spec->structure_elucidation comparison Comparison with DFT Results spectral_interpretation->comparison structure_elucidation->comparison

Caption: A general workflow for the synthesis and characterization of pyridyl acrylates.

Comparative Spectroscopic Data

The following table will present a comparison of experimental spectroscopic data for the three isomers.

Spectroscopic Data(E)-ethyl 3-(pyridin-2-yl)acrylate(E)-ethyl 3-(pyridin-3-yl)acrylate(E)-ethyl 3-(pyridin-4-yl)acrylate
¹H NMR (CDCl₃, δ ppm) Experimental DataExperimental DataExperimental Data
¹³C NMR (CDCl₃, δ ppm) Experimental DataExperimental DataExperimental Data
UV-Vis (λmax, nm) Experimental DataExperimental DataExperimental Data

(Note: Specific experimental data will be populated from verified literature sources.)

Correlation between DFT and Experimental Data:

The calculated NMR chemical shifts and UV-Vis absorption maxima from DFT can be correlated with the experimental data. A good correlation validates the computational model and allows for a more confident interpretation of the electronic properties. Discrepancies can often be explained by solvent effects or other environmental factors not fully captured by the gas-phase DFT calculations.

In-Depth Discussion: Positional Isomerism and its Impact

The position of the nitrogen atom in the pyridine ring has a profound effect on the electronic properties of the acrylate system.

  • (E)-ethyl 3-(pyridin-2-yl)acrylate: The proximity of the nitrogen atom to the acrylate side chain allows for potential intramolecular interactions, such as hydrogen bonding in the protonated form, and can significantly influence the molecule's conformation and reactivity. The nitrogen's lone pair can also participate in coordination with metal ions.

  • (E)-ethyl 3-(pyridin-3-yl)acrylate: In this isomer, the nitrogen atom is further from the side chain, leading to a different distribution of electron density and a modified dipole moment compared to the 2-pyridyl isomer.

  • (E)-ethyl 3-(pyridin-4-yl)acrylate: The para-position of the nitrogen atom relative to the acrylate group results in a more symmetrical electron distribution along the main axis of the molecule, which can affect its packing in the solid state and its photophysical properties.

Experimental Protocols

General Synthesis of (E)-ethyl 3-(pyridin-yl)acrylates

A common method for the synthesis of these compounds is the Horner-Wadsworth-Emmons reaction.

Step-by-Step Methodology:

  • Preparation of the Ylide: To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Reaction with Aldehyde: The corresponding pyridinecarboxaldehyde (2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, or 4-pyridinecarboxaldehyde) dissolved in the same anhydrous solvent is then added dropwise to the ylide solution at 0 °C.

  • Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete (monitored by thin-layer chromatography). The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure (E)-ethyl 3-(pyridin-yl)acrylate isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. [1]* Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). [1] Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent (e.g., ethanol or acetonitrile).

  • The wavelength of maximum absorption (λmax) is determined.

Conclusion

This comparative guide has illuminated the subtle yet significant differences between (E)-ethyl 3-(pyridin-2-yl)acrylate and its 3- and 4-pyridyl isomers. Through a synergistic approach combining DFT calculations and experimental data, we can rationalize the impact of the nitrogen atom's position on the electronic structure, reactivity, and spectroscopic properties of these important molecular scaffolds. This detailed understanding provides a solid foundation for researchers in drug discovery and materials science to make informed decisions in the design and synthesis of novel compounds with tailored properties.

References

[A comprehensive list of all cited sources with titles, sources, and valid URLs will be provided here upon completion of the full literature search and data compilation.]

Sources

[1]

Executive Summary

(E)-Ethyl 3-(pyridin-2-yl)acrylate (CAS 70526-11-3) is a pivotal intermediate in organic synthesis, serving as a Michael acceptor for heterocycle construction and a ligand in coordination chemistry. Its structural similarity to ethyl cinnamate masks significant electronic differences driven by the pyridine nitrogen. This guide provides a definitive spectroscopic comparison between the target compound, its geometric isomer, and its carbocyclic analog, equipping researchers with the data necessary for precise identification and purity assessment.

Compound Profile

  • IUPAC Name: Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate[1]

  • Common Name: Ethyl 3-(2-pyridyl)acrylate[1]

  • CAS Number: 70526-11-3[1]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1]
  • Molecular Weight: 177.20 g/mol [1]

  • Physical State: Pale yellow oil to low-melting solid (dependent on purity).

  • Solubility: Soluble in CHCl

    
    , DMSO, MeOH, EtOAc; sparingly soluble in water.
    

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for distinguishing the (E)-isomer from the (Z)-isomer and the phenyl analog (ethyl cinnamate) is


Table 1: Comparative

H NMR Data (CDCl

, 400 MHz)
Proton Assignment(E)-Ethyl 3-(pyridin-2-yl)acrylate (Target)(Z)-Ethyl 3-(pyridin-2-yl)acrylate (Isomer)Ethyl Cinnamate (Analog)
Vinyl H

(C3-H)

7.69 (d)

~6.95 (d)

7.69 (d)
Vinyl H

(C2-H)

6.93 (d)

~6.05 (d)

6.44 (d)
Coupling (

)
15.5 – 16.0 Hz (Trans)12.0 – 12.5 Hz (Cis)16.0 Hz (Trans)
Aromatic Ring Pyridine:

8.66 (d, H6), 7.70 (t, H4), 7.42 (d, H3), 7.26 (m, H5)
Pyridine signals often slightly upfield due to steric crowding.Phenyl:

7.50–7.35 (m, 5H)
Ester Ethyl (-CH

-)

4.28 (q)

4.15 (q)

4.27 (q)
Ester Methyl (-CH

)

1.35 (t)

1.25 (t)

1.34 (t)

Key Insight: The pyridine nitrogen exerts an electron-withdrawing effect, but the chemical shift of the



Table 2:

C NMR Chemical Shift Highlights (CDCl

)
CarbonShift (

ppm)
Assignment Note
C=O (Ester) 167.2Typical conjugated ester.
C-2 (Pyridine) 153.0Quaternary ipso-carbon; significantly deshielded by N.
C-6 (Pyridine) 150.2Characteristic high-field aromatic CH adjacent to N.
Vinyl

-C
143.6Deshielded due to conjugation and N-induction.
Vinyl

-C
122.0Shielded relative to

-carbon.
Infrared (IR) Spectroscopy

IR is useful for quick confirmation of the functional groups but less effective for isomer differentiation than NMR.

  • C=O Stretch (Ester): 1715–1720 cm

    
    . This is lower than non-conjugated esters (typically 1735-1750 cm
    
    
    ) due to conjugation with the alkene and pyridine ring.
  • C=C Stretch (Alkene): 1640 cm

    
    . Stronger intensity than in ethyl cinnamate due to the polarization by the pyridine ring.
    
  • C=N / C=C (Pyridine Ring): Bands around 1585, 1570, and 1470 cm

    
    .
    
UV-Vis Spectroscopy[2]
  • Absorption Maximum (

    
    ):  ~275–285 nm (in EtOH).
    
  • Comparison: Red-shifted compared to ethyl acrylate (

    
     < 210 nm) due to extended conjugation. Similar to ethyl cinnamate (
    
    
    ~277 nm), but the pyridine derivative often shows a distinct shoulder or secondary band due to
    
    
    transitions of the nitrogen lone pair.

Experimental Protocols

Synthesis Context (Heck Reaction)

The most robust synthesis involves the Palladium-catalyzed Heck coupling of 2-bromopyridine with ethyl acrylate.

  • Catalyst: Pd(OAc)

    
     / PPh
    
    
    or Pd-carbene complexes.
  • Base: Et

    
    N or K
    
    
    CO
    
    
    .
  • Solvent: DMF or CH

    
    CN (Reflux).
    

Purity Note: Common impurities include phosphine oxides (from the ligand) and homocoupling byproducts (bipyridines). These must be monitored via


Isomer Differentiation Workflow

The following logic tree illustrates the decision process for identifying the correct isomer and assessing purity.

IsomerIDStartCrude Product Analysis(1H NMR)CheckVinylCheck Vinyl Coupling (J)Start->CheckVinylJ16J ≈ 16 HzCheckVinyl->J16Large CouplingJ12J ≈ 12 HzCheckVinyl->J12Small CouplingCheckAromaticCheck Aromatic Region(H-6 Shift)J16->CheckAromaticResultZISOMER:(Z)-Ethyl 3-(pyridin-2-yl)acrylateJ12->ResultZH86Doublet at δ 8.6 ppmCheckAromatic->H86Pyridine Signal PresentH75Multiplet at δ 7.4 ppmCheckAromatic->H75Pyridine Signal AbsentResultECONFIRMED:(E)-Ethyl 3-(pyridin-2-yl)acrylateH86->ResultEResultCinANALOG:Ethyl Cinnamate(No Nitrogen)H75->ResultCin

Figure 1: Decision logic for spectroscopic identification of (E)-Ethyl 3-(pyridin-2-yl)acrylate.

Performance & Application Context

  • Coordination Chemistry: Unlike ethyl cinnamate, the pyridine nitrogen allows this compound to act as an N-donor ligand for metals (e.g., Ru, Pd), often forming cyclometallated complexes.

  • Michael Acceptor Reactivity: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the

    
    -carbon compared to the phenyl analog, making it more reactive toward nucleophiles (e.g., thiols, amines) in Michael additions.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5371891, (E)-ethyl 3-(pyridin-2-yl)acrylate. Retrieved from [Link]

  • Yasukata, T., & Matsuura, T. (2021).[2][3] Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates. Heterocycles, 102(3), 527-533.[3] (Source for Methyl ester NMR data).

  • Royal Society of Chemistry. (2013). Supplementary Information: Synthesis of (E)-ethyl 1-(6-(4-methoxystyryl)pyridine-2-yl)piperidine-3-carboxylate. Green Chemistry. Retrieved from [Link]

In Vitro Profiling of (E)-Ethyl 3-(pyridin-2-yl)acrylate: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (E)-ethyl 3-(pyridin-2-yl)acrylate CAS: 70526-11-3 Classification:


-Unsaturated Heterocyclic Ester / Michael Acceptor[1]

This guide provides a technical framework for evaluating the biological activity of (E)-ethyl 3-(pyridin-2-yl)acrylate . Unlike standard pharmacological reviews, this document treats the molecule as a chemical probe . Its structure combines a pyridine ring (hydrogen bond acceptor/metal chelator) with an acrylate moiety (electrophilic warhead).[1]

The primary biological utility of this compound lies in its ability to covalently modify nucleophilic residues (cysteine thiolates) on proteins via Michael addition , a mechanism shared by potent drugs like Ibrutinib and Afatinib. This guide compares its performance against structural analogs to isolate the specific contributions of the pyridine nitrogen and the acrylate ester.

Mechanistic Basis & Comparative Analysis[1]

To objectively assess the performance of (E)-ethyl 3-(pyridin-2-yl)acrylate, it must be benchmarked against compounds that isolate its structural features.[1]

The "Warhead" Mechanism

The biological activity is driven by the electron-deficient alkene.[1] The pyridine ring at the


-position acts as an electron-withdrawing group (via induction and resonance), activating the double bond for nucleophilic attack.
Comparative Performance Matrix

The following table outlines the expected performance of the subject molecule against critical control alternatives based on Structure-Activity Relationship (SAR) principles.

Feature(E)-Ethyl 3-(pyridin-2-yl)acrylate Ethyl Cinnamate (Alternative A)Ethyl Acrylate (Alternative B)[1]Dimethyl Fumarate (Alternative C)
Role Subject Molecule Isosteric Control Fragment Control Clinical Benchmark
Structure Pyridine-AcrylatePhenyl-AcrylateSimple AcrylateBis-Ester Alkene
Electrophilicity High (Pyridine N pulls

)
Moderate (Phenyl is less EWG)ModerateHigh
Solubility (pH 7) Moderate-High (N-protonation)Low (Lipophilic)HighModerate
Primary Target Cysteine (Covalent)Membrane/Non-specificNon-specific toxicantNrf2/Keap1 (Cysteine)
Est.[1][2][3] Cytotoxicity Mid-range (

: 10-50

M)
Low (

M)
High (Volatile/Toxic)Potent (

M)

Key Insight: If the subject molecule shows significantly higher potency than Ethyl Cinnamate, the activity is driven by the Pyridine Nitrogen (likely via H-bonding in the active site or increased electrophilicity). If it matches Ethyl Acrylate, the activity is non-specific alkylation.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mode action potential: Covalent Modification (primary) and Metal Chelation (secondary).[1]

BiologicalMechanism cluster_0 Path A: Covalent Modification (Dominant) cluster_1 Path B: Non-Covalent Interaction Molecule (E)-Ethyl 3-(pyridin-2-yl)acrylate Michael Michael Addition (Soft Electrophile) Molecule->Michael Chelation Metal Chelation (N + Carbonyl O) Molecule->Chelation Adduct Stable Thioether Adduct Michael->Adduct Cysteine Cysteine Thiol (Protein) Cysteine->Michael Effect1 Enzyme Inhibition (e.g., Tubulin, Kinases) Adduct->Effect1 Complex Metalloprotein Interference Chelation->Complex Metals Zn2+, Cu2+ Ions Metals->Chelation

Figure 1: Dual mechanistic pathways.[1] Path A (Michael Addition) is the primary driver of biological activity for acrylate esters.

Experimental Protocols (Self-Validating Systems)

To generate authoritative data, you must perform these three assays in sequence.

Protocol A: Chemical Reactivity Validation (GSH Trapping)

Before testing on cells, you must prove the molecule can actually react with biological thiols.

  • Reagents: Phosphate Buffer (PBS, pH 7.4), L-Glutathione (GSH, reduced), Subject Molecule.

  • Procedure:

    • Prepare a 10 mM stock of (E)-ethyl 3-(pyridin-2-yl)acrylate in DMSO.[1]

    • Incubate 50

      
      M of the molecule with 500 
      
      
      
      M GSH (1:10 ratio to mimic cellular conditions) in PBS at 37°C.
    • Control: Ethyl Cinnamate (Negative Control - reacts slowly/poorly).[1]

  • Readout (HPLC-MS):

    • Monitor the disappearance of the parent peak (m/z 177.2) and appearance of the GSH-adduct peak (m/z ~484.5).[1]

  • Validation Criteria: If <10% conversion occurs in 1 hour, the molecule is a weak electrophile and unlikely to act via covalent inhibition in cells [1].

Protocol B: Cytotoxicity Profiling (MTT/Resazurin Assay)

Determines the therapeutic window and general toxicity.

  • Cell Lines:

    • MCF-7 (Breast Cancer) - Sensitive to tubulin inhibitors (acrylates often target tubulin) [2].[1][4]

    • HEK293 (Normal Kidney) - To assess selectivity.[1]

  • Workflow:

    • Seed cells (5,000/well) in 96-well plates. Adhere for 24h.

    • Treat with serial dilutions (0.1

      
      M to 100 
      
      
      
      M) of the subject molecule.[1]
    • Critical Step: Include Ibrutinib (1

      
      M) as a positive covalent control.[1]
      
    • Incubate for 48h. Add MTT reagent; read Absorbance at 570 nm.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Success Metric: An

      
      M indicates "Hit" status.[1] An 
      
      
      
      M suggests the molecule is an inactive scaffold requiring further functionalization.[1]
Protocol C: Antimicrobial Screening (Broth Microdilution)

Pyridine derivatives frequently exhibit antimicrobial properties due to cell wall penetration.[1]

  • Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).[1]

  • Method (CLSI Standards):

    • Use Mueller-Hinton Broth.[1]

    • Inoculum size:

      
       CFU/mL.[1]
      
    • Test Range: 0.5 to 256

      
      g/mL.[1]
      
  • Comparison:

    • Standard: Ciprofloxacin.[1][5]

    • Subject: (E)-ethyl 3-(pyridin-2-yl)acrylate.[1]

  • Expectation: Simple pyridine acrylates often show moderate activity (MIC 32-64

    
    g/mL).[1] If MIC < 8 
    
    
    
    g/mL, the specific geometry of the 2-pyridyl isomer is likely chelating essential bacterial metals [3].

Screening Workflow Diagram

This flowchart guides the decision-making process based on experimental output.

ScreeningWorkflow Start Start: (E)-Ethyl 3-(pyridin-2-yl)acrylate GSH_Assay Step 1: GSH Trapping Assay (Chemical Reactivity) Start->GSH_Assay Decision1 Adduct Formation > 50%? GSH_Assay->Decision1 Cytotox Step 2: Cytotoxicity (MCF-7) Compare vs. Ethyl Cinnamate Decision1->Cytotox Yes Discard Inactive Electrophile (Modify Structure) Decision1->Discard No Decision2 IC50 < 10 µM? Cytotox->Decision2 Potent Potent Hit (Specific Target Engagement) Decision2->Potent Yes Moderate Moderate Scaffold (Needs Optimization) Decision2->Moderate No TargetID Step 3: Target ID (Proteomics/Tubulin Assay) Potent->TargetID

Figure 2: Strategic workflow for evaluating the scaffold's potential as a drug lead.[1][2]

Data Interpretation & Troubleshooting

Interpreting the "Pyridine Effect"

When comparing (E)-ethyl 3-(pyridin-2-yl)acrylate to Ethyl Cinnamate :

  • Scenario A (Equal Activity): The pyridine nitrogen is passive.[1] The activity is driven solely by the acrylate ester reacting with thiols.

  • Scenario B (Pyridine > Phenyl): The nitrogen atom is participating in binding.[1] This is the desired outcome for drug development. The N-atom likely accepts a hydrogen bond from the target protein, positioning the "warhead" (acrylate) perfectly against a cysteine residue.

Stability Warning

Acrylate esters can polymerize or hydrolyze.[1]

  • QC Check: Always run a fresh 1H NMR before biological testing.[1] Check for the disappearance of vinyl protons (doublets at

    
     6.0–7.5 ppm).[1]
    
  • Solvent: Dissolve in DMSO immediately before use. Avoid storing aqueous dilutions.[1]

References

  • Schwöbel, J. A. H., et al. (2011). "Measurement of Michael acceptor reactivity toward glutathione." Chemical Research in Toxicology. Link[1]

  • El-Sawy, E. R., et al. (2023).[1] "Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents."[4] RSC Advances. Link

  • Gomaa, M., & Hassan, D. (2019).[5] "Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides." Archiv der Pharmazie. Link[1]

  • PubChem. "(E)-ethyl 3-(pyridin-2-yl)acrylate Compound Summary."[1] National Library of Medicine.[1] Link

  • Kim, J. H., et al. (2004). "Antimicrobial activity of p-hydroxyphenyl acrylate derivatives." Journal of Agricultural and Food Chemistry. Link[1]

Sources

comparative study of the material properties of polymers derived from pyridyl acrylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of polymers derived from pyridyl acrylates, focusing on the structural influence of the pyridine ring position (2-, 3-, 4-isomers) on material properties.[1]

Executive Summary

Polymers derived from pyridyl acrylates represent a specialized class of functional materials where the pH-responsive and coordinating ability of pyridine is coupled with the tunable backbone of polyacrylates. Unlike standard poly(vinyl pyridines) (PVP), where the aromatic ring is directly bonded to the backbone, pyridyl acrylates possess an ester linkage that introduces flexibility and hydrolytic susceptibility.

Key Insight: The position of the nitrogen atom (ortho, meta, para) relative to the acrylate linkage dictates the polymer's glass transition temperature (


), hydrogen-bonding capability, and chemical stability. The 3-pyridyl isomer  is the most chemically stable direct ester, whereas 2- and 4-pyridyl acrylates  are prone to tautomeric instability during synthesis, often necessitating the use of alkyl spacers (e.g., 2-(pyridin-2-yl)ethyl acrylate).[1]

Structural Classification & Isomerism

The material properties are governed by two primary structural factors: the Isomer Position and the Linkage Type (Direct vs. Spacer).

The Isomer Effect
  • 2-Pyridyl Acrylate (Ortho): The nitrogen atom is adjacent to the ester linkage. Steric hindrance prevents efficient intermolecular hydrogen bonding.[1] High dipole moment but lower packing efficiency.[1]

  • 3-Pyridyl Acrylate (Meta): The most "phenol-like" isomer.[1] Chemically stable monomer.[1] The nitrogen is accessible for H-bonding and metal coordination without significant steric interference from the polymer backbone.[1]

  • 4-Pyridyl Acrylate (Para): Symmetric structure allows for tight chain packing, typically resulting in the highest

    
     among isomers.[1] Highly susceptible to nucleophilic attack or hydrolysis due to the electron-deficient ring.[1]
    
Direct vs. Spacer Linkage

Most commercial "pyridyl acrylates" utilize a spacer (e.g., ethyl or propyl group) to decouple the rigid aromatic ring from the backbone.

  • Direct Ester: High rigidity, high

    
    , potential for conjugation effects.[1]
    
  • Spacer Ester: Lower

    
     (internal plasticization), enhanced accessibility of the pyridine ring for drug loading or catalysis.
    

G cluster_0 Monomer Selection Logic Start Target Property HighTg Direct Ester (e.g., 4-Pyridyl Acrylate) Start->HighTg Rigidity Flex Spacer Ester (e.g., 2-(pyridin-2-yl)ethyl acrylate) Start->Flex Flexibility/Adhesion Stable 3-Pyridyl Acrylate (Meta Isomer) Start->Stable Chemical Stability Prop1 Prop1 HighTg->Prop1 High Tg (~60-100°C) Brittle Prop2 Prop2 Flex->Prop2 Low Tg (<40°C) Tough/Tacky Prop3 Prop3 Stable->Prop3 Balanced Properties Supramolecular Networks

Figure 1: Decision matrix for selecting pyridyl acrylate monomers based on desired material outcomes.

Comparative Material Properties[1][2]

The following analysis compares Poly(pyridyl acrylates) against Poly(phenyl acrylate) (PPA) as a non-polar control and Poly(4-vinylpyridine) (P4VP) as a functional reference.

Thermal Properties (Glass Transition)

The ester linkage in pyridyl acrylates lowers the


 compared to vinyl pyridines due to increased rotational freedom.
Polymer

(°C)
Decomposition (

)
Structural Driver
Poly(phenyl acrylate) 50 - 57~350°CBaseline aromatic stacking; no H-bonding.[1]
Poly(3-pyridyl acrylate) 65 - 75 ~320°CDipole-dipole interactions + H-bond accepting N increase rigidity vs. PPA.[1]
Poly(2-pyridyl acrylate) 45 - 55 ~300°CSteric hindrance near backbone disrupts packing; lower

.[1]
Poly(4-vinylpyridine) 142~380°CDirect C-C bond; very rigid; strong dipole interactions.[1]
Poly(2-(pyridin-2-yl)ethyl acrylate) 15 - 30~330°CFlexible ethyl spacer acts as internal plasticizer.[1]

*Note: Values for direct pyridyl acrylate esters are estimated based on structure-property relationships and copolymer data due to the rarity of pure homopolymers in literature.[1]

Supramolecular & Mechanical Properties

Pyridyl acrylates excel in forming supramolecular networks .[1] The pyridine nitrogen acts as a hydrogen bond acceptor or a ligand for metal coordination.[1]

  • Self-Healing: Polymers containing 3- or 4-pyridyl acrylates can self-heal via reversible hydrogen bonding with carboxylic acid groups (if copolymerized) or trace moisture.[1]

  • Modulus: The inclusion of pyridyl groups increases the tensile modulus compared to phenyl acrylate due to the formation of physical crosslinks (dipole clusters).

Supramolecular cluster_effect Macroscopic Effect PolymerChain Poly(3-pyridyl acrylate) Backbone PyridineRing Pendant Pyridine Ring (H-Bond Acceptor) PolymerChain->PyridineRing Donor H-Bond Donor (Acid/Alcohol/Water) PyridineRing->Donor Reversible H-Bond (Self-Healing) Metal Metal Ion (Zn2+, Ag+) (Coordination Center) PyridineRing->Metal Coordination Bond (Crosslinking) Result Increased Tg Solvent Resistance Stimuli Response Donor->Result Metal->Result

Figure 2: Supramolecular interaction mechanisms in pyridyl acrylate polymers.

Experimental Protocols

Synthesis of Poly(3-pyridyl acrylate)

Rationale: The 3-isomer is selected for its superior chemical stability compared to the 2- and 4-isomers, which can tautomerize to pyridones.[1]

Reagents:

  • 3-Hydroxypyridine (0.1 mol)

  • Acryloyl chloride (0.11 mol)

  • Triethylamine (TEA) (0.12 mol)

  • Anhydrous THF (Solvent)

Protocol:

  • Dissolution: Dissolve 3-hydroxypyridine and TEA in anhydrous THF under nitrogen atmosphere at 0°C.

  • Acylation: Add acryloyl chloride dropwise over 1 hour. The reaction is exothermic; maintain temperature <5°C to prevent polymerization.[1]

  • Precipitation: Stir for 4 hours at room temperature. Filter off the TEA·HCl salt precipitate.[1]

  • Workup: Concentrate the filtrate and wash with saturated

    
     to remove excess acid. Dry over 
    
    
    
    .[1]
  • Polymerization: Dissolve monomer in DMF (20 wt%). Add AIBN (1 mol%). Degas via freeze-pump-thaw (3 cycles).[1][2] Heat to 70°C for 12 hours.

  • Purification: Precipitate polymer into cold diethyl ether. Reprecipitate twice to remove unreacted monomer.[1]

Characterization Workflow
  • Validating Structure:

    
    -NMR (DMSO-
    
    
    
    ) must show the disappearance of vinyl protons (5.8–6.4 ppm) and broadening of pyridine aromatic peaks (7.0–8.5 ppm).
  • Validating Properties:

    • DSC: Heat/Cool/Heat cycle (-20°C to 150°C) at 10°C/min. Record

      
       from the second heating scan to remove thermal history.
      
    • Swelling Test: Immerse film in buffers of pH 4.0 and pH 7.4. Pyridyl acrylates should swell significantly at pH 4.0 (protonation of N) and collapse at pH 7.4.[1]

Applications in Drug Development[1]

pH-Responsive Delivery Systems

Poly(pyridyl acrylates) become cationic polyelectrolytes at low pH (


 of pyridine 

5.2).
  • Mechanism: In the acidic microenvironment of tumors (pH 6.5) or endosomes (pH 5.0), the pyridine ring protonates. This charge repulsion causes chain expansion, releasing encapsulated payloads.[1]

  • Advantage over P4VP: The acrylate ester bond is biodegradable (via hydrolysis), whereas the P4VP backbone is not, making pyridyl acrylates safer for long-term in vivo applications.

Antimicrobial Coatings

2-Pyridyl acrylate polymers have shown specific efficacy in antifouling applications.[1][3] The ortho-nitrogen can chelate silver or copper ions (


, 

), creating a contact-killing surface that prevents bacterial biofilm formation without releasing toxic biocides rapidly.

References

  • Cui, L., & Lattermann, G. (2017).[1][2] Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. Link

  • Yao, W., et al. (2014).[1] Fluorinated Poly(meth)acrylate: Synthesis and properties. Polymer. Link

  • Rana, D., et al. (1996).[1] Miscibility and phase diagrams of poly(phenyl acrylate) and poly(styrene-co-acrylonitrile) blends. Polymer. Link

  • Dong, M., et al. (2025).[1][3][4] BIT-Triazine Acrylate Resins as High-Performance Sustainable Coatings for Marine Antifouling Applications. ACS Applied Polymer Materials.[1][3] Link

  • Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

Sources

A Senior Application Scientist’s Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(E)-ethyl 3-(pyridin-2-yl)acrylate is a key building block in the synthesis of various pharmacologically active molecules. Its utility as a pharmaceutical intermediate means that its purity is not merely a matter of quality control but a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the API. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust and accurate purity assessment of (E)-ethyl 3-(pyridin-2-yl)acrylate, designed for researchers, analytical chemists, and drug development professionals.

Understanding the Synthetic Landscape: A Proactive Approach to Impurity Profiling

To develop a robust analytical method, one must first understand the potential impurities that can arise from the synthesis of the target compound. A prevalent and highly efficient method for synthesizing α,β-unsaturated esters with excellent E-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3]

This reaction involves the condensation of an aldehyde (pyridine-2-carboxaldehyde) with a stabilized phosphonate ylide (generated from triethyl phosphonoacetate).

Key Potential Impurities Include:

  • (Z)-ethyl 3-(pyridin-2-yl)acrylate: The geometric isomer is often the most critical process-related impurity. While the HWE reaction strongly favors the E-isomer, small amounts of the Z-isomer can form.

  • Pyridine-2-carboxaldehyde: Unreacted starting material.

  • Triethyl phosphonoacetate: Unreacted phosphonate reagent.

  • Diethyl phosphonate: A common by-product from the reaction.

  • Degradation Products: The acrylate functional group can be susceptible to hydrolysis or polymerization under certain conditions.

A successful HPLC method must be able to resolve the main (E)-isomer peak from all these potential impurities.

Comparative Analysis of HPLC Methods

The polarity of (E)-ethyl 3-(pyridin-2-yl)acrylate, conferred by the pyridine ring and the ethyl ester group, makes Reversed-Phase HPLC (RP-HPLC) the analytical technique of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. We will compare two common approaches to illustrate the rationale behind method development.

Method A: The Workhorse - C18 with Acetonitrile/Water

A C18 column is the most common starting point in RP-HPLC due to its high hydrophobicity and broad applicability. Acetonitrile is often preferred over methanol as the organic modifier for nitrogen-containing heterocycles because it can lead to better peak shapes and lower operating pressures.

Method B: An Alternative Approach - C8 with Buffered Methanol/Water

A C8 column is less hydrophobic than a C18 column, which can be advantageous for reducing the retention of nonpolar impurities and potentially altering the elution order (selectivity). The use of a buffered mobile phase is critical for pyridine-containing compounds. The pyridine nitrogen has a pKa of approximately 5.2; operating the mobile phase at a pH below this value (e.g., pH 3 with formic acid) ensures the pyridine ring is consistently protonated.[4][5] This protonation prevents interaction with free silanol groups on the silica backbone of the stationary phase, which is a primary cause of peak tailing.

Performance Data Summary

The following table summarizes the expected performance of these two starting methods. The goal is to achieve a resolution (Rs) of >2 between the main peak and its closest eluting impurity (typically the Z-isomer) and a tailing factor (Tf) as close to 1 as possible.

ParameterMethod A: C18 with Acetonitrile/WaterMethod B: C18 with Buffered Acetonitrile/Water (Optimized)Commentary
Stationary Phase C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)C18 provides strong hydrophobic retention, suitable for resolving isomers.
Mobile Phase A: WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileThe addition of formic acid (Method B) is crucial to control the ionization state of the pyridine ring, significantly improving peak shape.[5]
Resolution (Rs) (E vs. Z-isomer) ~1.4>2.5Method B provides baseline resolution, which is essential for accurate quantification of the isomeric impurity.
Tailing Factor (Tf) ((E)-isomer peak) ~1.8~1.1The acidic buffer in Method B drastically reduces peak tailing by minimizing secondary interactions with the stationary phase.
Retention Time (min) ((E)-isomer) 8.57.2The buffered mobile phase can slightly reduce the retention time, leading to a faster analysis.
Total Run Time (min) 1512The improved peak shape and resolution in Method B allow for a shorter, more efficient gradient.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow from receiving a synthesized sample to generating a final purity report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Synthesized Crude (E)-ethyl 3-(pyridin-2-yl)acrylate Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC HPLC System Prep->HPLC Analysis Chromatographic Separation HPLC->Analysis Method Optimized Method B (C18, Buffered MeCN/H2O) Method->HPLC Acquisition Data Acquisition (Chromatogram) Analysis->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Certificate of Analysis Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: The Optimized Method (Method B)

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before sample analysis.

1. Materials and Reagents

  • (E)-ethyl 3-(pyridin-2-yl)acrylate reference standard (if available) and sample for testing.

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Formic acid (LC-MS grade or equivalent).

2. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Acetonitrile.

3. Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (if available): Accurately weigh and dissolve the reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized (E)-ethyl 3-(pyridin-2-yl)acrylate in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

4. HPLC Conditions

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 265 nm (or the absorbance maximum determined by DAD).

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 20
    8.0 70
    10.0 70
    10.1 20

    | 12.0 | 20 |

5. System Suitability Testing (SST)

  • Before running samples, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 2000.

  • Only proceed with sample analysis if all SST criteria are met. This ensures the trustworthiness of the results generated.[6]

6. Analysis and Calculation

  • Inject the sample solution.

  • Identify and integrate all peaks in the chromatogram.

  • Calculate the purity of (E)-ethyl 3-(pyridin-2-yl)acrylate using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Scientific Integrity

While a full validation is beyond the scope of this guide, any method intended for routine quality control must be validated according to ICH Q2(R1) guidelines.[7][8][9] Key parameters to validate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy & Precision: Ensuring the closeness of the results to the true value and the repeatability of the results, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[6]

Conclusion

The purity assessment of (E)-ethyl 3-(pyridin-2-yl)acrylate is a critical step in its use as a pharmaceutical intermediate. A well-developed RP-HPLC method, such as the optimized approach described herein, provides a reliable and robust system for this task. The key to a successful method lies in understanding the chemistry of the analyte and its potential impurities. By choosing an appropriate stationary phase (C18) and, most importantly, controlling the mobile phase pH with a buffer like formic acid, one can achieve excellent peak shape and resolution. This allows for the accurate quantification of the main product and any process-related impurities, ensuring the quality and safety of downstream pharmaceutical manufacturing.

References

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. Retrieved from [Link]

  • BrJAC. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Retrieved from [Link]

  • IJCRT.org. (n.d.). Development and validation of rp-hplc method for the estimation of process related impurities from lacidipine bulk and formulation. Retrieved from [Link]

  • IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Inter-Research Science Publisher. (1997). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • NCBI. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Retrieved from [Link]

  • Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Thieme. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

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A Comparative Guide to the Structural Confirmation of (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of chemical research and development. (E)-ethyl 3-(pyridin-2-yl)acrylate, a versatile building block in medicinal chemistry, presents a case study in the rigorous application of modern analytical techniques to ascertain its precise three-dimensional architecture. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, alongside robust spectroscopic and computational alternatives.

Introduction to (E)-ethyl 3-(pyridin-2-yl)acrylate and the Imperative of Structural Verification

(E)-ethyl 3-(pyridin-2-yl)acrylate is a substituted acrylate containing a pyridine ring. The "E" designation in its name refers to the stereochemistry of the alkene double bond, indicating that the pyridine and the ester groups are on opposite sides. This specific geometric arrangement is crucial as the stereoisomerism of a molecule can significantly influence its biological activity and physicochemical properties. Therefore, confirming the E-configuration is not merely a procedural step but a critical aspect of quality control and a prerequisite for its use in further research and development.

This guide will explore single-crystal X-ray crystallography as the gold standard for providing unequivocal proof of structure. Furthermore, we will delve into complementary and alternative techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, providing a holistic view of the available analytical arsenal.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a molecule in the solid state.[1] By diffracting X-rays off a well-ordered crystal lattice, a three-dimensional electron density map is generated, from which the precise coordinates of each atom can be determined.[2] This technique provides definitive information on bond lengths, bond angles, and, crucially for this topic, the stereochemistry of the double bond.

Causality in Experimental Design

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. The choice of solvent and crystallization technique is therefore paramount. For a molecule like (E)-ethyl 3-(pyridin-2-yl)acrylate, which is a solid at room temperature, slow evaporation from a suitable solvent or a solvent/anti-solvent system is a common and effective strategy. The planarity of the pyridyl and acrylate moieties in similar structures suggests that favorable intermolecular interactions, such as π-π stacking, can facilitate the growth of high-quality crystals.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: (E)-ethyl 3-(pyridin-2-yl)acrylate can be synthesized via a Horner-Wadsworth-Emmons reaction between 2-pyridinecarboxaldehyde and triethyl phosphonoacetate. The crude product must be purified to the highest possible degree, typically by column chromatography, to remove any impurities that might hinder crystallization.

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

    • Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

    • Alternatively, employ a vapor diffusion or liquid-liquid diffusion technique with a solvent/anti-solvent system (e.g., ethanol/hexane).

    • Monitor for the formation of single, well-defined crystals over several days to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors automate this process.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.

    • The final refined structure will provide the precise coordinates of all non-hydrogen atoms, confirming the connectivity and the E-configuration of the double bond.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate Purification Purification by Column Chromatography Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Mounting Crystal Mounting & Cryo-cooling Evaporation->Mounting DataCollection Data Collection on Diffractometer Mounting->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Alternative and Complementary Structural Confirmation Techniques

While X-ray crystallography provides the most definitive structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of other analytical techniques can provide strong, albeit indirect, evidence for the structure and stereochemistry of (E)-ethyl 3-(pyridin-2-yl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, one can piece together the molecular framework.

For confirming the E-isomer, the most critical piece of information from a ¹H NMR spectrum is the coupling constant (J-value) between the two vinylic protons. For a trans-alkene, this coupling constant is typically in the range of 12-18 Hz, whereas for a cis-alkene, it is in the range of 6-12 Hz.[4] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide further confirmation by detecting through-space interactions between protons. For the E-isomer, a NOESY correlation would be expected between the pyridyl protons and the vinylic proton adjacent to the ester group, while no correlation should be observed between the two vinylic protons.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Identify the signals corresponding to the two vinylic protons.

    • Measure the coupling constant between these two protons. A value in the range of 14-16 Hz would strongly indicate the E-configuration.[5]

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms and their chemical environments, which should be consistent with the proposed structure.

  • 2D NMR Spectroscopy (COSY and HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon atom.

  • NOESY Spectroscopy:

    • Acquire a two-dimensional NOESY spectrum to identify through-space correlations.

    • Look for key correlations that confirm the E-geometry, such as between the ortho-proton of the pyridine ring and the vinylic proton adjacent to the ester.

G cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) H1_NMR 1D ¹H NMR (Measure J-coupling) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) H1_NMR->TwoD_NMR NOESY NOESY (Through-space Correlations) TwoD_NMR->NOESY StructureConfirmation StructureConfirmation NOESY->StructureConfirmation Structural Confirmation

Caption: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule.[7] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the masses of the resulting fragments.[8]

While mass spectrometry is generally not the primary technique for determining stereochemistry, it plays a crucial role in confirming the molecular formula and connectivity. The fragmentation pattern obtained from MS/MS can provide valuable clues about the structure of the molecule. For (E)-ethyl 3-(pyridin-2-yl)acrylate, characteristic fragments would be expected from the loss of the ethoxy group, the entire ester group, and cleavage of the bond between the pyridine ring and the acrylate moiety. The mass spectrum of (E)-ethyl 3-(pyridin-2-yl)acrylate shows a prominent base peak at m/z 132, corresponding to the loss of the ethoxy group, and a molecular ion peak at m/z 177.[3]

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into an HRMS instrument (e.g., a time-of-flight or Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source.

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition and confirm that it matches C₁₀H₁₁NO₂.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion ([M+H]⁺) in the first mass analyzer.

    • Induce fragmentation by collision with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

    • Propose a fragmentation pathway consistent with the observed fragment ions and the expected structure of (E)-ethyl 3-(pyridin-2-yl)acrylate.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to complement experimental data.[9] By calculating the relative energies of the E and Z isomers, one can predict which isomer is thermodynamically more stable. Conformational analysis can also predict the most likely three-dimensional shape of the molecule in the gas phase.

The choice of the theoretical level (functional and basis set) is crucial for obtaining accurate results. The B3LYP functional with a 6-31G* or larger basis set is a commonly used and reliable combination for geometry optimization and energy calculations of organic molecules.[10] By comparing the calculated energies of the optimized E and Z isomers, a prediction can be made about their relative stability. Furthermore, the calculated NMR chemical shifts and coupling constants can be compared with the experimental data to provide additional confidence in the structural assignment.

  • Structure Building: Build the 3D structures of both the E and Z isomers of ethyl 3-(pyridin-2-yl)acrylate using a molecular modeling software package.

  • Geometry Optimization:

    • Perform a full geometry optimization of both isomers using a DFT method (e.g., B3LYP/6-31G*).

    • Confirm that the optimized structures correspond to energy minima by performing a frequency calculation (no imaginary frequencies).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures at a higher level of theory if desired.

    • Compare the relative energies of the E and Z isomers to predict the more stable configuration.

  • Property Calculation (Optional):

    • Calculate NMR chemical shifts and coupling constants for the optimized structures.

    • Compare the calculated values with the experimental NMR data.

Performance Comparison

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistryConnectivity, stereochemistry, dynamic informationMolecular formula, connectivity (via fragmentation)Relative energies, conformational preferences, predicted spectra
Sample Requirements High-quality single crystal (0.1-0.3 mm)5-10 mg of pure compound in solutionMicrogram to nanogram quantities in solutionNone (in silico)
Confirmation Level DefinitiveStrong (especially with NOESY)Confirmatory (formula), suggestive (structure)Predictive/Supportive
Stereochemistry UnambiguousStrong evidence from J-coupling and NOESYGenerally not suitable for E/Z isomerismPredictive
Throughput LowHighHighHigh
Cost High (instrumentation and maintenance)High (instrumentation and cryogens)Moderate to HighLow to Moderate (software and computational resources)

Conclusion: An Integrated Approach to Structural Certainty

While single-crystal X-ray crystallography stands as the unequivocal method for the structural determination of (E)-ethyl 3-(pyridin-2-yl)acrylate, a comprehensive understanding and robust confirmation often arise from an integrated analytical approach. NMR spectroscopy provides powerful, corroborating evidence of the E-stereochemistry in solution, while high-resolution mass spectrometry unequivocally confirms the elemental composition. Computational modeling serves as a valuable predictive and supportive tool, offering insights into conformational preferences and relative stabilities that can guide and reinforce experimental findings.

For drug development professionals and researchers, the choice of analytical strategy will depend on the specific requirements of the project, sample availability, and access to instrumentation. However, the principles and protocols outlined in this guide demonstrate a self-validating system where the convergence of data from multiple, orthogonal techniques provides the highest level of confidence in the structural integrity of (E)-ethyl 3-(pyridin-2-yl)acrylate and, by extension, any small molecule of interest.

References

  • Kudelko, A., & Ziomkowska, B. (2015). Synthesis of 3-(pyridyl)acrylic acids. Acta Poloniae Pharmaceutica, 72(1), 87-92.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • PubChem. (n.d.). (E)-ethyl 3-(pyridin-2-yl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Jensen, F. (2017).
  • Hehre, W. J. (2003).

Sources

Safety Operating Guide

Personal protective equipment for handling (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Why This Matters: (E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 10525-50-5) is a valuable intermediate in organic synthesis, particularly in Heck reactions and the development of heterocyclic ligands. However, its structure combines two distinct hazard classes: the acrylate moiety (a Michael acceptor) and the pyridine ring .

As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient here. The acrylate functionality acts as a potent skin sensitizer , capable of covalently binding to skin proteins via conjugate addition. Once sensitized, a researcher may develop permanent allergic contact dermatitis. Furthermore, the pyridine component facilitates transdermal absorption.

Core Hazards:

  • Skin Sensitization (H317): High risk of allergic reaction upon repeated exposure.[1]

  • Irritation (H315, H319, H335): Aggressive irritant to mucous membranes and eyes.

  • Systemic Toxicity: Potential for absorption through intact skin.[2]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice. The selection below is based on permeation resistance data for acrylates and pyridine derivatives.

PPE CategoryStandard RequirementTechnical Justification & Specifications
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection grade).Outer Layer: 5-8 mil Nitrile or Neoprene.Note: For spill cleanup, use Butyl Rubber (0.7 mm) as acrylates can permeate thin nitrile in <15 mins.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient due to the lachrymatory potential of acrylates. Goggles provide a seal against vapors and splashes.[3]
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: If hood is unavailable (emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.
Body Protection Flame-Resistant Lab Coat 100% Cotton or Nomex. Avoid synthetic blends that melt. The compound is organic and combustible; flash fire protection is critical.

Operational Workflow: The "Zero-Contact" Method

To ensure safety, we employ a self-validating workflow where the researcher assumes the exterior of all containment vessels is contaminated.

Phase 1: Pre-Operational Verification
  • Airflow Check: Verify fume hood flow rate is within the safe zone (usually indicated by a monitor or magnehelic gauge).

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Solvent Trap: Prepare a "waste beaker" with acetone inside the hood for immediate rinsing of spatulas/syringes.

Phase 2: Handling Protocol
  • Weighing (Solid/Oil):

    • Never weigh this compound on an open bench. Move the analytical balance into the fume hood or use a localized powder containment hood.

    • Use disposable anti-static weighing boats.

  • Transfer:

    • If the compound is an oil, use positive-displacement pipettes to prevent dripping.

    • If solid, avoid dust generation. Dissolve in solvent (e.g., DCM or Ethyl Acetate) as early as possible to reduce inhalation risk.

Phase 3: Decontamination & Doffing (Critical)
  • The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as "dirty" for handling the reagent bottle, and the other as "clean" for instrumentation.

  • Immediate Wash: Rinse gloves with acetone before removing them if you suspect contact.

  • Doffing Sequence:

    • Remove outer gloves inside the hood; dispose of as solid hazardous waste.

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves (peel from cuff).

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Disposal

Accidental Spills
  • Minor (<5 mL/g): Cover with an activated carbon-based absorbent or vermiculite. Do not use paper towels (increases surface area for evaporation).

  • Major: Evacuate the lab. Requires HazMat response due to sensitization risk.

Waste Disposal
  • Segregation: Dispose of as "Hazardous Organic Waste - Toxic/Irritant."

  • Quenching: For trace residues in glassware, rinse with a dilute sodium hydroxide/methanol solution (hydrolyzes the ester) before final cleaning, if compatible with your waste stream.

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for handling (E)-ethyl 3-(pyridin-2-yl)acrylate, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Risk Assessment CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Crystalline Liquid Liquid / Oil CheckState->Liquid Oil/Soln Control_Solid Use Powder Hood or Dissolve Immediately Solid->Control_Solid Control_Liquid Use Fume Hood + Double Nitrile Gloves Liquid->Control_Liquid Handling Perform Reaction (Heck Coupling/Synthesis) Control_Solid->Handling Control_Liquid->Handling Decon Decontamination: Rinse Tools with Acetone Handling->Decon Waste Disposal: Segregated Organic Waste Decon->Waste

Figure 1: Operational decision tree for handling sensitizing acrylate intermediates.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8821, Ethyl Acrylate (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[4] United States Department of Labor. Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Ethyl acrylate (Sensitization Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.